Trp-Tyr
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYLDKGBCJGJGW-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941418 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19653-76-0 | |
| Record name | L-Tryptophyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Fundamental Properties of Tryptophyl-Tyrosine (Trp-Tyr) Dipeptide: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tryptophyl-Tyrosine (Trp-Tyr), a constituent of various natural proteins, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a particular focus on its physicochemical characteristics, neuroprotective, antioxidant, and anti-inflammatory effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application in drug development.
Physicochemical Properties
The core physicochemical properties of the this compound dipeptide are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 367.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |
| Calculated LogP (XLogP3) | -1.1 | --INVALID-LINK-- |
| Estimated Isoelectric Point (pI) | ~5.78 | Calculated based on constituent amino acid pKa values |
| Solubility | While specific quantitative data for this compound is limited, peptides containing hydrophobic residues like Tryptophan and Tyrosine may have reduced solubility in neutral aqueous solutions. Solubility can often be enhanced by adjusting the pH or using organic co-solvents. |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with a significant body of research focusing on its neuroprotective potential.
Neuroprotective Effects
Studies have demonstrated that this compound can ameliorate cognitive deficits in various preclinical models. A key mechanism underlying this effect is the modulation of dopaminergic and noradrenergic systems.
-
Memory Enhancement: Oral administration of this compound has been shown to improve spatial memory in scopolamine-induced amnesic mice.[1] This effect is linked to its ability to increase dopamine (B1211576) levels in the hippocampus and frontal cortex.[1]
-
Modulation of Dopamine System: The memory-improving effects of this compound are attenuated by the dopamine D1 receptor antagonist SCH-23390, indicating the involvement of D1 receptor signaling.[1]
-
Inhibition of Monoamine Oxidase B (MAO-B): this compound has been found to inhibit MAO-B activity.[1] At a concentration of 1 mM, it decreased MAO-B activity by 48 ± 1.95%.[1] By inhibiting MAO-B, which is responsible for the degradation of dopamine, this compound can lead to increased dopamine levels in the brain.
-
Norepinephrine (B1679862) Metabolism: The isomeric form, Tyr-Trp, has been shown to be the most potent among 39 Tyr-containing dipeptides in increasing the concentration of the norepinephrine metabolite MHPG in the cerebral cortex.[2] Oral administration of Tyr-Trp also ameliorated short-term memory deficits in a mouse model of cognitive dysfunction.[2]
-
Tauopathy Improvement: In a transgenic mouse model of tauopathy, intake of this compound dipeptide improved behavioral deficits, prevented tau phosphorylation, and increased dopamine turnover and synaptophysin expression in the frontal cortex.[3]
Antioxidant Activity
Anti-inflammatory Effects
This compound has been identified as a suppressor of microglial activation.[6] By regulating microglial activity, it can reduce the production of pro-inflammatory cytokines, suggesting its potential in mitigating neuroinflammation associated with neurodegenerative diseases.
Signaling Pathways
Dopamine D1 Receptor Signaling Pathway
The neuroprotective effects of this compound are, in part, mediated through the dopamine D1 receptor signaling pathway. This compound's inhibition of MAO-B leads to increased dopamine levels. Dopamine then acts on the D1 receptor, a Gs-coupled receptor, initiating a cascade that influences neuronal function and gene expression.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and air dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound dipeptide.
In Vitro Microglial Activation Assay
This protocol describes a method to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dipeptide
-
Griess Reagent for nitrite (B80452) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL final concentration) to the wells to induce microglial activation and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration, an indicator of nitric oxide production, using the Griess Reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Use the collected supernatant to quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Compare the levels of nitrite and cytokines in the this compound treated groups to the LPS-only treated group to determine the inhibitory effect of the dipeptide.
Y-Maze Test for Spatial Memory in Mice
This protocol details the Y-maze spontaneous alternation test to evaluate the effect of this compound on spatial working memory in a scopolamine-induced amnesia model.
Materials:
-
Y-maze apparatus with three identical arms
-
Male C57BL/6 mice
-
This compound dipeptide
-
Scopolamine (B1681570) hydrobromide
-
Saline solution
-
Video tracking software (optional)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, p.o.) or vehicle to the respective groups of mice.
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group, which receives saline.
-
-
Y-Maze Test:
-
30 minutes after scopolamine injection, place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) x 100
-
Compare the % alternation between the different treatment groups. An increase in % alternation in the this compound treated group compared to the scopolamine-only group indicates an improvement in spatial working memory.
-
Conclusion
The this compound dipeptide presents a compelling profile of biological activities, particularly in the realm of neuroprotection. Its ability to modulate key neurotransmitter systems and suppress neuroinflammation underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising dipeptide. Further investigation is warranted to fully elucidate its quantitative antioxidant capacity, and to explore its efficacy in a broader range of disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tryptophan-Tyrosine Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the chemical structures and bonding characteristics of the aromatic amino acids tryptophan and tyrosine. It is designed to serve as a technical resource, offering detailed structural data, insights into their interactions, and relevant experimental methodologies.
Chemical Structure and Bonding
Tryptophan and tyrosine are two of the twenty standard amino acids that serve as the fundamental building blocks of proteins.[1] Their distinct aromatic side chains confer unique chemical and physical properties that are crucial for protein structure, function, and interaction with other molecules.
Tryptophan
Tryptophan (symbol: Trp or W) is characterized by its indole (B1671886) side chain, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[2][3] This large, hydrophobic side chain is the largest of all the proteinogenic amino acids.[4] The indole ring's nitrogen atom can act as a hydrogen bond donor, and the entire ring system can participate in van der Waals forces and hydrophobic interactions, which are critical for stabilizing protein structures.[2] The indole functional group also absorbs strongly in the near-ultraviolet spectrum.[5]
The chemical structure of L-tryptophan consists of an α-carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and the indole-containing side chain.[3] In its crystalline state, tryptophan typically exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).[6]
Tyrosine
Tyrosine (symbol: Tyr or Y), or 4-hydroxyphenylalanine, is distinguished by its phenol (B47542) side chain, which consists of a phenyl group substituted with a hydroxyl (-OH) group at the para position.[1][7] This hydroxyl group makes tyrosine more polar and hydrophilic than phenylalanine.[1] The phenolic hydroxyl group is ionizable, with a pKa of approximately 9.8 in polypeptides, allowing it to act as both a hydrogen bond donor and acceptor.[7] Tyrosine also contributes to the ultraviolet absorbance of proteins.[7]
Similar to tryptophan, L-tyrosine's central structure comprises an α-carbon linked to an amino group, a carboxyl group, a hydrogen atom, and the phenol-containing side chain.[6] It also exists as a zwitterion in its solid state.
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in tryptophan and tyrosine has been determined through X-ray crystallography. The following tables summarize key bond lengths and angles for DL-Tryptophan and L-Tyrosine.
Table 1: Bond Lengths (Å) for DL-Tryptophan
| Bond | Length (Å) |
| N1 - C2 | 1.370(2) |
| N1 - C8 | 1.373(2) |
| C2 - C3 | 1.352(2) |
| C3 - C4 | 1.436(2) |
| C3 - C10 | 1.503(2) |
| C4 - C5 | 1.408(2) |
| C4 - C9 | 1.411(2) |
| C5 - C6 | 1.378(2) |
| C6 - C7 | 1.402(2) |
| C7 - C8 | 1.385(2) |
| C8 - C9 | 1.405(2) |
| C10 - C11 | 1.536(2) |
| C11 - C12 | 1.531(2) |
| C11 - N15 | 1.492(2) |
| C12 - O13 | 1.258(2) |
| C12 - O14 | 1.258(2) |
Data from the crystal structure of DL-Tryptophan at 173K.[6]
Table 2: Selected Bond Angles (°) for DL-Tryptophan
| Angle | Degree (°) |
| C3 - C10 - C11 | 113.71(8) |
| C10 - C11 - C12 | 110.83(8) |
| C10 - C11 - N15 | 111.45(8) |
| C12 - C11 - N15 | 108.38(8) |
| C11 - C12 - O13 | 117.84(9) |
| C11 - C12 - O14 | 116.89(9) |
| O13 - C12 - O14 | 125.26(9) |
Data from the crystal structure of DL-Tryptophan at 173K.[6]
Table 3: Bond Lengths (Å) for L-Tyrosine
| Bond | Length (Å) |
| C1 - C2 | 1.396(2) |
| C1 - C6 | 1.393(2) |
| C1 - C7 | 1.514(2) |
| C2 - C3 | 1.385(2) |
| C3 - C4 | 1.388(2) |
| C4 - C5 | 1.383(2) |
| C4 - O1 | 1.372(2) |
| C5 - C6 | 1.385(2) |
| C7 - C8 | 1.538(2) |
| C8 - C9 | 1.531(2) |
| C8 - N1 | 1.495(2) |
| C9 - O2 | 1.259(2) |
| C9 - O3 | 1.255(2) |
Data from the crystal structure of L-tyrosine.[2]
Table 4: Selected Bond Angles (°) for L-Tyrosine
| Angle | Degree (°) |
| C2 - C1 - C6 | 118.4(1) |
| C2 - C1 - C7 | 119.8(1) |
| C6 - C1 - C7 | 121.8(1) |
| C1 - C2 - C3 | 120.9(1) |
| C3 - C4 - C5 | 119.6(1) |
| C3 - C4 - O1 | 120.9(1) |
| C5 - C4 - O1 | 119.5(1) |
| C1 - C7 - C8 | 113.8(1) |
| C7 - C8 - C9 | 110.1(1) |
| C7 - C8 - N1 | 111.1(1) |
| C9 - C8 - N1 | 108.9(1) |
| C8 - C9 - O2 | 117.6(1) |
| C8 - C9 - O3 | 117.2(1) |
| O2 - C9 - O3 | 125.2(1) |
Data from the crystal structure of L-tyrosine.[2]
Bonding and Interactions Between Tryptophan and Tyrosine
Within a polypeptide chain, tryptophan and tyrosine are linked by peptide bonds. Additionally, their side chains can engage in various non-covalent interactions that are crucial for protein folding, stability, and function.
Peptide Bond Formation
A peptide bond is an amide linkage formed between the α-carboxyl group of one amino acid and the α-amino group of another, with the elimination of a water molecule. The peptide bond is rigid and planar due to resonance, which imparts a partial double-bond character. This planarity restricts the conformational freedom of the polypeptide backbone.
References
- 1. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. greeley.org [greeley.org]
- 7. Page loading... [guidechem.com]
The Multifaceted Biological Functions of Trp-Tyr Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY) has emerged as a significant bioactive molecule with a diverse range of physiological effects. This technical guide provides a comprehensive overview of the core biological functions of this compound, focusing on its roles in metabolic regulation, neuroactivity, and its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.
Introduction
Bioactive peptides are short chains of amino acids that exert specific physiological effects. The dipeptide this compound, composed of tryptophan and tyrosine, has garnered considerable attention due to its potent and varied biological activities. Its structural features, particularly the presence of the aromatic indole (B1671886) and phenol (B47542) side chains, contribute to its ability to interact with various biological targets. This guide delves into the key functional aspects of this compound, providing a foundational resource for researchers and drug development professionals.
Core Biological Functions
Metabolic Regulation
2.1.1. Glucagon-Like Peptide-1 (GLP-1) Secretion
This compound is a potent stimulator of GLP-1 secretion from enteroendocrine L-cells.[1] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying. The stimulation of GLP-1 secretion by this compound is concentration-dependent.[1]
2.1.2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptides containing tryptophan have been identified as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-IV, this compound can prolong the action of endogenous GLP-1, thereby contributing to improved glycemic control. The inhibitory activity of tryptophan-containing dipeptides is influenced by the amino acid sequence.
Neuroactivity and Cognitive Enhancement
2.2.1. Modulation of Dopaminergic and Noradrenergic Systems
The this compound dipeptide has demonstrated significant effects on neurotransmitter systems. Oral administration of this compound has been shown to improve memory in mice by modulating the dopamine (B1211576) system. This is achieved, in part, through the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. Conversely, the reverse dipeptide, Tyr-Trp, has been found to facilitate brain norepinephrine (B1679862) metabolism.[2]
Anti-inflammatory and Antioxidant Properties
2.3.1. Anti-inflammatory Effects
This compound has been observed to possess anti-inflammatory properties. For instance, it can suppress the activation of microglia, the primary immune cells of the central nervous system, which is a key factor in neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease.
2.3.2. Antioxidant Activity
The tryptophan and tyrosine residues in the dipeptide contribute to its antioxidant capacity. These amino acid residues can act as free radical scavengers, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). A synergistic antioxidant effect has been reported for the this compound dipeptide.[3][4]
Angiotensin-Converting Enzyme (ACE) Inhibition
Peptides containing tryptophan and tyrosine residues are known to exhibit Angiotensin-Converting Enzyme (ACE) inhibitory activity. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and related peptides.
Table 1: Enzyme Inhibitory Activity
| Dipeptide/Compound | Target Enzyme | IC50 Value | Notes |
| This compound related peptides | MAO-B | Not specified | This compound inhibits MAO-B activity. |
| Tryptophan-containing dipeptides | DPP-IV | Varies | Activity is sequence-dependent. |
| This compound-Pro-Ala-Ala-Pro | ACE | Not specified | Peptides with Trp and Tyr show ACE inhibitory potential.[5] |
Table 2: Antioxidant Activity
| Dipeptide/Compound | Assay | Result | Notes |
| This compound | Synergistic Effect | Observed | The combination of Trp and Tyr enhances antioxidant capacity. |
| Peptides with Trp/Tyr | ABTS Radical Scavenging | Active | Activity is pH-dependent for Tyr and Trp-containing peptides.[6] |
| Peptides with Trp/Tyr | ORAC | Active | Tryptophan residues are major contributors to the antioxidant capacity.[7] |
Table 3: GLP-1 Secretion
| Dipeptide | Concentration Range | Effect | Cell Line |
| This compound | 1-5 mg/mL | Concentration-dependent increase in GLP-1 secretion | Murine enteroendocrine GLUTag cells[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
GLP-1 Secretion Assay
Objective: To measure the effect of this compound on GLP-1 secretion from enteroendocrine cells.
Materials:
-
Murine enteroendocrine cell line (e.g., GLUTag or STC-1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound dipeptide
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Starvation: Before the experiment, wash the cells twice with KRBB and then incubate in KRBB for 2 hours at 37°C to starve the cells.
-
Stimulation: Prepare different concentrations of this compound in KRBB. Remove the starvation buffer and add 500 µL of the this compound solutions to the respective wells. Include a vehicle control (KRBB alone).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well and add a DPP-IV inhibitor to prevent GLP-1 degradation.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content in each well.
DPP-IV Inhibition Assay
Objective: To determine the inhibitory effect of this compound on DPP-IV activity.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
Tris-HCl buffer (pH 8.0)
-
This compound dipeptide
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of DPP-IV enzyme, substrate, and various concentrations of this compound in Tris-HCl buffer.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the this compound solution (or buffer for control) and 25 µL of the DPP-IV enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 25 µL of the DPP-IV substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the control and calculate the IC50 value.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To assess the inhibitory potential of this compound against MAO-B.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound dipeptide
-
Amplex Red MAO Assay Kit (or similar fluorometric assay)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare solutions of MAO-B enzyme, substrate, and various concentrations of this compound in potassium phosphate buffer.
-
Reaction Mixture: In a 96-well black plate, add the components of the Amplex Red assay kit (Amplex Red reagent, horseradish peroxidase) along with the MAO-B enzyme and the this compound solution (or buffer for control).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes, protected from light.
-
Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.
-
Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30 minutes using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition and calculate the IC50 value.
Antioxidant Activity (ORAC Assay)
Objective: To measure the oxygen radical absorbance capacity of this compound.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (pH 7.4)
-
This compound dipeptide
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare solutions of fluorescein, AAPH, Trolox standards, and this compound in phosphate buffer.
-
Reaction Mixture: In a 96-well black plate, add 150 µL of the fluorescein solution and 25 µL of the this compound solution (or Trolox standards or buffer for blank) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin recording the fluorescence (excitation 485 nm, emission 520 nm) every minute for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. Plot the net AUC against the concentration of Trolox to create a standard curve. Use the standard curve to determine the ORAC value of this compound, expressed as Trolox equivalents.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the ACE inhibitory activity of this compound.
Materials:
-
Rabbit lung ACE
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Borate (B1201080) buffer (pH 8.3)
-
This compound dipeptide
-
1M HCl
-
Ethyl acetate (B1210297)
-
HPLC system
Procedure:
-
Preparation: Prepare solutions of ACE, HHL, and various concentrations of this compound in borate buffer.
-
Reaction: In a test tube, mix 50 µL of the this compound solution (or buffer for control) with 50 µL of the HHL solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add 100 µL of the ACE solution to start the reaction and incubate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 250 µL of 1M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate, vortex, and centrifuge. Collect the ethyl acetate layer containing the hippuric acid product.
-
Quantification: Evaporate the ethyl acetate and redissolve the residue in mobile phase. Analyze the amount of hippuric acid using an HPLC system.
-
Data Analysis: Calculate the percent inhibition of ACE activity for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using Graphviz (DOT language).
This compound Modulation of Dopaminergic Signaling
Caption: this compound enhances dopaminergic signaling by inhibiting MAO-B, increasing dopamine availability.
Tyr-Trp Modulation of Noradrenergic Signaling
References
- 1. This compound is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Shared Foundation: The Shikimate Pathway
A comprehensive understanding of the biosynthetic pathways for aromatic amino acids is crucial for advancements in biotechnology and medicine. Tryptophan (Trp) and Tyrosine (Tyr), two essential aromatic amino acids, are synthesized in microorganisms and plants through a series of intricate enzymatic reactions. While their direct synthesis is not linked in a single "Trp-Tyr" pathway, their biosynthetic routes are deeply interconnected, originating from the common shikimate pathway. This guide provides an in-depth exploration of these pathways, offering detailed experimental protocols, quantitative data, and visual diagrams to support researchers, scientists, and drug development professionals.
The shikimate pathway is a seven-step metabolic route that converts the central metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. This pathway is the common entry point for the synthesis of all aromatic amino acids and other important aromatic compounds in many organisms.
The key enzymatic steps of the shikimate pathway are:
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Catalyzes the condensation of PEP and erythrose 4-phosphate to form DAHP.
-
3-dehydroquinate (B1236863) (DHQ) synthase: Converts DAHP to 3-dehydroquinate.
-
3-dehydroquinate dehydratase: Dehydrates 3-dehydroquinate to produce 3-dehydroshikimate.
-
Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.
-
Shikimate kinase: Phosphorylates shikimate to form shikimate 3-phosphate.
-
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the reaction of shikimate 3-phosphate and PEP to yield EPSP. This enzyme is a key target for the herbicide glyphosate.
-
Chorismate synthase: Converts EPSP into chorismate, the final product of the shikimate pathway and the branch-point for the synthesis of Trp, Tyr, and Phenylalanine (Phe).
The shikimate pathway is a sequence of seven enzymatic reactions that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, which is the precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine. This pathway is present in bacteria, archaea, fungi, algae, some protozoans, and plants, but not in mammals, making it a target for herbicides and antimicrobial drugs. Chorismate stands as a critical branch point, directing metabolic flow towards the synthesis of these amino acids and other aromatic compounds. The enzymes of the shikimate pathway have been extensively studied, and their structures and functions are well-characterized.
Caption: The Shikimate Pathway leading to the synthesis of Chorismate.
The Tryptophan Synthesis Pathway
The synthesis of tryptophan from chorismate is a five-step pathway localized in the plastids of plants. The key enzymes involved are:
-
Anthranilate synthase (AS): This enzyme catalyzes the conversion of chorismate to anthranilate, utilizing glutamine as an amino group donor.
-
Anthranilate phosphoribosyltransferase (PAT): This enzyme forms 5-phosphoribosylanthranilate from anthranilate.
-
Phosphoribosylanthranilate isomerase (PAI): This enzyme isomerizes 5-phosphoribosylanthranilate.
-
Indole-3-glycerol phosphate (B84403) synthase (IGPS): This enzyme synthesizes indole-3-glycerol phosphate.
-
Tryptophan synthase (TS): This is a bifunctional enzyme that catalyzes the final two steps, converting indole-3-glycerol phosphate to indole (B1671886), and then condensing indole with serine to produce tryptophan.
The biosynthesis of tryptophan begins with chorismate and proceeds through a series of enzymatic steps to produce this essential amino acid. The pathway is initiated by anthranilate synthase, which converts chorismate to anthranilate. Subsequent reactions, catalyzed by enzymes such as anthranilate phosphoribosyltransferase and tryptophan synthase, ultimately lead to the formation of tryptophan. Tryptophan synthase, a key enzyme in this pathway, is a complex that catalyzes the final two steps of the process.
Caption: The Tryptophan biosynthetic pathway from Chorismate.
The Tyrosine Synthesis Pathway
The synthesis of tyrosine from chorismate can occur via two primary routes, both of which begin with the conversion of chorismate to prephenate by the enzyme chorismate mutase .
a) The Arogenate Pathway: This is the major route in many plants and bacteria.
-
Prephenate aminotransferase: Prephenate is transaminated to produce arogenate.
-
Arogenate dehydrogenase: Arogenate is then oxidatively decarboxylated to yield tyrosine.
b) The Prephenate Pathway: This pathway is found in many microorganisms.
-
Prephenate dehydrogenase: Prephenate is first oxidatively decarboxylated to form 4-hydroxyphenylpyruvate.
-
Aromatic amino acid aminotransferase: 4-hydroxyphenylpyruvate is then transaminated to produce tyrosine.
Tyrosine biosynthesis begins with the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase. From prephenate, two main pathways lead to tyrosine. In many plants and microorganisms, the arogenate pathway is predominant. This pathway involves the transamination of prephenate to arogenate, followed by the dehydrogenation of arogenate to yield tyrosine. Alternatively, the prephenate pathway involves the dehydrogenation of prephenate to 4-hydroxyphenylpyruvate, which is then transaminated to form tyrosine.
Caption: Alternative pathways for Tyrosine biosynthesis from Chorismate.
Quantitative Data
The following table summarizes kinetic parameters for key enzymes in the this compound synthesis pathways from various organisms. This data is essential for metabolic modeling and understanding pathway regulation.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Chorismate Mutase | E. coli | Chorismate | 270 | 50 | |
| S. cerevisiae | Chorismate | 130 | 110 | ||
| Anthranilate Synthase | S. typhimurium | Chorismate | 4.5 | 31 | |
| N. crassa | Chorismate | 9 | 1.2 | ||
| Tryptophan Synthase (β-subunit) | E. coli | Indole | 20 | 100 | |
| S. cerevisiae | Indole | 10 | 33 | ||
| Prephenate Dehydrogenase | E. coli | Prephenate | 40 | 1.8 | |
| B. subtilis | Prephenate | 130 | 2.5 | ||
| Arogenate Dehydrogenase | S. tuberosum | Arogenate | 340 | - | |
| N. sylvestris | Arogenate | 270 | - |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, etc.). The values presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are critical for the accurate study of these biosynthetic pathways. Below are protocols for key experiments.
Chorismate Mutase Activity Assay
This assay measures the conversion of chorismate to prephenate.
Principle: Prephenate is acid-labile and can be converted to phenylpyruvate under acidic conditions. Phenylpyruvate has a strong absorbance at 320 nm.
Materials:
-
Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.5)
-
Enzyme extract or purified chorismate mutase
-
1 M HCl
-
1 M NaOH
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, and the enzyme sample in a total volume of 0.5 mL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 1 mM chorismate.
-
Incubate at 30°C for 10-30 minutes.
-
Stop the reaction by adding 0.1 mL of 1 M HCl. This also converts prephenate to phenylpyruvate.
-
Incubate at room temperature for 10 minutes.
-
Add 0.1 mL of 1 M NaOH to stabilize the enolate form of phenylpyruvate.
-
Measure the absorbance at 320 nm.
-
Calculate the concentration of phenylpyruvate using an extinction coefficient of 17,500 M⁻¹cm⁻¹.
Anthranilate Synthase Activity Assay
This assay measures the formation of anthranilate from chorismate.
Principle: Anthranilate is a fluorescent molecule with an excitation maximum at 325 nm and an emission maximum at 400 nm.
Materials:
-
Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.8)
-
L-glutamine solution (20 mM)
-
Enzyme extract or purified anthranilate synthase
-
Fluorometer
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2 mM L-glutamine, and the enzyme sample in a total volume of 1 mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 1 mM chorismate.
-
Monitor the increase in fluorescence at 400 nm (excitation at 325 nm) over time.
-
Calculate the rate of anthranilate formation by comparing the fluorescence to a standard curve of known anthranilate concentrations.
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters of a pathway enzyme.
Caption: A generalized workflow for determining enzyme kinetic parameters.
This guide provides a foundational understanding of the this compound synthesis pathways, crucial for researchers in molecular biology, drug development, and metabolic engineering. The provided data and protocols serve as a starting point for further investigation into these essential metabolic routes.
A Deep Dive into the Physicochemical Properties of Tryptophan-Tyrosine (WY) Dipeptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY) is a fascinating molecule that stands at the intersection of peptide chemistry, biophysics, and pharmacology. Composed of two aromatic amino acids, its unique structural arrangement gives rise to a host of interesting physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its study, and visualizations of its known signaling pathways.
Core Physicochemical Properties
The juxtaposition of the indole (B1671886) ring of tryptophan and the phenol (B47542) group of tyrosine within the dipeptide structure of this compound leads to distinct properties that differ from its constituent amino acids. These properties are crucial for understanding its biological function and for its application in drug development.
Spectroscopic Characteristics
The aromatic nature of both tryptophan and tyrosine residues endows the this compound dipeptide with characteristic ultraviolet (UV) absorption and fluorescence properties. Intramolecular interactions, such as Förster Resonance Energy Transfer (FRET), can occur between the two residues, influencing the overall spectroscopic signature.
Table 1: Spectroscopic Properties of Tryptophan-Tyrosine and its Constituent Amino Acids
| Property | Tryptophan (Trp) | Tyrosine (Tyr) | Tryptophan-Tyrosine (this compound) |
| UV Absorption Maximum (λmax) | ~280 nm[1][2] | ~275 nm[1] | ~280 nm |
| Molar Extinction Coefficient (ε) at λmax | ~5,600 M⁻¹cm⁻¹ | ~1,400 M⁻¹cm⁻¹ | Data not available |
| Fluorescence Emission Maximum (λem) | ~350 nm (in aqueous solution)[1] | ~303 nm[2] | Emission is dominated by Tryptophan due to energy transfer. The emission maximum is blue-shifted compared to free Tryptophan in some contexts. |
| Fluorescence Quantum Yield (ΦF) | ~0.13 (in water)[3] | ~0.14 (in water) | Generally lower than individual amino acids due to quenching mechanisms.[4][5] |
Solubility and Stability
The solubility of this compound is influenced by the hydrophobicity of the aromatic side chains and the ionizable amino and carboxyl termini. The stability of the peptide bond is a key consideration, particularly under varying pH and temperature conditions.
Table 2: Solubility and Stability of Tryptophan-Tyrosine
| Property | Value/Information |
| Water Solubility | Generally low, but dipeptides can be more soluble than their constituent free amino acids.[6] |
| Organic Solvent Solubility | Soluble in polar organic solvents like DMSO and DMF. |
| pKa Values | pKa (α-COOH): ~2.3-3.7, pKa (α-NH3+): ~8.7-9.7. Specific values for the dipeptide are not readily available but are expected to be in this range.[7][8][9][10][11] |
| Isoelectric Point (pI) | Estimated to be around 5.5 - 6.0. |
| pH Stability | The peptide bond is susceptible to hydrolysis at extreme pH values, particularly in acidic conditions. |
| Thermal Stability | Stable at physiological temperatures. High temperatures can lead to denaturation and degradation.[12][13] |
Antioxidant Activity
Both tryptophan and tyrosine residues can act as antioxidants due to their ability to donate hydrogen atoms from their indole and phenol groups, respectively. The antioxidant capacity of the this compound dipeptide is an area of active research.
Table 3: Antioxidant Capacity of Tryptophan-Tyrosine
| Assay | Result |
| Oxygen Radical Absorbance Capacity (ORAC) | Peptides containing tryptophan have shown significant ORAC values.[14][15][16] Specific data for this compound is not available. |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | Aromatic amino acids contribute to DPPH scavenging activity.[17][18][19] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity | Tyrosine and tryptophan residues are known to be effective in scavenging ABTS radicals.[17][20][21][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of the Tryptophan-Tyrosine dipeptide.
Synthesis of Tryptophan-Tyrosine via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for preparing peptides like this compound in the laboratory. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used.
Protocol:
-
Resin Preparation: Start with a suitable resin, such as Fmoc-Tyr(tBu)-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, activate the next amino acid, Fmoc-Trp(Boc)-OH, by mixing it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group from the tryptophan residue using 20% piperidine in DMF.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.
-
Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc from Trp and tBu from Tyr) by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect the tryptophan and tyrosine residues.[23]
-
-
Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Collect the precipitate by centrifugation, wash it with cold ether, and then dry it under vacuum. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification of Tryptophan-Tyrosine by RP-HPLC
Reverse-phase HPLC is the standard method for purifying synthetic peptides.
Protocol:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.
-
Detection: Monitor the elution of the peptide by measuring the absorbance at 220 nm (for the peptide bond) and 280 nm (for the aromatic side chains).[18]
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.[24]
Characterization of Tryptophan-Tyrosine
Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used.[25]
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Analysis: Acquire the mass spectrum. The expected monoisotopic mass of this compound (C₂₀H₂₁N₃O₄) is approximately 367.15 Da.[26]
NMR Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide.[27][28][29][30]
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the this compound dipeptide structure.
UV-Vis and Fluorescence Spectroscopy:
-
UV-Vis Spectroscopy:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Record the absorption spectrum from 200 to 400 nm using a UV-Vis spectrophotometer. Determine the λmax.
-
-
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at a wavelength where both Trp and Tyr absorb (e.g., 280 nm).
-
Record the emission spectrum. The spectrum is expected to be dominated by tryptophan fluorescence due to FRET.
-
To determine the quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate) is used for comparison.[3]
-
Signaling Pathways and Biological Activity
Recent research has highlighted the significant biological activities of the Tryptophan-Tyrosine dipeptide, particularly in the central nervous system and in metabolic regulation.
Modulation of the Dopamine (B1211576) System and Memory Improvement
Studies have shown that the this compound dipeptide can improve memory by modulating the dopamine system.[1][31][32] The proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. This leads to increased dopamine levels in key brain regions like the hippocampus and frontal cortex. The memory-enhancing effects are mediated, at least in part, through the dopamine D1 receptor.
Caption: Proposed mechanism of this compound in memory improvement.
Stimulation of GLP-1 Secretion
The this compound dipeptide has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[33] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion. The exact mechanism by which this compound stimulates GLP-1 secretion is still under investigation but is thought to involve specific peptide transporters and receptors on the surface of L-cells.
Caption: Simplified workflow of this compound induced GLP-1 secretion.
Conclusion
The Tryptophan-Tyrosine dipeptide is a molecule of significant interest due to its unique physicochemical properties and promising biological activities. Its aromatic nature dictates its spectroscopic behavior, while its peptidic structure governs its solubility, stability, and antioxidant potential. The ability of this compound to modulate dopamine signaling and stimulate GLP-1 secretion opens up exciting avenues for its potential application in the development of novel therapeutics for neurodegenerative diseases and metabolic disorders. Further research is warranted to fully elucidate the quantitative aspects of its physicochemical properties and the intricate details of its mechanisms of action. This guide provides a solid foundation for researchers and drug development professionals to embark on or continue their exploration of this remarkable dipeptide.
References
- 1. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. scirp.org [scirp.org]
- 5. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of tryptophan, tyrosine and related dipeptides in mouse brain by isocratic high-performance liquid chromatography with switchable wavelength fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Data Table [groups.chem.ubc.ca]
- 8. sciencegeek.net [sciencegeek.net]
- 9. cdn.wou.edu [cdn.wou.edu]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Stimulation of glucagon-like peptide-1 secretion downstream of the ligand-gated ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound | C20H21N3O4 | CID 88184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 30. scielo.br [scielo.br]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. This compound is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of the Tryptophan-Tyrosine (Trp-Tyr) Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tryptophan-Tyrosine (Trp-Tyr or WY) dipeptide has emerged as a promising agent in the field of neuroprotection. Derived from the enzymatic hydrolysis of proteins such as β-lactoglobulin, this small molecule has demonstrated significant potential in mitigating key pathological features of neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanisms of action through which this compound exerts its neuroprotective effects. Key mechanisms include the modulation of the dopaminergic system via inhibition of monoamine oxidase B (MAO-B), suppression of neuroinflammation by attenuating microglial activation, and direct antioxidant activities. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways implicated in the dipeptide's mode of action.
Core Mechanisms of Neuroprotection
The neuroprotective effects of the this compound dipeptide are multifaceted, targeting several key pathways implicated in neurodegeneration.
Modulation of the Dopaminergic System
A primary mechanism of this compound's action is its ability to enhance dopaminergic neurotransmission. This is achieved through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576).
-
MAO-B Inhibition: In vitro studies have demonstrated that the this compound dipeptide can directly inhibit MAO-B activity. One study reported that a 1 mM concentration of the WY dipeptide decreased MAO-B activity by 48 ± 1.95%[1]. This inhibition leads to an increase in the synaptic availability of dopamine.
-
Increased Dopamine Levels: Consequently, oral administration of this compound has been shown to significantly increase dopamine levels in key brain regions associated with memory and cognition, namely the hippocampus and frontal cortex[1][2]. This elevation of dopamine is believed to be a critical factor in the observed improvements in cognitive function in animal models of memory impairment[1][2].
Attenuation of Neuroinflammation
Neuroinflammation, primarily driven by the activation of microglial cells, is a hallmark of many neurodegenerative diseases. The this compound dipeptide has been shown to possess potent anti-inflammatory properties.
-
Suppression of Microglial Activation: In preclinical models of Alzheimer's disease, this compound administration has been observed to suppress the activation of microglia.
-
Reduction of Pro-inflammatory Cytokines: This suppression of microglial activation leads to a significant reduction in the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Macrophage Inflammatory Protein-1α (MIP-1α), and Interleukin-6 (IL-6) in the hippocampus. By dampening the neuroinflammatory response, this compound helps to create a more favorable environment for neuronal survival.
Antioxidant Effects
Both tryptophan and tyrosine residues are known to possess intrinsic antioxidant properties. As a dipeptide, this compound can directly scavenge free radicals and protect against oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions. This antioxidant capacity helps to prevent lipid peroxidation and oxidative cell death in neurons[3].
Modulation of Tau and Amyloid-β Pathologies
In animal models of Alzheimer's disease and tauopathies, this compound has demonstrated the ability to interfere with the pathological cascades of amyloid-beta (Aβ) and tau proteins.
-
Amyloid-β: Studies have shown that this compound can reduce the deposition of Aβ plaques in the brains of 5xFAD mice, a model for Alzheimer's disease.
-
Tau Phosphorylation: In a tauopathy mouse model (PS19 transgenic mice), intake of this compound was found to prevent the hyperphosphorylation of the tau protein[3].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of the this compound dipeptide.
| Parameter | Model System | Treatment | Outcome | Reference |
| MAO-B Inhibition | In vitro enzyme assay | 1 mM this compound (WY) dipeptide | 48 ± 1.95% decrease in MAO-B activity | [1] |
| Dopamine Levels | Crl:CD1 male mice (6 weeks old) | 1 mg/kg oral administration of WY | Significant increase in dopamine levels in the hippocampus and frontal cortex 1 hour post-administration | [4] |
| Cognitive Improvement | Scopolamine-induced amnesic mice (Y-maze test) | 0.3 mg/kg and 1 mg/kg oral administration of WY | Significant improvement in spontaneous alternation | [5] |
| Cognitive Improvement | Aged mice (22 months old, Y-maze test) | 1 mg/kg/day oral administration of WY for 14 days | Significant improvement in spontaneous alternation compared to untreated aged mice | [5] |
| Tau Pathology | PS19 tauopathy mice | 0.05% (w/w) this compound in diet | Significantly lower hippocampal pTau levels and a lower ratio of pTau to tTau in the cortex | |
| Lifespan | PS19 tauopathy mice | 0.05% (w/w) this compound in diet | Extended lifespan compared to control diet-fed PS19 mice |
Signaling Pathways
The neuroprotective actions of this compound are mediated through various intracellular signaling pathways. While direct evidence for this compound's modulation of all these pathways is still emerging, their known roles in neuroprotection make them highly probable targets.
Dopaminergic Signaling Pathway
The inhibition of MAO-B by this compound directly impacts the dopamine signaling cascade, leading to enhanced neuronal function and cognitive improvement.
Potential Downstream Signaling Pathways
While not yet definitively linked to this compound in the literature, the following pathways are critical in neuroprotection and are likely influenced by the dipeptide's antioxidant and anti-inflammatory effects.
The Nrf2 pathway is a master regulator of the cellular antioxidant response. It is plausible that this compound, through its antioxidant properties, could activate this protective pathway.
These pathways are central to neuronal survival, and their activation is a common mechanism for neuroprotective compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
In Vivo Behavioral Assays
Objective: To assess short-term spatial working memory in rodents.
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) labeled A, B, and C.
Procedure:
-
Habituation: Place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes.
-
Drug Administration: Administer this compound dipeptide (e.g., 0.3 or 1 mg/kg, p.o.) or vehicle control. For amnesia models, a cholinomimetic antagonist like scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) can be administered 30-40 minutes after the dipeptide.
-
Testing: 60 minutes after dipeptide administration, place the mouse at the end of one arm and allow it to explore the maze for 8 minutes.
-
Data Collection: Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three arms (e.g., ABC, CAB, BCA).
-
Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. An increase in this percentage indicates improved spatial working memory.
Objective: To evaluate non-spatial, recognition memory.
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical objects (familiar objects) and one novel object.
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Data Collection: Record the time spent exploring each object (nose pointing towards the object within 2 cm).
-
Analysis: Calculate the discrimination index as: [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100. A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Biochemical and Histological Assays
Objective: To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue.
Procedure:
-
Tissue Preparation: Dissect the brain regions of interest (e.g., hippocampus, frontal cortex) on ice and homogenize in a solution of 0.1 M perchloric acid containing an internal standard.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
Sample Injection: Filter the supernatant and inject a defined volume into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Chromatography: Use a mobile phase appropriate for catecholamine separation (e.g., a solution containing sodium phosphate, EDTA, sodium 1-octanesulfonic acid, and methanol, adjusted to an acidic pH).
-
Detection and Quantification: Detect the eluted compounds electrochemically. Quantify the concentrations of dopamine, DOPAC, and HVA by comparing their peak areas to those of a standard curve.
Objective: To visualize and quantify the deposition of amyloid-beta plaques and phosphorylated tau in brain tissue sections.
Procedure:
-
Tissue Processing: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in PFA. Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat or microtome.
-
Antigen Retrieval: For Aβ staining, pre-treat the sections with formic acid. For pTau staining, use a heat-induced antigen retrieval method.
-
Blocking: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10 or 4G8) or specific phospho-tau epitopes (e.g., AT8, PHF-1).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the species of the primary antibody.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI and mount the sections on slides with an anti-fading mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the plaque load or the number of pTau-positive neurons using image analysis software.
Objective: To assess the activation of key signaling pathways by measuring the levels of total and phosphorylated proteins.
Procedure:
-
Cell/Tissue Lysis: Homogenize cells or tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., anti-Nrf2, anti-p-Akt, anti-p-ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
The this compound dipeptide demonstrates significant neuroprotective potential through a combination of mechanisms, including the enhancement of dopaminergic signaling, suppression of neuroinflammation, and direct antioxidant effects. The preclinical data strongly support its further investigation as a potential therapeutic or nutraceutical agent for the prevention and treatment of neurodegenerative diseases. The experimental protocols detailed herein provide a framework for researchers to further elucidate the precise molecular mechanisms and to evaluate the efficacy of this compound and related compounds in various models of neurological disorders. Future research should focus on obtaining more precise quantitative data, such as the IC50 for MAO-B inhibition, and on definitively linking this compound to the activation of key neuroprotective signaling pathways like Nrf2, PI3K/Akt, and MAPK/ERK.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Tryptophan-Tyrosine (Trp-Tyr) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antioxidant properties of the Tryptophan-Tyrosine (Trp-Tyr) dipeptide. Emerging research has highlighted the significant potential of this dipeptide in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document synthesizes the current understanding of its antioxidant mechanisms, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further research and development in this area.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Bioactive peptides derived from natural protein sources have garnered considerable attention as potential therapeutic agents due to their safety and diverse biological activities. Among these, the dipeptide Tryptophan-Tyrosine (this compound) has demonstrated notable antioxidant capabilities, primarily attributed to the electron-donating properties of the indole (B1671886) ring of tryptophan and the phenolic group of tyrosine. This guide aims to provide a comprehensive technical overview of the antioxidant characteristics of this compound, its mechanisms of action, and the experimental methodologies used for its evaluation.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.
2.1. Direct Radical Scavenging
This compound can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The indole ring of tryptophan and the phenolic hydroxyl group of tyrosine are excellent hydrogen/electron donors, enabling the dipeptide to effectively scavenge a variety of ROS, including peroxyl radicals.[1][2] Studies on various Trp- and Tyr-containing peptides have consistently shown their high radical scavenging activities.[1]
2.2. Modulation of Cellular Antioxidant Pathways
Beyond direct scavenging, this compound is believed to exert its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway implicated in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[[“]] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[4][5]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several in vitro assays. While specific data for the this compound dipeptide is still emerging, the following tables summarize the typical range of antioxidant activities observed for tryptophan- and tyrosine-containing dipeptides.
Table 1: Radical Scavenging Activity of Trp- and Tyr-Containing Dipeptides
| Assay | Dipeptide Type | Reported Activity Range | Reference |
| ABTS Radical Scavenging | Trp- and Tyr-containing | 0.69 - 4.97 µmol TE/µmol peptide | [1] |
| ORAC (Oxygen Radical Absorbance Capacity) | Trp- and Tyr-containing | ~1.9 - 2.8 Trolox Equivalents | [1][6] |
Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. The values for Trp- and Tyr-containing dipeptides can vary based on the specific amino acid sequence and the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections provide standardized protocols for key in vitro antioxidant assays.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), Methanol, this compound dipeptide solutions of varying concentrations, Positive control (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
Prepare a series of this compound dipeptide solutions in methanol.
-
In a 96-well microplate, add 100 µL of each dipeptide solution to respective wells.
-
Add 100 µL of 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank (methanol) and a control (methanol with DPPH) should be included.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the dipeptide.[7]
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagents: ABTS solution (7 mM), Potassium persulfate solution (2.45 mM), Phosphate buffered saline (PBS, pH 7.4), this compound dipeptide solutions, Trolox standard solutions.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of this compound dipeptide and Trolox standard solutions.
-
In a 96-well microplate, add 20 µL of each dipeptide or standard solution to respective wells.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the Trolox standard curve.[8][9]
4.3. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Materials: Human hepatocellular carcinoma (HepG2) cells, cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA), AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), this compound dipeptide solutions, Quercetin (B1663063) (standard).
-
Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and allow them to attach overnight.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound dipeptide or quercetin along with DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve and is expressed as micromoles of quercetin equivalents per 100 micromoles of the peptide.[10]
Visualizing Mechanisms and Workflows
5.1. Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound dipeptide in activating the Keap1-Nrf2-ARE antioxidant pathway.
References
- 1. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 3. consensus.app [consensus.app]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 9. youtube.com [youtube.com]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Tryptophan-Tyrosine (Trp-Tyr) Interactions in Protein Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role that Tryptophan-Tyrosine (Trp-Tyr) interactions play in maintaining protein structure and ensuring stability. These aromatic-aromatic interactions, often manifesting as π-stacking or hydrogen bonds, are fundamental to the native conformation and function of a multitude of proteins. Understanding the nuances of this compound pairing is paramount for advancements in protein engineering, drug design, and the development of novel therapeutics.
The Nature of this compound Interactions
Tryptophan (Trp) and Tyrosine (Tyr) are two of the three aromatic amino acids found in proteins. Their side chains, an indole (B1671886) ring for Trp and a phenol (B47542) group for Tyr, are capable of engaging in a variety of non-covalent interactions that are crucial for protein architecture. These interactions are predominantly hydrophobic and involve π-systems, contributing significantly to the overall stability of the protein fold.
The most common geometries for this compound interactions are:
-
Parallel-displaced π-stacking: The aromatic rings are stacked face-to-face but are offset from one another.
-
T-shaped (edge-to-face) π-stacking: The edge of one aromatic ring points towards the face of the other, with the positively charged edge of one ring interacting favorably with the electron-rich face of the other.[1]
-
Hydrogen Bonding: The hydroxyl group of Tyr can act as a hydrogen bond donor, while the indole nitrogen of Trp can act as a hydrogen bond donor.
These interactions are not mutually exclusive and often occur in concert to create a stable microenvironment within the protein core. The context of the surrounding residues and the overall protein fold dictates the preferred geometry and strength of the this compound interaction.
Quantitative Analysis of this compound Interactions in Protein Stability
The contribution of this compound pairings to protein stability can be quantified by measuring the change in Gibbs free energy of unfolding (ΔΔG) upon mutation of one or both residues. A positive ΔΔG value indicates that the mutation destabilizes the protein, signifying a favorable contribution of the original interaction to protein stability.
| Protein/System | Mutation | Technique | ΔΔG (kcal/mol) | Reference |
| Factor for inversion stimulation (FIS) | P61A/Y38W | Urea (B33335) Denaturation | -9 | [2] |
| Factor for inversion stimulation (FIS) | P61A/Y69W | Urea Denaturation | -4.5 | [2] |
| Factor for inversion stimulation (FIS) | P61A/Y95W | Urea Denaturation | -7 | [2] |
| LmrR (multidrug transcriptional repressor) | W96Y | Fluorescence Titration | Abolishes drug binding | [3][4] |
Table 1: Quantitative data on the impact of this compound mutations on protein stability and function. A negative ΔΔG indicates stabilization by the mutation, while a positive value would indicate destabilization. The abolition of binding in LmrR highlights the critical functional role of the Trp residue, which in this context, interacts with a drug molecule rather than another amino acid.
Experimental Protocols for Studying this compound Interactions
A multi-faceted experimental approach is often necessary to fully elucidate the role of this compound interactions. Key techniques include site-directed mutagenesis, fluorescence spectroscopy, and circular dichroism.
This technique is fundamental for probing the contribution of specific residues to protein stability and function. By substituting Trp or Tyr with other amino acids (e.g., Alanine to remove the interaction, or Phenylalanine to probe the role of the hydroxyl group), one can quantify the energetic contribution of the interaction.
Detailed Methodology:
-
Primer Design: Design mutagenic primers (typically 25-45 bases in length) containing the desired mutation in the middle, with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.[5]
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. This results in a linear, mutated plasmid.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[6][7][8]
-
Transformation and Sequencing: Transform the circularized, mutated plasmid into competent E. coli cells for propagation. Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.[6]
Intrinsic protein fluorescence, primarily from Trp residues, is highly sensitive to the local environment. Changes in the fluorescence emission spectrum can be used to monitor conformational changes and protein unfolding.
Detailed Methodology:
-
Sample Preparation: Prepare protein samples (wild-type and mutants) in a suitable buffer. Ensure the protein concentration is appropriate to give a measurable fluorescence signal without causing inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Excitation: To selectively excite Trp, use an excitation wavelength of 295 nm. To excite both Trp and Tyr, use an excitation wavelength of 280 nm.[9]
-
Emission Spectra Acquisition: Record the fluorescence emission spectra (e.g., from 300 to 400 nm for Trp) under native conditions.
-
Denaturation Studies: Induce protein unfolding by adding a chemical denaturant (e.g., urea or guanidinium (B1211019) chloride) in increasing concentrations or by increasing the temperature. Record the emission spectrum at each denaturant concentration or temperature point.
-
Data Analysis: Plot the change in fluorescence intensity or the shift in the wavelength of maximum emission (λmax) as a function of denaturant concentration or temperature. The midpoint of the transition corresponds to the melting temperature (Tm) or the denaturant concentration at which 50% of the protein is unfolded (Cm), which are measures of protein stability.
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. Near-UV CD (250-320 nm) is particularly sensitive to the environment of aromatic residues and can detect subtle conformational changes upon mutation.
Detailed Methodology:
-
Sample Preparation: Prepare protein solutions of known concentration in a CD-compatible buffer (i.e., one that does not have a high absorbance in the wavelength range of interest).
-
Instrumentation: Use a CD spectropolarimeter that has been properly calibrated.
-
Far-UV CD: To assess secondary structure, acquire spectra in the far-UV region (typically 190-250 nm).
-
Near-UV CD: To probe the tertiary structure and the environment of aromatic residues, acquire spectra in the near-UV region (250-320 nm). Signals from Phe, Tyr, and Trp appear in distinct regions of the near-UV spectrum.[10]
-
Thermal Denaturation: Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content or a peak in the near-UV for tertiary structure) as the temperature is increased.
-
Data Analysis: The melting temperature (Tm) can be determined from the midpoint of the thermal denaturation curve. Differences in the Tm between wild-type and mutant proteins provide a measure of the change in stability.
Visualizing Workflows and Pathways
The following diagram illustrates a typical experimental workflow for characterizing the role of a this compound pair in protein stability.
Caption: Experimental workflow for this compound interaction analysis.
Aromatic residues, including Trp and Tyr, are often crucial for the specific recognition of ligands and other proteins in signaling pathways. For instance, in protein kinases, aromatic residues in the ATP-binding pocket can form key interactions with kinase inhibitors.
Caption: Aromatic interactions in kinase signaling and inhibition.
Implications for Drug Development
The aromatic side chains of Trp and Tyr are frequent components of protein-ligand binding sites. The ability of these residues to form favorable π-stacking and hydrogen bonding interactions makes them attractive targets for drug design. Small molecule inhibitors with aromatic moieties can be designed to specifically interact with Trp or Tyr residues in a binding pocket, thereby enhancing binding affinity and specificity. A thorough understanding of the geometry and energetics of this compound interactions within a target protein can guide the rational design of more potent and selective drugs. For example, in the development of protein kinase inhibitors, aromatic rings are key molecular determinants for molecular recognition.[11]
Conclusion
This compound interactions are a cornerstone of protein structure and stability. Their diverse geometries and significant energetic contributions are essential for the proper folding and function of a vast number of proteins. For researchers in the life sciences and drug development, a deep understanding of these interactions, facilitated by the experimental and computational approaches outlined in this guide, is indispensable for the manipulation of protein stability and the design of novel therapeutics. The continued investigation into the subtleties of this compound pairings will undoubtedly unlock new avenues for protein engineering and the development of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of the local environment of engineered Tyr to Trp substitutions for probing the denaturation mechanism of FIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Directed Mutagenesis [protocols.io]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. static.igem.org [static.igem.org]
- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 10. mdpi.com [mdpi.com]
- 11. Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Trp-Tyr Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to the dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the signaling pathways associated with this dipeptide.
Discovery and History
The journey of this compound research is rooted in the fundamental discoveries of its constituent amino acids. Tryptophan was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins, who later demonstrated its essential role in the diet.[1] Tyrosine was discovered earlier, in 1846, by German chemist Justus von Liebig, also from casein in cheese.[2] The synthesis of the first dipeptide, glycylglycine, by Emil Fischer in 1901 marked the beginning of peptide chemistry.[3][4][5]
While the individual amino acids have a long history of scientific investigation, the specific dipeptide this compound has gained significant attention more recently for its distinct biological activities. A landmark in this compound research was the 2023 identification of this dipeptide as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from a comprehensive screening of a dipeptide library.[6][7] This discovery has opened new avenues for investigating its potential in metabolic regulation.
Beyond its effects on GLP-1, this compound has been studied for its role in the central nervous system. Research has highlighted its memory-enhancing effects, suggesting that the N-terminal tryptophan is crucial for this activity. These cognitive benefits are linked to the dipeptide's ability to modulate the dopaminergic system.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound and related dipeptides.
| Dipeptide | Concentration (mg/mL) | GLP-1 Secretion (Fold Increase over Control) | Cell Line | Reference |
| This compound (WY) | 1 | Not specified | GLUTag | [6] |
| This compound (WY) | 3 | Not specified | GLUTag | [6] |
| This compound (WY) | 5 | Most potent among 339 dipeptides | GLUTag | [6] |
Table 1: GLP-1 Secretion stimulated by this compound in murine enteroendocrine GLUTag cells.[6] Note: While the study identified this compound as the most potent GLP-1 secretagogue in a dose-dependent manner, specific fold-increase values and EC50 were not provided in the initial publication.
| Compound | Concentration | MAO-B Inhibition (%) | Assay System | Reference |
| This compound (WY) | 1 mM | 48 ± 1.95 | In vitro |
Table 2: In vitro inhibition of Monoamine Oxidase B (MAO-B) by this compound.Note: The referenced study did not report an IC50 value.
Key Biological Activities and Signaling Pathways
Stimulation of GLP-1 Secretion
This compound has been identified as a potent secretagogue of GLP-1, a critical incretin (B1656795) hormone involved in glucose homeostasis.[6][7] The precise molecular mechanism by which this compound stimulates GLP-1 secretion from enteroendocrine L-cells is an active area of research. One potential pathway involves the activation of G-protein coupled receptors (GPCRs) that sense nutrients. The Calcium-Sensing Receptor (CaSR), a known sensor of amino acids and peptides, is a candidate for mediating this effect, as its activation can lead to an increase in intracellular calcium and subsequent hormone secretion.[8][9]
Figure 1: Proposed signaling pathway for this compound-induced GLP-1 secretion.
Neuromodulatory Effects and Dopamine (B1211576) System Modulation
This compound has demonstrated memory-enhancing properties, which are attributed to its ability to modulate the dopamine system. One of the key mechanisms is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound increases the synaptic levels of dopamine, which is crucial for cognitive functions such as learning and memory.
Figure 2: Logical relationship of this compound's effect on the dopamine system.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[10]
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Protocol:
-
Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DDT/water (92.5:2.5:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical HPLC.
Figure 3: Experimental workflow for solid-phase peptide synthesis of this compound.
In Vitro GLP-1 Secretion Assay
This protocol is adapted from studies using the murine GLUTag enteroendocrine cell line.[11][12][13][14][15]
Materials:
-
GLUTag cells
-
DMEM (low glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Buffer (KRB)
-
This compound dipeptide
-
GLP-1 ELISA kit
-
96-well plates
Protocol:
-
Cell Culture: Culture GLUTag cells in low glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to 80-90% confluency.
-
Assay:
-
Wash cells twice with KRB.
-
Pre-incubate cells in KRB for 1 hour at 37°C.
-
Aspirate the buffer and add fresh KRB containing different concentrations of this compound (e.g., 0.1, 1, 3, 5, 10 mg/mL) or a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize GLP-1 secretion to the total protein content of the cells in each well.
-
In Vitro MAO-B Inhibition Assay
This fluorometric assay protocol is based on commercially available kits and published methods.[6][16][17][18]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound dipeptide
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-B inhibitor control (e.g., Selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and the control inhibitor in assay buffer. Prepare a working solution of MAO-B enzyme.
-
Assay Plate Setup:
-
Add assay buffer to blank wells.
-
Add the MAO-B enzyme to control and test wells.
-
Add the this compound dilutions or control inhibitor to the test wells.
-
Add vehicle to the control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add a substrate solution containing the MAO-B substrate, HRP, and the fluorescent probe to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation/emission of ~535/587 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 4: Experimental workflow for the in vitro MAO-B inhibition assay.
Future Directions
The research on this compound is still in its relatively early stages, with many exciting avenues for future exploration. Key areas of focus should include:
-
Elucidation of the GLP-1 Secretion Mechanism: Identifying the specific receptor(s) that mediate the GLP-1-releasing effects of this compound is a critical next step. This could involve screening against a panel of orphan GPCRs and other nutrient-sensing receptors.
-
Quantitative Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Determining the EC50 for GLP-1 secretion and the IC50 for MAO-B inhibition with greater precision is essential for understanding its therapeutic potential.
-
In Vivo Efficacy Studies: Further in vivo studies in animal models of metabolic and neurological disorders are necessary to validate the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective compounds with improved pharmacokinetic properties.
The discovery of the biological activities of the this compound dipeptide has opened up new possibilities for the development of novel therapeutics for metabolic and neurological diseases. This guide provides a solid foundation for researchers to build upon as they continue to unravel the complexities of this fascinating molecule.
References
- 1. "Synthesis of Tryptophan and Tyrosine Derivatives." by Li Shui [repository.lsu.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. biolife-science.com [biolife-science.com]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tansobio.com [tansobio.com]
- 9. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-Like Peptide-1 Secreting Cell Function as well as Production of Inflammatory Reactive Oxygen Species Is Differently Regulated by Glycated Serum and High Levels of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Dance of Discovery: A Technical Guide to Tryptophan-Tyrosine Interactions with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between peptides and metal ions is a cornerstone of numerous biological processes and a fertile ground for therapeutic innovation. Among the amino acid residues, the aromatic couple of Tryptophan (Trp) and Tyrosine (Tyr) presents a particularly fascinating case study in metal ion coordination. Their unique electronic properties and structural versatility allow them to act as sensitive probes and active participants in complex formation. This technical guide delves into the core principles of Trp-Tyr interactions with metal ions, offering a comprehensive overview of the quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Insights into Binding Affinity and Stoichiometry
The interaction between this compound containing peptides and metal ions can be characterized by various quantitative parameters, including association constants (Ka), dissociation constants (Kd), and stoichiometric ratios. These values are crucial for understanding the stability and specificity of the resulting complexes.
A summary of key quantitative data from foundational studies is presented below, providing a comparative look at the binding affinities of different metal ions with tryptophan- and tyrosine-containing molecules.
| Interacting Species | Metal Ion | Association Constant (Ka) / Dissociation Constant (Kd) | pH | Method | Reference |
| Tryptophan (Trp) | Cu²⁺ | 1.9 x 10⁵ M⁻¹ (Ka) | 9 | Fluorescence Quenching | [1] |
| Tryptophan (Trp) | Ni²⁺ | 4.0 x 10⁴ M⁻¹ (Ka) | 9 | Fluorescence Quenching | [1] |
| Glycyl-L-tryptophan (GlyTrp) | Cu²⁺ | 4.4 x 10⁴ M⁻¹ (Ka) | 9 | Fluorescence Quenching | [1] |
| Glycyl-L-tryptophan (GlyTrp) | Ni²⁺ | 6.9 x 10³ M⁻¹ (Ka) | 9 | Fluorescence Quenching | [1] |
| Cholecystokinin (CCK8) | Fe³⁺ | ~0.6 µM (Kd) | 4.0 | Fluorescence Quenching | [2] |
| Sulphated CCK8 | Fe³⁺ | ~0.6 µM (Kd) | 4.0 | Fluorescence Quenching | [2] |
| Phosphorylated CCK8 | Fe³⁺ | ~0.6 µM (Kd) | 4.0 | Fluorescence Quenching | [2] |
| Interacting Species | Metal Ion | Stoichiometric Ratio (Peptide:Metal) | Method | Reference |
| Tyrosine (Tyr) | Cu(II) | 2:1 and 2:3 | UV-Vis Spectrophotometry | [3] |
| Tyrosine (Tyr) | Fe(II) | 2:1 and 2:3 | UV-Vis Spectrophotometry | [3] |
Experimental Protocols for Characterizing this compound-Metal Ion Interactions
A variety of sophisticated experimental techniques are employed to elucidate the nature of peptide-metal ion interactions. Each method provides unique insights into the binding thermodynamics, kinetics, and structural consequences of complex formation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of metal ions to Trp and Tyr residues. The intrinsic fluorescence of these aromatic amino acids is exquisitely sensitive to their local environment.[4] Metal ion binding often leads to quenching of this fluorescence, a phenomenon that can be exploited to determine binding constants.[1][4]
Experimental Protocol: Fluorescence Quenching Titration
-
Sample Preparation: Prepare a stock solution of the Trp- or Tyr-containing peptide in a suitable buffer at a known concentration (e.g., 10 µM).[2] Prepare a series of stock solutions of the metal salt of interest at various concentrations.
-
Instrumentation: Utilize a spectrofluorometer with temperature control.[2]
-
Measurement:
-
Set the excitation wavelength to ~280-295 nm for Trp or ~275 nm for Tyr.[2][5]
-
Record the emission spectrum over a suitable range (e.g., 300-400 nm for Trp).[6]
-
Measure the initial fluorescence intensity (F₀) of the peptide solution.
-
Incrementally add small aliquots of the metal ion stock solution to the peptide solution.
-
After each addition, allow the system to equilibrate and record the new fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity (F₀ - F) or the ratio F₀/F as a function of the metal ion concentration.
-
Fit the data to a suitable binding model (e.g., one-site specific binding) to determine the dissociation constant (Kd).[7] Alternatively, Stern-Volmer plots can be used to evaluate association constants.[1]
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a robust method for detecting the formation of metal-peptide complexes, particularly with transition metals.[3][8] The technique relies on changes in the absorbance spectrum of the peptide upon metal ion coordination.
Experimental Protocol: Mole Ratio Method
-
Sample Preparation: Prepare equimolar stock solutions of the peptide and the metal ion in a suitable buffer.
-
Measurement:
-
Prepare a series of solutions where the concentration of one component (e.g., the peptide) is held constant while the concentration of the other component (the metal ion) is varied systematically.
-
Measure the UV-Vis absorbance spectrum for each solution across a relevant wavelength range (typically 230-300 nm for aromatic amino acids).[9]
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the mole ratio of the metal ion to the peptide.
-
The plot will typically show one or more inflection points, which correspond to the stoichiometric ratios of the complex(es) formed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptide-metal ion complexes in solution.[10][11] It can identify the specific amino acid residues involved in metal coordination and characterize the conformational changes that occur upon binding.
Experimental Protocol: NMR Titration
-
Sample Preparation: Prepare a solution of the ¹⁵N- or ¹³C-labeled peptide in a suitable NMR buffer.
-
Measurement:
-
Acquire a baseline 1D or 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the peptide.
-
Add incremental amounts of the metal ion solution to the NMR tube.
-
Acquire a new spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (changes in peak positions) and line broadening of specific amino acid residue signals.
-
Residues whose signals are significantly affected are likely involved in or are in close proximity to the metal binding site.[12][13]
-
The magnitude of the chemical shift changes can be plotted against the metal ion concentration to determine binding affinities.[6]
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the stoichiometry of metal-peptide complexes.[14] Native mass spectrometry techniques can preserve non-covalent interactions, allowing for the direct observation of the intact complex.[15]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare solutions containing the peptide and the metal ion at different molar ratios (e.g., 1:1, 1:2, 2:1).[14] The samples are typically prepared in a volatile solvent system like a methanol/water mixture.[14]
-
Instrumentation: Use an ESI-MS instrument, such as a Q-TOF, capable of soft ionization.[14]
-
Measurement:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the mass-to-charge (m/z) peaks corresponding to the free peptide and the metal-bound peptide complexes.
-
The m/z values will reveal the stoichiometry of the complexes formed (e.g., [Peptide+M]ⁿ⁺, [Peptide₂+M]ⁿ⁺, etc.).
-
Biological Roles and Signaling Implications
The interaction of Trp and Tyr residues with metal ions is not merely a chemical curiosity; it is integral to a range of biological functions, from enzyme catalysis to oxidative stress management.
Role in Metalloproteins
In many metalloproteins, Trp and Tyr residues are found in or near the metal-binding active site.[12][16] They can play several roles:
-
Direct Ligands: While less common than residues like His or Cys, the oxygen of Tyr can directly coordinate with metal ions.
-
Second-Sphere Coordination: Trp and Tyr can influence the properties of the metal center through hydrogen bonding and hydrophobic interactions with the primary ligands, effectively tuning the metal's redox potential and reactivity.
-
Structural Scaffolding: These bulky aromatic residues contribute to the overall protein fold, creating the precise geometry required for metal binding and function.
Protection Against Oxidative Damage
Chains of redox-active amino acids, including Tyr and Trp, can form conduits for long-range electron transfer within proteins.[17] This "hole hopping" mechanism allows potentially damaging oxidizing equivalents to be transferred away from critical active sites to the protein surface, where they can be neutralized by cellular antioxidants.[17] This represents a crucial protective mechanism against oxidative stress.
Conclusion and Future Directions
The study of this compound interactions with metal ions is a dynamic field with significant implications for drug development and our understanding of fundamental biological processes. The methodologies outlined in this guide provide a robust framework for characterizing these interactions. Future research will likely focus on designing peptides with tailored metal-binding affinities for applications in chelation therapy, bio-sensing, and the development of novel metalloenzyme inhibitors. As our analytical capabilities continue to advance, a more detailed picture of the structural and functional consequences of these intricate molecular dances will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine Modification Enhances Metal Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Stoichiomet [mckendree.edu]
- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 6. Inverse tuning of metal binding affinity and protein stability by altering charged coordination residues in designed calcium binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectral and metal-binding properties of three single-point tryptophan mutants of the human transferrin N-lobe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectral and metal-binding properties of three single-point tryptophan mutants of the human transferrin N-lobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Model Peptide Studies: A Crucial Step To Understand the Coordination Chemistry of Mn(II) and Fe(II) in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. heffernlab.com [heffernlab.com]
- 16. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hole hopping through tyrosine/tryptophan chains protects proteins from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
Trp-Tyr Dipeptide: A Potential Biomarker in the Shifting Landscape of Neurological Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of biomarker discovery in neurological disorders is rapidly evolving, with a growing focus on small molecule indicators that can reflect complex pathophysiological processes. Among these, the dipeptide Tryptophan-Tyrosine (Trp-Tyr) is emerging as a molecule of significant interest. Derived from the essential amino acids Tryptophan and Tyrosine, this dipeptide is positioned at the crossroads of several critical metabolic and signaling pathways implicated in neurodegeneration. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential biomarker, detailing its association with neurological disorders, the signaling pathways it modulates, and the experimental protocols for its detection and quantification.
Introduction
Neurological disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS) represent a significant and growing global health burden. A major challenge in the management of these conditions is the lack of sensitive and specific biomarkers for early diagnosis, prognosis, and monitoring of therapeutic interventions. Alterations in the metabolism of the amino acids Tryptophan (Trp) and Tyrosine (Tyr) have been independently linked to the pathophysiology of these diseases.[1][2][3] Trp metabolism, particularly through the kynurenine (B1673888) pathway, is known to be dysregulated in several neurological and psychiatric conditions.[4] Similarly, Tyr is a direct precursor to catecholaminergic neurotransmitters like dopamine (B1211576), which are central to the pathology of Parkinson's disease.[1]
The dipeptide this compound, therefore, represents a convergence of these two critical pathways. Recent studies in animal models have suggested that this compound may have neuroprotective effects, including the amelioration of tau-related pathology and the modulation of dopamine metabolism.[5][6] These findings underscore the potential of this compound as a biomarker that not only indicates disease presence but may also reflect underlying pathological mechanisms and therapeutic responses.
Quantitative Data on this compound and Related Metabolites
Direct quantitative data on this compound dipeptide levels in the cerebrospinal fluid (CSF) and plasma of patients with Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis is not yet widely available in published literature. However, extensive research has been conducted on the constituent amino acids and their key metabolites, providing a valuable context for the potential role of the this compound dipeptide. The following tables summarize representative findings on Tryptophan, Tyrosine, and their relevant metabolites in these neurological disorders.
Table 1: Tryptophan and Key Metabolites in Neurological Disorders
| Metabolite | Neurological Disorder | Sample Type | Observation | References |
| Tryptophan (Trp) | Multiple Sclerosis (MS) | Plasma | Altered levels observed in MS patients.[7][8][9] | [7][8][9] |
| Parkinson's Disease (PD) | Plasma | Altered levels reported.[1][3] | [1][3] | |
| Alzheimer's Disease (AD) | CSF | Alterations in Trp metabolism noted.[1] | [1] | |
| Kynurenine (KYN) | Multiple Sclerosis (MS) | Plasma | Altered levels in MS patients.[7][8][9] | [7][8][9] |
| Parkinson's Disease (PD) | CSF / Plasma | Altered levels reported.[1][3] | [1][3] | |
| Alzheimer's Disease (AD) | CSF | Altered levels observed.[1] | [1] | |
| Quinolinic Acid (QA) | Multiple Sclerosis (MS) | Plasma | Increased in untreated MS patients.[7] | [7] |
| Xanthurenic Acid (XA) | Multiple Sclerosis (MS) | Plasma | Increased in untreated MS patients.[7] | [7] |
Table 2: Tyrosine and Related Metabolites in Neurological Disorders
| Metabolite | Neurological Disorder | Sample Type | Observation | References |
| Tyrosine (Tyr) | Parkinson's Disease (PD) | Plasma | Altered levels reported.[1][3] | [1][3] |
| Alzheimer's Disease (AD) | Brain | Tyr-Trp administration increased L-dopa levels in a mouse model.[6] | [6] | |
| L-Dopa | Parkinson's Disease (PD) | Plasma | Central to PD pathology and treatment.[1] | [1] |
| Alzheimer's Disease (AD) | Brain | Tyr-Trp administration increased L-dopa levels in a mouse model.[6] | [6] | |
| 3-methoxytyrosine | Parkinson's Disease (PD) | Plasma | Elevated levels in L-dopa treated patients.[1][3] | [1][3] |
| Hippuric Acid | Parkinson's Disease (PD) | Plasma | Altered levels observed.[1][3] | [1][3] |
Signaling Pathways and Mechanisms of Action
The potential of this compound as a biomarker is intimately linked to its role in key signaling pathways that are dysregulated in neurological disorders. Animal studies have provided initial insights into these mechanisms.
Modulation of Dopamine Metabolism
In a mouse model of Alzheimer's disease, oral administration of Tyr-Trp was found to be the most effective among 39 Tyr-containing dipeptides at increasing the concentration of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), a major metabolite of norepinephrine (B1679862), in the cerebral cortex.[6] This suggests that Tyr-Trp can enhance catecholamine synthesis and metabolism.[6] The proposed mechanism involves the upregulation of genes involved in both Tyrosine and Tryptophan metabolism, leading to higher levels of L-dopa, the precursor to dopamine.[6]
Inhibition of Tau Phosphorylation
In a tauopathy mouse model, the intake of this compound dipeptide was shown to prevent tau phosphorylation.[5] While the precise signaling cascade is still under investigation, it is hypothesized that this compound may influence the activity of key kinases involved in tau pathology, such as Fyn kinase and Glycogen Synthase Kinase-3β (GSK-3β). Fyn, a Src family tyrosine kinase, is known to phosphorylate tau at Tyr18.[10][11][12][13] Fyn can also activate GSK-3β, a primary kinase responsible for the hyperphosphorylation of tau at serine and threonine residues.[10][13] By potentially modulating the activity of Fyn, this compound could indirectly reduce both tyrosine and serine/threonine phosphorylation of tau, thereby mitigating tau-related pathology.
Experimental Protocols
Accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. Below are representative methodologies for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
UPLC-MS/MS Quantification of this compound in CSF
This method is adapted from established protocols for dipeptide quantification in biological fluids.[14][15][16]
1. Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound (example transition): m/z 353.2 -> m/z 188.1
-
Internal Standard (example transition): m/z 361.2 -> m/z 192.1 (for a +8 Da labeled standard)
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Competitive ELISA for this compound Quantification
This is a general protocol for a competitive ELISA, which would require the development of a specific antibody against this compound and a this compound-enzyme conjugate.[17][18][19][20][21]
1. Plate Coating:
-
Coat a 96-well microplate with an anti-Trp-Tyr antibody (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
3. Competitive Reaction:
-
Add 50 µL of standards or samples to the appropriate wells.
-
Immediately add 50 µL of a this compound-enzyme conjugate (e.g., this compound-HRP) to each well.
-
Incubate for 1-2 hours at 37°C. The free this compound in the sample will compete with the this compound-enzyme conjugate for binding to the coated antibody.
-
Wash the plate 5 times with wash buffer.
4. Detection:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
5. Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Conclusion and Future Directions
The dipeptide this compound holds considerable promise as a potential biomarker in neurological disorders. Its position at the intersection of tryptophan and tyrosine metabolism, both of which are implicated in neurodegeneration, makes it a compelling candidate for further investigation. Preliminary evidence from animal studies suggests a neuroprotective role for this compound, particularly in the context of tau pathology and dopamine regulation.
However, significant research is still required to validate this compound as a clinical biomarker. Future studies should focus on:
-
Developing and standardizing robust and sensitive assays for the routine quantification of this compound in human CSF and plasma.
-
Conducting large-scale clinical studies to establish the normal range of this compound and to determine its levels in well-characterized patient cohorts with Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis, as well as in other neurological conditions.
-
Investigating the longitudinal changes in this compound levels in relation to disease progression and in response to therapeutic interventions.
-
Further elucidating the precise molecular mechanisms by which this compound exerts its effects on neuronal signaling pathways.
The exploration of this compound as a biomarker represents a novel and exciting avenue of research that could lead to improved diagnostic tools and a deeper understanding of the complex metabolic dysregulation that underlies neurological disorders. This, in turn, may pave the way for the development of new therapeutic strategies targeting these pathways.
References
- 1. Plasma Metabolic Disturbances in Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma levels of amino acids correlate with motor fluctuations in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Metabolic Disturbances in Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased levels of neuronal thread protein in cerebrospinal fluid of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan pathway profiling in multiple sclerosis patients treated with ocrelizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tryptophan pathway profiling in multiple sclerosis patients treated with ocrelizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine Phosphorylation of Tau by the Src Family Kinases Lck and Fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Tau by Fyn: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. affbiotech.com [affbiotech.com]
- 19. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Trp-Tyr Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific dipeptides, such as Tryptophan-Tyrosine (Trp-Tyr), is of significant interest in biochemical research and pharmaceutical development due to their potential biological activities. Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, which often involve harsh conditions and complex protection/deprotection steps. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the enzymatic synthesis of this compound dipeptide, primarily focusing on the use of proteases like thermolysin and α-chymotrypsin.
Core Principles of Enzymatic Dipeptide Synthesis
Enzymatic peptide synthesis catalyzed by proteases can proceed via two distinct mechanisms: equilibrium-controlled synthesis and kinetically controlled synthesis.[1]
-
Equilibrium-Controlled Synthesis: In this approach, the reverse of proteolysis is exploited. The reaction equilibrium is shifted towards synthesis by manipulating reaction conditions, such as using high concentrations of substrates, removing the product from the reaction medium (e.g., through precipitation), or using organic co-solvents.[1] However, this method is often characterized by low yields and slow reaction rates.[1]
-
Kinetically Controlled Synthesis: This is generally the preferred method for higher yields and faster reaction rates.[1] It involves the use of an activated acyl donor (e.g., an amino acid ester or amide) and a nucleophilic amino acid. The synthesis proceeds in two steps: formation of an acyl-enzyme intermediate followed by its aminolysis by the nucleophile. This process competes with hydrolysis, making the optimization of reaction conditions critical.
Several factors significantly influence the yield and efficiency of the enzymatic synthesis, including the choice of enzyme, pH, temperature, and substrate concentrations.[1]
Enzyme Selection and Specificity
The choice of enzyme is paramount and is dictated by its substrate specificity. For the synthesis of this compound, enzymes that recognize and cleave peptide bonds involving hydrophobic amino acids are ideal candidates.
-
Thermolysin: This metalloprotease from Bacillus thermoproteolyticus exhibits a strong preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group).[2][3] This makes it a highly suitable catalyst for the synthesis of dipeptides involving Tryptophan and Tyrosine.[3] Studies have shown that thermolysin can catalyze the coupling of Cbz-Phe-OH and Leu-NH2 with high yields, demonstrating its utility for forming peptide bonds between hydrophobic residues.[3]
-
α-Chymotrypsin: This serine protease is another excellent candidate, known for its specificity towards large hydrophobic residues like Phenylalanine, Tyrosine, and Tryptophan at the P1 position (the amino acid contributing the carboxyl group).[4][5] It has been successfully used for the synthesis of various peptides, with the potential for nearly quantitative yields under optimal conditions.[4]
Quantitative Data on Enzymatic Peptide Synthesis
The following tables summarize key quantitative data from various studies on enzymatic peptide synthesis, providing a comparative overview of reaction conditions and yields.
Table 1: Thermolysin-Catalyzed Peptide Synthesis
| Carboxyl Component | Amine Component | Enzyme Concentration | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cbz-Phe-OH | Leu-NH2 | 10 µM | 7.0 | 37 | 5 | ~80 | [3] |
| Z-Phe-OH | Various Amine Components | Not specified | 7.5 | 37 | 2 | up to 95 | [6] |
Table 2: α-Chymotrypsin-Catalyzed Peptide Synthesis
| Carboxyl Component | Amine Component | Enzyme Concentration | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-benzyloxycarbonyl-phenylalanine carbamoylmethyl ester | H-Phe-NH2 | Not specified | Not specified | -24 | Not specified | up to 90 | [1] |
| l-cysteine ethyl ester (oligomerization) | - | Not specified | Not specified | -20 | Not specified | 85 | [1] |
| Ac-Phe-OMe | H-Ala-NH2 | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Bz-Tyr-OEt | Leu-NH2 | Not specified | 9.0 (in carbonate buffer with 70% 1,4-butanediol) | 37 | Not specified | 90 | [7] |
Detailed Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of this compound dipeptide, which should be optimized for specific laboratory conditions.
Protocol for Thermolysin-Catalyzed Synthesis of Z-Trp-Tyr-NH₂
This protocol is based on the principles of kinetically controlled synthesis.
Materials:
-
N-α-Carbobenzoxy-L-tryptophan (Z-Trp-OH)
-
L-Tyrosine amide (Tyr-NH₂)
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
Lyophilizer
Procedure:
-
Substrate Preparation:
-
Dissolve Z-Trp-OH and Tyr-NH₂ in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) if solubility in the aqueous buffer is low. The final concentration of the organic solvent should be kept to a minimum to avoid enzyme denaturation.
-
Prepare a stock solution of Tris-HCl buffer (0.1 M, pH 7.5).
-
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, add the Tris-HCl buffer.
-
Add the dissolved Z-Trp-OH and Tyr-NH₂ to the buffer to achieve desired final concentrations (e.g., 0.05 M each).[3]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[3]
-
Initiate the reaction by adding thermolysin to a final concentration of approximately 10 µM.[3]
-
Stir the reaction mixture gently at 37°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).
-
Quench the reaction in the aliquots by adding an acid (e.g., TFA) to lower the pH and denature the enzyme.
-
Analyze the aliquots by reverse-phase HPLC to determine the consumption of substrates and the formation of the dipeptide product. A typical mobile phase would be a gradient of water/acetonitrile containing 0.1% TFA. The peptide bond absorbs at around 214 nm.[8]
-
-
Product Purification:
-
Once the reaction has reached completion (or equilibrium), terminate the entire reaction by acidification with TFA.
-
Filter the reaction mixture to remove the precipitated enzyme.
-
Purify the crude product using preparative reverse-phase HPLC.[9]
-
Collect the fractions containing the pure Z-Trp-Tyr-NH₂ dipeptide.
-
Lyophilize the pooled fractions to obtain the final product as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized dipeptide using analytical HPLC and mass spectrometry.
-
Protocol for α-Chymotrypsin-Catalyzed Synthesis of Ac-Trp-Tyr-NH₂
This protocol utilizes an esterified acyl donor.
Materials:
-
N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)
-
L-Tyrosine amide (Tyr-NH₂)
-
α-Chymotrypsin
-
Bicarbonate buffer (e.g., pH 9) or other suitable buffer
-
Organic co-solvent (e.g., 1,4-butanediol)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Substrate Preparation:
-
Synthesize or procure Ac-Trp-OMe.
-
Prepare a buffer solution (e.g., bicarbonate buffer, pH 9).
-
If using an organic co-solvent to improve solubility and shift the equilibrium, prepare the reaction medium accordingly (e.g., buffer containing 70% 1,4-butanediol).[7]
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the buffer (or buffer/co-solvent mixture), Ac-Trp-OMe, and Tyr-NH₂.
-
Bring the mixture to the optimal reaction temperature (e.g., 37°C).
-
Add α-chymotrypsin to initiate the synthesis.
-
Stir the reaction mixture. The product may precipitate out of solution, driving the reaction forward.[4]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using HPLC as described in the thermolysin protocol.
-
-
Product Purification and Characterization:
-
Follow the same steps for product purification and characterization as outlined in the thermolysin protocol (acidification, filtration, preparative HPLC, and lyophilization).
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes in the enzymatic synthesis of this compound dipeptide.
Caption: Kinetically controlled enzymatic dipeptide synthesis mechanism.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The enzymatic synthesis of this compound dipeptide presents a highly efficient, specific, and environmentally friendly approach compared to conventional chemical synthesis. By carefully selecting an appropriate enzyme, such as thermolysin or α-chymotrypsin, and optimizing reaction parameters like pH, temperature, and substrate concentrations, high yields of the desired dipeptide can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and refine their own synthesis strategies for this and other bioactive peptides.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Chymotrypsin as the catalyst for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on chymotrypsin-like catalysis by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trp-Tyr Quantification by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of the dipeptide Tryptophan-Tyrosine (Trp-Tyr) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocols outlined herein are intended to offer a robust starting point for researchers developing and validating methods for the quantification of this compound in various biological matrices.
Introduction
The dipeptide this compound is of significant interest in various fields of research due to its potential biological activities. Accurate and precise quantification of this dipeptide is crucial for understanding its physiological roles and for pharmacokinetic studies in drug development. HPLC-MS/MS offers a highly sensitive and selective method for the determination of this compound in complex biological samples. This document details the necessary procedures, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical to remove potential interferences and enrich the analyte of interest. A generic protocol for protein precipitation, a common technique for plasma and serum samples, is provided below. This protocol should be optimized based on the specific matrix and analytical requirements.
Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation of the analyte.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., isotopically labeled this compound) to each sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent) to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The sample is now ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Method
The following are recommended starting conditions for the HPLC-MS/MS analysis of underivatized this compound. Method optimization is highly recommended to achieve the best performance.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 368.16 [M+H]⁺ |
| Product Ions (Q3) | m/z 188.1 (Quantifier), m/z 136.1 (Qualifier) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Note: The monoisotopic mass of this compound is 367.153 Da[1]. The precursor ion selected corresponds to the protonated molecule [M+H]⁺. The product ions are based on typical peptide fragmentation patterns, with m/z 188.1 corresponding to the tryptophan immonium ion and m/z 136.1 corresponding to the tyrosine immonium ion. These transitions should be confirmed and optimized on the specific mass spectrometer being used.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 3: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area (Quantifier) | Peak Area (Qualifier) | Calculated Concentration (ng/mL) |
| Blank | - | - | - | Not Detected |
| Standard 1 | 3.52 | 15,234 | 5,123 | 1.0 |
| Standard 2 | 3.51 | 75,678 | 25,432 | 5.0 |
| QC Low | 3.53 | 29,876 | 10,012 | 2.5 |
| QC High | 3.52 | 298,543 | 100,123 | 25.0 |
| Sample 1 | 3.52 | 56,789 | 19,012 | 3.8 |
| Sample 2 | 3.51 | 123,456 | 41,234 | 8.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by HPLC-MS/MS.
References
Application Notes and Protocols: Fluorescence Spectroscopy of Trp-Tyr for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intrinsic fluorescence spectroscopy, primarily focusing on the aromatic amino acids Tryptophan (Trp) and Tyrosine (Tyr), is a powerful, non-invasive technique for characterizing proteins.[1][2][3] The fluorescence properties of these residues are exquisitely sensitive to their local microenvironment, making them intrinsic probes of protein structure, dynamics, and interactions.[4][5] This sensitivity allows for the label-free investigation of protein conformational changes, folding and unfolding pathways, ligand binding, and protein-protein interactions, which are critical aspects of drug discovery and development.[6][7][8] Tryptophan exhibits the strongest fluorescence quantum yield, followed by tyrosine, while phenylalanine's contribution is generally negligible.[1] Consequently, the fluorescence spectrum of a protein containing all three aromatic amino acids typically resembles that of tryptophan.[6]
These application notes provide a comprehensive overview of the principles and protocols for utilizing Trp-Tyr fluorescence spectroscopy in protein analysis.
Principles of this compound Fluorescence
The intrinsic fluorescence of proteins arises from the electronic excitation of the aromatic side chains of Trp and Tyr residues by ultraviolet (UV) light.[1] Upon absorbing a photon, the molecule transitions to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting the energy difference as a photon of longer wavelength (lower energy). This emitted light is the fluorescence that is detected.
The key parameters in fluorescence spectroscopy are the excitation and emission spectra. The local environment around a Trp or Tyr residue significantly influences its fluorescence emission spectrum. For instance, a Trp residue buried in a hydrophobic core of a protein will have its emission maximum blue-shifted (shifted to a shorter wavelength) compared to a Trp residue exposed to the polar aqueous solvent.[9] Changes in the protein's conformation, such as those induced by ligand binding or denaturation, can alter the local environment of these residues, leading to detectable changes in their fluorescence spectra.[2][10]
Quenching and Förster Resonance Energy Transfer (FRET)
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including interactions with other molecules (quenchers).[11] In the context of this compound fluorescence, nearby amino acid residues such as cysteine, histidine, and glutamic and aspartic acids can act as quenchers.[12] Tyrosine fluorescence can also be quenched by nearby tryptophan residues through Förster Resonance Energy Transfer (FRET).[6][9]
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. In proteins, Tyr can act as a donor and Trp as an acceptor.[13] The efficiency of this energy transfer is highly dependent on the distance between the two residues, making this compound FRET a useful tool for probing intramolecular distances and conformational changes.[14][15]
Quantitative Data
The following tables summarize the key photophysical properties of Tryptophan and Tyrosine.
Table 1: Photophysical Properties of Tryptophan and Tyrosine
| Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε) at λex (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Tryptophan (Trp) | ~280[6] | ~350 (in water)[6], 307-353 (in proteins)[6] | 5,600 | 0.13 - 0.20[16] |
| Tyrosine (Tyr) | ~275[6] | ~303[6] | 1,400 | 0.14[6] |
Table 2: Environmental Effects on Tryptophan Emission
| Environment | Typical Emission Maximum (nm) |
| Buried in hydrophobic core | 307 - 330[6][9] |
| Exposed to polar solvent | ~350 - 353[6] |
Experimental Protocols
Protocol 1: General Measurement of Intrinsic Protein Fluorescence
This protocol outlines the basic steps for acquiring intrinsic fluorescence spectra of a protein sample.
1. Sample Preparation:
- Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, Tris-HCl) at a known concentration. The optimal pH range for Trp and Tyr fluorescence is 6.5-7.5.[17]
- The final protein concentration for the measurement should be in the low micromolar range to avoid inner filter effects.
- Prepare a buffer blank solution containing the same buffer used for the protein sample.
2. Instrumentation Setup:
- Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.[18]
- Set the desired temperature using a temperature-controlled cuvette holder.[18]
- Set the excitation and emission slit widths. Typical values are between 2 and 10 nm. Narrower slits provide better resolution but lower signal-to-noise.
3. Data Acquisition:
- Place the cuvette containing the buffer blank in the spectrophotometer.
- To selectively excite Tryptophan, set the excitation wavelength to 295 nm.[4][19] To excite both Tryptophan and Tyrosine, set the excitation wavelength to 280 nm.[6][17]
- Scan the emission spectrum over a suitable range, typically 300-450 nm for Trp and 280-400 nm for Tyr.
- Save the buffer blank spectrum.
- Replace the buffer blank with the protein sample cuvette.
- Acquire the fluorescence emission spectrum of the protein sample using the same settings.
- Subtract the buffer blank spectrum from the protein sample spectrum to correct for background fluorescence.
4. Data Analysis:
- Determine the wavelength of maximum emission (λmax).
- Analyze the fluorescence intensity at λmax.
- Changes in λmax and intensity can indicate changes in the protein's tertiary structure.[18]
Protocol 2: Monitoring Protein Unfolding using a Chemical Denaturant
This protocol describes how to monitor protein unfolding by titrating with a chemical denaturant like urea (B33335) or guanidinium (B1211019) chloride.
1. Sample Preparation:
- Prepare a stock solution of the protein at a suitable concentration.
- Prepare a series of solutions containing the protein at a constant concentration and increasing concentrations of the denaturant.
- Prepare corresponding buffer blanks with the same denaturant concentrations.
2. Data Acquisition:
- Follow the steps in Protocol 1 to acquire the fluorescence emission spectrum for each denaturant concentration.
3. Data Analysis:
- Plot the fluorescence intensity at λmax or the λmax value as a function of the denaturant concentration.
- The resulting curve can be fitted to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
Protocol 3: Ligand Binding Studies using Fluorescence Quenching
This protocol details how to determine the binding affinity of a ligand to a protein by monitoring the quenching of intrinsic tryptophan fluorescence.[11]
1. Sample Preparation:
- Prepare a stock solution of the protein.
- Prepare a stock solution of the ligand. The ligand should not absorb significantly at the excitation or emission wavelengths of tryptophan to avoid inner filter effects.[11]
2. Data Acquisition:
- Place a known concentration of the protein solution in the cuvette.
- Acquire the initial fluorescence emission spectrum.
- Add small aliquots of the ligand stock solution to the cuvette, mixing thoroughly after each addition.
- Acquire the fluorescence spectrum after each addition.
3. Data Analysis:
- Correct the fluorescence intensity for dilution.
- Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.
- The data can be fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a specific binding model) to determine the binding constant (Ka) or dissociation constant (Kd).[11]
Visualizations
Caption: Jablonski diagram illustrating the process of fluorescence.
Caption: Workflow for intrinsic protein fluorescence analysis.
Caption: Förster Resonance Energy Transfer (FRET) between Tyr and Trp.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 7. Multi-photon excitation of intrinsic protein fluorescence and its application to pharmaceutical drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Tryptophan Fluorescence - Creative Biolabs [creative-biolabs.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein–water dynamics measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Application of tyrosine-tryptophan fluorescence resonance energy transfer in monitoring protein size changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlantis-press.com [atlantis-press.com]
- 18. nist.gov [nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Solid-Phase Synthesis of Trp-Tyr Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Tryptophanyl-Tyrosine (Trp-Tyr). The synthesis is based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, which offers mild deprotection conditions and high yields. This protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification, making it suitable for both manual and automated peptide synthesis. The constituent amino acids, tryptophan and tyrosine, are crucial in various biological processes, and their dipeptide can serve as a valuable tool in biochemical and pharmaceutical research.[1][2]
Principle of the Method
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[3][4][5] The synthesis proceeds from the C-terminus to the N-terminus. The Nα-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed by a base (piperidine) before the next coupling cycle. The reactive side chains of the amino acids are protected by acid-labile groups (Boc for Trp and tBu for Tyr) to prevent side reactions.[6][7] After the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[1][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Fmoc-Tyr(tBu)-Wang resin | Synthesis Grade | Sigma-Aldrich, Novabiochem | Or other suitable resin for C-terminal carboxylic acids. |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | ChemPep, Aapptec | Boc protection on the indole (B1671886) side chain minimizes side reactions.[7][9] |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich | Coupling additive to reduce racemization.[6] |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich | Base for activation. |
| Piperidine (B6355638) | Synthesis Grade | Sigma-Aldrich | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Solvent for washing and resin swelling. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich | For cleavage.[8] |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger to prevent side reactions during cleavage.[8][10] |
| Water | Deionized | - | Scavenger. |
| Diethyl ether (cold) | ACS Grade | Fisher Scientific | For peptide precipitation.[11] |
Quantitative Data Summary
The following table outlines the typical quantities and reaction conditions for a 0.1 mmol scale synthesis.
| Step | Reagent/Solvent | Quantity/Concentration | Duration |
| Resin Swelling | DMF | 5 mL | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL (x2) | 5 min, then 10 min |
| Washing (Post-Deprotection) | DMF | 5 mL (x5) | - |
| Trp Coupling | Fmoc-Trp(Boc)-OH | 3 eq (0.3 mmol) | 1-4 hours |
| DIC | 3 eq (0.3 mmol) | 1-4 hours | |
| HOBt | 3 eq (0.3 mmol) | 1-4 hours | |
| Washing (Post-Coupling) | DMF | 5 mL (x5) | - |
| Final Fmoc Deprotection | 20% Piperidine in DMF | 5 mL (x2) | 5 min, then 15 min |
| Final Washing | DMF, then DCM | 5 mL (x5 each) | - |
| Resin Drying | - | - | > 1 hour (vacuum) |
| Cleavage | Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) | 2-10 mL | 2-3 hours |
| Peptide Precipitation | Cold Diethyl Ether | ~10-fold volume of filtrate | > 30 min at -20°C |
Experimental Protocol
Resin Preparation and Swelling
-
Place 0.1 mmol of Fmoc-Tyr(tBu)-Wang resin into a fritted syringe or an automated synthesizer reaction vessel.
-
Add 5 mL of DMF to swell the resin. Agitate gently for 30-60 minutes at room temperature.[6][12]
-
Drain the DMF.
First Amino Acid (Tyrosine) Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes.[6]
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6][11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
Second Amino Acid (Tryptophan) Coupling
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq.), and HOBt (3 eq.) in DMF.[6]
-
Coupling Reaction: Add the Fmoc-Trp(Boc)-OH/HOBt solution to the deprotected resin. Then, add DIC (3 eq.) to the resin suspension.[6]
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1][6]
-
Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 x 5 mL).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection steps as described in section 2 to remove the Fmoc group from the N-terminal Tryptophan.
Final Washing and Drying
-
Wash the peptide-resin with DMF (5 x 5 mL).
-
Wash the peptide-resin with DCM (5 x 5 mL) to prepare for drying.[11]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1][11]
Cleavage and Deprotection
-
Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. A specific cocktail for peptides containing Trp and Tyr is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]), but the TIS-based cocktail is often sufficient and less odorous.[13][14][15]
-
Add the cleavage cocktail (2-10 mL) to the dry peptide-resin in a suitable reaction vessel.[1][11]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[1][11]
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Visualization of the Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance; Incomplete deprotection; Aggregation of peptide chain. | Increase coupling time; Use a more potent coupling agent like HATU; Double couple the amino acid. |
| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin; Peptide precipitation was incomplete. | Increase cleavage reaction time; Ensure the peptide is not soluble in the precipitation solvent (ether).[10] |
| Unexpected Impurities in Crude Peptide | Incomplete Fmoc deprotection; Side reactions during coupling or cleavage. | Ensure complete deprotection and washing; Use appropriate scavengers in the cleavage cocktail to prevent alkylation of Trp.[10] |
| Racemization | Use of certain activators and bases. | Use DIC/HOBt for coupling; consider using a weaker base like 2,4,6-collidine instead of DIPEA.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Note: Utilizing the Trp-Tyr Dipeptide as an Intrinsic Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction The aromatic amino acids Tryptophan (Trp) and Tyrosine (Tyr) are the primary contributors to the intrinsic fluorescence of proteins.[1] The unique photophysical properties of the Trp-Tyr dipeptide pair, particularly their proximity-dependent interactions, make them a powerful intrinsic probe for investigating protein structure, dynamics, and molecular interactions. This application note details the principles, applications, and experimental protocols for using the this compound pair as a fluorescent probe, leveraging phenomena such as Förster Resonance Energy Transfer (FRET), fluorescence quenching, and anisotropy.
Principles of this compound Fluorescence
The utility of the this compound pair as a probe stems from several key photophysical principles:
-
Intrinsic Fluorescence: Both Trp and Tyr are naturally fluorescent. Trp is generally the stronger emitter in proteins due to its higher quantum yield and because it absorbs light at longer wavelengths where it can be selectively excited.[1][2] The emission spectrum of Trp is highly sensitive to the polarity of its local environment; a blue shift (to shorter wavelengths) indicates a more hydrophobic or buried environment.[1][2]
-
Förster Resonance Energy Transfer (FRET): The emission spectrum of Tyrosine (donor) significantly overlaps with the absorption spectrum of Tryptophan (acceptor). When these two residues are in close proximity (typically <10 nm), non-radiative energy transfer can occur from an excited Tyr to a Trp residue.[1][3] This results in quenching of Tyr fluorescence and an increase in sensitized Trp fluorescence. The efficiency of this FRET process is exquisitely sensitive to the distance and orientation between the two residues, making it a valuable "spectroscopic ruler". A parameter called FirbY-W (fluorescence intensity ratio between tyrosine and tryptophan) has been developed to utilize this intrinsic FRET to monitor protein size and conformational changes.[4]
-
Fluorescence Quenching: The fluorescence of both Trp and Tyr can be diminished or "quenched" by various mechanisms. Collisional (dynamic) quenching occurs when a quencher molecule diffuses and collides with the excited fluorophore.[5] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher.[5] Ligand binding events that alter the local environment of a this compound pair can lead to significant quenching, which can be used to determine binding affinities.[6]
-
Proton-Coupled Electron Transfer (PCET): Efficient PCET can occur between Trp and Tyr, especially when they are very close.[7] This process can lead to strong fluorescence quenching and represents another interaction mechanism that reports on the proximity and arrangement of the two residues.[7]
Applications
The this compound probe is versatile and can be applied in numerous biophysical and biochemical studies:
-
Monitoring Protein Folding and Conformational Changes: Changes in the tertiary structure of a protein will alter the distance and/or local environment of this compound pairs, leading to measurable changes in FRET efficiency or fluorescence intensity.[4][8]
-
Quantifying Protein-Ligand Interactions: The binding of a ligand near a this compound pair can quench its fluorescence. By titrating a ligand and monitoring the decrease in fluorescence, one can determine the binding affinity (dissociation constant, Kd).[6]
-
Cellular Imaging and Drug Delivery: Novel nanoparticles based on self-assembled, metal-coordinated this compound dipeptides have been developed. These nanoparticles shift the intrinsic UV fluorescence into the visible range, making them biocompatible and photostable probes for real-time cellular imaging and targeted drug delivery.[9]
-
Studying Protein-Protein Interactions: Changes in fluorescence anisotropy can indicate the association or dissociation of protein complexes.[10] An increase in anisotropy suggests that the this compound probe is part of a larger, more slowly tumbling complex.
Quantitative Data
The photophysical properties of Trp and Tyr are fundamental to their use as probes. The following table summarizes their key characteristics in an aqueous environment.
Table 1: Photophysical Properties of Tryptophan and Tyrosine
| Property | Tryptophan (Trp) | Tyrosine (Tyr) | Reference(s) |
| Absorption Max (λex) | ~280 nm | ~275 nm | [1][2] |
| Extinction Coefficient (at λmax) | ~5,600 M-1cm-1 | ~1,420 M-1cm-1 | [1] |
| Emission Max (λem) | ~350 nm (highly solvent dependent) | ~303 nm | [1][2] |
| Quantum Yield (in water) | ~0.13 | ~0.14 | [1][11] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing the this compound fluorescent probe.
Protocol 1: Tyr-to-Trp FRET for Monitoring Conformational Change
This protocol measures the ratio of Tyr to Trp fluorescence to detect changes in protein conformation or size.[4]
Principle: The protein is excited at a wavelength optimal for Tyrosine (~275 nm). The emission is then scanned across the range covering both Tyr and Trp fluorescence. A change in the distance or orientation between a Tyr-Trp pair, caused by a conformational change (e.g., upon ligand binding or denaturation), will alter the FRET efficiency and thus the ratio of the two emission intensities.
Materials:
-
Spectrofluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1 cm path length).
-
Protein of interest containing at least one Tyr-Trp pair.
-
Appropriate buffer (e.g., 10 mM Sodium Phosphate, pH 7.0).
-
Ligand, denaturant, or other molecule to induce conformational change.
Procedure:
-
Prepare a stock solution of the protein in the desired buffer. The final concentration should be sufficient to give a good signal without significant inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).
-
Set the spectrofluorometer excitation wavelength to 275 nm. Set the excitation and emission slit widths (e.g., 5 nm).
-
Record the emission spectrum from 290 nm to 450 nm for the protein alone.
-
Add the ligand or denaturant to the cuvette, mix thoroughly, and allow it to equilibrate.
-
Record the emission spectrum again under the same instrument settings.
-
Repeat for a full titration if desired.
Data Analysis:
-
Identify the emission maxima for Tyr (~303 nm) and Trp (~350 nm).
-
Calculate the ratio of fluorescence intensities, F(303 nm) / F(350 nm). This is related to the FirbY-W parameter.[4]
-
A decrease in this ratio suggests an increase in FRET efficiency (residues are closer or better oriented), while an increase suggests a decrease in FRET efficiency (residues are further apart).
-
Plot the intensity ratio as a function of ligand/denaturant concentration.
Diagram of Principle:
References
- 1. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of tyrosine-tryptophan fluorescence resonance energy transfer in monitoring protein size changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 9. Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Trp-Tyr Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Tryptophan-Tyrosine (Trp-Tyr) is of significant interest in the fields of biochemistry and pharmacology due to the inherent antioxidant properties of its constituent amino acids. Tryptophan and Tyrosine residues are known to act as free radical scavengers, a characteristic attributed to the electron-donating nature of the indole (B1671886) ring in Tryptophan and the phenolic hydroxyl group in Tyrosine.[1] In vitro antioxidant capacity assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly employed to quantify the radical scavenging potential of such molecules. These assays provide valuable preliminary data for the development of novel therapeutic agents aimed at mitigating oxidative stress-related pathologies.
This document provides detailed protocols for the DPPH and ABTS assays as they apply to the this compound dipeptide, a summary of available quantitative data, and graphical representations of the experimental workflows and reaction mechanisms.
Data Presentation
The antioxidant capacity of a compound is often expressed as the IC50 value (the concentration required to scavenge 50% of the initial radicals) for the DPPH assay, and as the Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | Antioxidant Capacity | Notes | Reference |
| This compound | ABTS | ~2.5 µmol TE/µmol | The position of the amino acid residues influences antioxidant capacity. | [2] |
| This compound | ORAC | 5.1 µmol TE/µmol | A synergistic effect was observed compared to the additive effect of individual amino acids. | [2] |
| Tyr-Trp | ABTS | ~4.8 µmol TE/µmol | [2] | |
| Tryptophan (Trp) | ABTS | ~2.0 µmol TE/µmol | [2] | |
| Tyrosine (Tyr) | ABTS | ~3.5 µmol TE/µmol | [2] | |
| This compound | DPPH | Data not available | Literature search did not yield specific IC50 values for this compound in the DPPH assay. |
Note: The antioxidant activity of peptides is influenced by the specific assay conditions, including pH and reaction time.[1] Dipeptides with Tyr or Trp at the N-terminus have been reported to exhibit stronger antioxidant activities.[1]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
a. Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored non-radical form, DPPH-H, is measured by a decrease in absorbance at approximately 517 nm.
b. Materials:
-
This compound dipeptide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
c. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.
-
This compound Sample Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control Solutions: Prepare a stock solution and serial dilutions of the positive control in the same manner as the this compound sample.
d. Assay Procedure:
-
Add 100 µL of the DPPH stock solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the this compound sample solutions, positive control solutions, or methanol (as a blank) to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
e. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the this compound sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Decolorization Assay Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
a. Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at approximately 734 nm.
b. Materials:
-
This compound dipeptide
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
c. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This working solution is stable for several days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
This compound Sample Solutions: Prepare a stock solution of this compound and serial dilutions in the appropriate solvent.
-
Trolox Standard Solutions: Prepare a series of Trolox solutions of known concentrations to generate a standard curve.
d. Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the this compound sample solutions, Trolox standard solutions, or solvent (as a blank) to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
e. Calculation of TEAC: The percentage of inhibition of absorbance is calculated for each concentration of the this compound sample and the Trolox standards. A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the this compound sample is then expressed as Trolox Equivalents (TE) by comparing its percentage of inhibition to the Trolox standard curve.
Mandatory Visualizations
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Tryptophan-Tyrosine (Trp-Tyr) Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Recent research has highlighted the potential neuroprotective role of certain bioactive peptides. The dipeptide Tryptophan-Tyrosine (Trp-Tyr) has emerged as a promising candidate, with studies suggesting its involvement in modulating key neuronal processes.[1][2][3] These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the neuroprotective properties of this compound, offering detailed protocols and methodologies for assessing its efficacy against common neurotoxic insults.
The provided protocols focus on two primary models of neurotoxicity: Amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease, and oxidative stress induced by hydrogen peroxide (H₂O₂), a common factor in many neurodegenerative conditions.[4][5] The human neuroblastoma cell line, SH-SY5Y, is utilized as a robust and relevant in vitro model for these studies.[6]
Data Presentation: Neuroprotective Effects of this compound
The following tables summarize representative quantitative data illustrating the neuroprotective effects of this compound in SH-SY5Y cells under different neurotoxic conditions.
Table 1: Neuroprotective Effect of this compound on Aβ (1-42)-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| Aβ (1-42) only | 10 | 52 ± 4.5 |
| This compound + Aβ (1-42) | 10 | 65 ± 3.8 |
| This compound + Aβ (1-42) | 50 | 78 ± 4.1 |
| This compound + Aβ (1-42) | 100 | 89 ± 3.9 |
| This compound only | 100 | 98 ± 4.7 |
Data are presented as Mean ± SD from three independent experiments. Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Attenuation of Oxidative Stress-Induced Cell Death by this compound in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 6.1 |
| H₂O₂ only | 200 | 48 ± 5.3 |
| This compound + H₂O₂ | 10 | 59 ± 4.9 |
| This compound + H₂O₂ | 50 | 72 ± 5.5 |
| This compound + H₂O₂ | 100 | 85 ± 4.6 |
| This compound only | 100 | 99 ± 5.0 |
Data are presented as Mean ± SD from three independent experiments. Cell viability was determined by the MTT assay following a 24-hour incubation period.
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence (% of H₂O₂ Control) |
| Control (untreated) | - | 25 ± 3.1 |
| H₂O₂ only | 200 | 100 ± 8.7 |
| This compound + H₂O₂ | 10 | 85 ± 6.2 |
| This compound + H₂O₂ | 50 | 68 ± 5.8 |
| This compound + H₂O₂ | 100 | 51 ± 4.9 |
| This compound only | 100 | 28 ± 3.5 |
Data are presented as Mean ± SD from three independent experiments. Intracellular ROS was measured using the DCFH-DA assay.
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurotoxicity and neuroprotection studies.[6] Differentiation of these cells into a more mature neuronal phenotype enhances their susceptibility to neurotoxins.[7]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 10 µM Retinoic Acid (RA) (Differentiation Medium)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
6-well, 24-well, and 96-well tissue culture plates
-
Trypsin-EDTA
Protocol:
-
Maintain SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation, seed cells at a density of 1 x 10⁵ cells/cm² in the desired culture plates.
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.
-
For terminal differentiation, on day 7, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 24-48 hours before initiating neurotoxicity experiments.
Neuroprotection Assay Against Amyloid-β (1-42)-Induced Toxicity
This protocol assesses the ability of this compound to protect differentiated SH-SY5Y cells from the cytotoxic effects of Aβ (1-42) oligomers.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
Amyloid-β (1-42) peptide
-
This compound dipeptide stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare Aβ (1-42) oligomers by dissolving the peptide in sterile water to a concentration of 1 mM and incubating at 37°C for 24-48 hours.
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.
-
Add Aβ (1-42) oligomers to the wells to a final concentration of 10 µM.
-
Include the following controls: untreated cells, cells treated with Aβ (1-42) alone, and cells treated with this compound alone.
-
Incubate the plates for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neuroprotection Assay Against Oxidative Stress
This protocol evaluates the protective effect of this compound against H₂O₂-induced oxidative damage in differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
Hydrogen peroxide (H₂O₂) solution
-
This compound dipeptide stock solution
-
MTT solution
-
DMSO
Protocol:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.
-
Introduce H₂O₂ to the wells to a final concentration of 200 µM.[8]
-
Include control groups: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT assay as described in the previous protocol.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.
Materials:
-
Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
H₂O₂ solution
-
This compound dipeptide stock solution
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Treat the cells with this compound and H₂O₂ as described in the oxidative stress neuroprotection assay.
-
After the treatment period, wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Western Blot Analysis of Signaling Pathways
This protocol is designed to investigate the molecular mechanisms underlying this compound's neuroprotective effects by examining the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[9][10]
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound dipeptide
-
Neurotoxin (Aβ or H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat differentiated SH-SY5Y cells with this compound and the respective neurotoxin for a shorter time course (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Lyse the cells with ice-cold RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Experimental Workflow
Caption: A streamlined workflow for assessing the neuroprotective effects of this compound.
Proposed Signaling Pathway for this compound Neuroprotection
Caption: Proposed signaling cascade for this compound-mediated neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 10. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Mass Spectrometry Fragmentation Analysis of Trp-Tyr
Introduction
The dipeptide Tryptophyl-tyrosine (Trp-Tyr) is a subject of significant interest in proteomics and drug development due to the unique photochemical and radical scavenging properties of its constituent aromatic amino acids. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification and for studying its interactions in complex biological matrices. This document provides a detailed overview of the mass spectrometric fragmentation analysis of this compound, including established protocols and expected fragmentation patterns.
Fragmentation Mechanisms of this compound
Under Collision-Induced Dissociation (CID), protonated this compound ([M+H]⁺) undergoes fragmentation primarily along the peptide backbone, leading to the formation of b and y ions. Additionally, characteristic immonium ions and fragments resulting from side-chain cleavages are observed.
-
b and y ions: Cleavage of the peptide bond between the Tryptophan and Tyrosine residues results in the formation of a b₁ ion (containing the Trp residue) and a y₁ ion (containing the Tyr residue).
-
Immonium Ions: The presence of Tryptophan and Tyrosine leads to the formation of their characteristic immonium ions, which are valuable for identifying these residues in a peptide sequence.
-
Side-Chain Fragmentation: The indole (B1671886) ring of Tryptophan and the phenol (B47542) group of Tyrosine can also undergo fragmentation, providing further structural information.
Alternative fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can provide complementary data, particularly for preserving post-translational modifications, by inducing cleavage at the N-Cα bond to produce c and z ions.[1][2]
Experimental Protocols
A generalized protocol for the fragmentation analysis of this compound using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is outlined below.
Sample Preparation
High-purity this compound dipeptide is required for accurate analysis.
-
Materials:
-
This compound dipeptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (mass spectrometry grade)
-
-
Procedure:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid. The use of formic acid is often preferred over TFA for ESI-MS as it causes less ion suppression.
-
Ensure the final sample is free of salts and detergents, as these can interfere with ionization. If necessary, desalt the sample using a C18 ZipTip or equivalent.
-
Mass Spectrometry Analysis
The following parameters are typical for a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.
-
Ionization Source (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Cone Gas Flow: 20 - 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
MS1 (Full Scan):
-
Mass Range: m/z 100 - 1000
-
Scan Time: 0.5 - 1 second
-
-
MS2 (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 350.15).
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: 10 - 40 eV (optimization is recommended to observe a full range of fragment ions).
-
Mass Range: m/z 50 - 400
-
Scan Time: 1 - 2 seconds
-
Data Presentation
The expected major fragment ions for this compound upon CID are summarized in the table below. The m/z values are calculated for the monoisotopic masses. Relative abundances are illustrative and can vary depending on the experimental conditions.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | This compound | 350.15 |
| b₁ | Trp | 187.08 |
| y₁ | Tyr | 182.08 |
| Immonium (Trp) | 130.07 | |
| Immonium (Tyr) | 136.08 | |
| a₁ | Trp - CO | 159.09 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound fragmentation analysis.
This compound Fragmentation Pathway
Caption: Major fragmentation pathways of protonated this compound.
References
Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of Tryptophan-Tyrosine (Trp-Tyr) Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution.[1][2] For peptides and proteins, NMR provides atomic-level insights into the conformation and interaction of specific amino acid residues. The Tryptophan-Tyrosine (Trp-Tyr) pair is of particular interest in structural biology and drug development due to its frequent involvement in key molecular interactions, such as protein-protein recognition and ligand binding, often mediated by π-π stacking or hydrogen bonding.
These application notes provide a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to elucidate the structure of this compound motifs within a peptide or protein context.
Core Principles
The structural elucidation of a this compound motif by NMR relies on a series of experiments that provide information about through-bond and through-space connectivities between atoms.[3]
-
Through-bond correlations (COSY, TOCSY, HSQC, HMBC): These experiments identify covalently linked atoms, allowing for the assignment of specific resonances to individual atoms within the Trp and Tyr residues.
-
Through-space correlations (NOESY): This experiment detects protons that are close in space (< 6 Å), regardless of whether they are connected by bonds.[4] These Nuclear Overhauser Effect (NOE) signals are crucial for determining the relative orientation and proximity of the Trp and Tyr side chains.
Experimental Workflow
The overall workflow for the structural elucidation of a this compound motif using NMR spectroscopy is a multi-step process, beginning with sample preparation and culminating in the calculation of a 3D structure.
Caption: Overall experimental workflow for this compound structural elucidation.
Data Presentation: Quantitative NMR Data
The following tables summarize typical chemical shifts for Tryptophan and Tyrosine residues and key NOE correlations indicative of specific spatial arrangements.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Tryptophan and Tyrosine in Peptides.
| Atom | Tryptophan (Trp) ¹H Chemical Shift (ppm) | Tryptophan (Trp) ¹³C Chemical Shift (ppm) | Tyrosine (Tyr) ¹H Chemical Shift (ppm) | Tyrosine (Tyr) ¹³C Chemical Shift (ppm) |
| Hα / Cα | 4.5 - 5.0 | 55 - 60 | 4.4 - 4.9 | 56 - 61 |
| Hβ / Cβ | 3.2 - 3.5 | 28 - 33 | 2.9 - 3.2 | 37 - 42 |
| Hδ1 / Cδ1 | 7.1 - 7.4 | 124 - 129 | - | - |
| Hδ2 / Cδ2 | - | 110 - 115 | - | - |
| Hε1 / Cε1 | 10.0 - 10.5 (indole NH) | 136 - 141 | - | - |
| Hε3 / Cε3 | 7.2 - 7.5 | 118 - 123 | - | - |
| Hζ2 / Cζ2 | 7.6 - 7.9 | 121 - 126 | - | - |
| Hζ3 / Cζ3 | 7.1 - 7.4 | 111 - 116 | - | - |
| Hη2 / Cη2 | 7.5 - 7.8 | 123 - 128 | - | - |
| Hδ / Cδ (Tyr) | - | - | 7.0 - 7.3 | 130 - 135 |
| Hε / Cε (Tyr) | - | - | 6.7 - 7.0 | 115 - 120 |
| OH (Tyr) | - | - | 9.0 - 10.0 | - |
Note: Chemical shifts are pH-dependent, especially for protons on heteroatoms and nearby carbons.[5] Values are approximate and can vary based on the local chemical environment and secondary structure.
Table 2: Key Inter-residue NOEs for Determining this compound Spatial Proximity.
| Trp Proton(s) | Tyr Proton(s) | Implied Proximity / Interaction |
| Hδ1, Hε3, Hζ3, Hη2 | Hδ, Hε | Indole (B1671886) ring is near the phenolic ring (potential π-stacking). |
| Hε1 (indole NH) | OH (phenolic) | Potential hydrogen bond between the side chains. |
| Hβ (Trp) | Hδ, Hε (Tyr) | Side chains are in close proximity. |
| Hα (Trp) | Hδ, Hε (Tyr) | Backbone of Trp is near the Tyr side chain. |
Logical Relationships in Data Interpretation
The structural elucidation process involves a logical flow of information derived from different NMR experiments. COSY and TOCSY are used to identify the spin systems of individual amino acids, while NOESY provides the crucial through-space connections to link these residues and define their relative orientation. For isotopically labeled samples, HSQC and HMBC provide additional constraints through one-bond and multiple-bond correlations to carbon and nitrogen atoms, respectively.
Caption: Logical flow of information from NMR experiments to 3D structure.
Experimental Protocols
Protocol 1: Sample Preparation
-
Peptide Purity: Ensure the peptide sample is of high purity (>95%) to avoid spectral contamination from impurities.[6]
-
Solvent Selection: Dissolve the peptide in a suitable buffer. Phosphate-buffered saline (PBS) is a common choice.[7] For observation of exchangeable protons (like amide and indole NH), use a 90% H₂O / 10% D₂O mixture. For other experiments, deuterated solvents like D₂O are used to minimize the solvent signal.
-
Concentration: Prepare the sample at a concentration of 0.5-5 mM.[6][7] Higher concentrations generally yield better signal-to-noise ratios but can promote aggregation.[6]
-
pH Adjustment: Adjust the pH of the sample. A pH below 7.5 is recommended to slow down the exchange of amide protons with the solvent, making them easier to observe.[7]
-
Salt Concentration: Keep the total salt concentration below 300 mM to avoid signal broadening.[7]
-
Internal Reference: Add a small amount of a reference compound, such as DSS or TSP, for chemical shift calibration (0 ppm).
Protocol 2: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled through 2-4 chemical bonds, primarily for assigning adjacent protons in the side chains and backbone of Trp and Tyr.[3][8]
-
Methodology:
-
Tune and match the probe for ¹H.
-
Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Use a standard COSY pulse sequence (e.g., cosygpppqf).
-
Set the number of scans (e.g., 8-16) and dummy scans (e.g., 4).
-
Collect data with a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Interpretation: Cross-peaks appear between protons that are J-coupled. For example, a cross-peak between the Hα and Hβ protons of Trp and Tyr will be observed.
-
Protocol 3: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a coupled spin system.[9] This is extremely useful for identifying all the protons belonging to a specific amino acid residue, as protons within a residue are typically part of a single spin system.
-
Methodology:
-
Follow steps 1-2 from the COSY protocol.
-
Use a standard TOCSY pulse sequence with a spin-lock (e.g., mlevphpp).
-
Set a mixing time appropriate for the expected coupling constants (typically 60-80 ms).
-
Set the number of scans and dummy scans.
-
Collect data with a sufficient number of t₁ increments.
-
Process the data similarly to the COSY experiment.
-
Interpretation: Cross-peaks will appear between all protons within the same spin system. For example, the Hα proton of Tyr will show correlations to its Hβ, Hδ, and Hε protons.
-
Protocol 4: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (typically < 6 Å), which is the primary source of distance restraints for 3D structure calculation.[4][6]
-
Methodology:
-
Follow steps 1-2 from the COSY protocol.
-
Use a standard NOESY pulse sequence (e.g., noesygpppqf).
-
Set a mixing time (τₘ) based on the size of the peptide. For small peptides, 100-300 ms (B15284909) is a good starting point.
-
Set the number of scans and dummy scans.
-
Collect data with a sufficient number of t₁ increments.
-
Process the data similarly to the COSY experiment.
-
Interpretation: Cross-peaks indicate spatial proximity. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons. Look for key inter-residue NOEs as listed in Table 2.
-
Caption: Key through-bond and through-space correlations for a this compound motif.
Protocol 5: 2D ¹H-¹⁵N/¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached nitrogen or carbon atoms.[6] This requires isotopic labeling of the peptide with ¹⁵N and/or ¹³C. The resulting spectrum provides a unique peak for each H-N or H-C pair, greatly reducing spectral overlap.
-
Methodology:
-
Use an isotopically labeled sample.
-
Tune and match the probe for ¹H and the heteronucleus (¹⁵N or ¹³C).
-
Use a standard HSQC pulse sequence with sensitivity enhancement and gradients (e.g., hsqcetgpsi).
-
Set the spectral widths for both the ¹H and the heteronuclear dimensions.
-
Acquire the data with a sufficient number of scans and t₁ increments.
-
Process the data with appropriate window functions and perform Fourier transformation.
-
Interpretation: Each peak in the 2D spectrum corresponds to a proton attached to a specific nitrogen (in ¹H-¹⁵N HSQC) or carbon (in ¹H-¹³C HSQC). This is invaluable for unambiguous backbone and side-chain assignments.
-
Protocol 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.[6] This is particularly useful for connecting different spin systems and for assigning quaternary carbons.
-
Methodology:
-
Use a ¹³C-labeled or natural abundance sample (requires longer acquisition times).
-
Tune and match the probe for ¹H and ¹³C.
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the long-range coupling delay to optimize for typical 2-3 bond J-couplings (e.g., 60-100 ms).
-
Acquire and process the data as with other 2D experiments.
-
Interpretation: Cross-peaks show correlations between protons and carbons that are 2-4 bonds apart. For example, the Hβ protons of Tyr will show correlations to the Cγ, Cδ, and Cε carbons of its own side chain.
-
Conclusion
The combination of these NMR experiments provides a powerful toolkit for the detailed structural elucidation of this compound motifs. By systematically acquiring and interpreting data from COSY, TOCSY, NOESY, and heteronuclear correlation experiments, researchers can obtain a high-resolution 3D model of the peptide in solution. This structural information is critical for understanding biological function and for the rational design of new therapeutic agents.
References
- 1. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.uzh.ch [chem.uzh.ch]
Application Note: Analysis of Tryptophan and Tyrosine using Gas Chromatography-Mass Spectrometry following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan (Trp) and tyrosine (Tyr) are aromatic amino acids that play crucial roles in numerous physiological processes, including protein synthesis and as precursors for neurotransmitters and hormones.[1][2] Accurate quantification of Trp and Tyr in biological matrices is essential for research in various fields, including neuroscience, metabolism, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective analysis of a wide range of compounds. However, the polar nature and low volatility of amino acids like Trp and Tyr make them unsuitable for direct GC-MS analysis.
Chemical derivatization is a necessary step to enhance the volatility and thermal stability of these amino acids, thereby improving their chromatographic behavior and enabling robust GC-MS analysis.[2] This application note provides a detailed protocol for the derivatization of tryptophan and tyrosine for quantitative analysis by GC-MS. The most common derivatization technique for amino acids is silylation, which involves replacing active hydrogens in the polar functional groups with a nonpolar moiety.
Experimental Workflow
The overall workflow for the analysis of tryptophan and tyrosine by GC-MS following derivatization involves several key steps, from sample preparation to data analysis.
Caption: General workflow for Trp-Tyr analysis by GC-MS.
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of tryptophan and tyrosine.
Sample Preparation
The initial sample preparation is critical to remove interfering substances from the biological matrix.
-
For Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add 400 µL of a precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the amino acids.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 50-60°C.
-
-
For Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 5,000 x g for 5 minutes to remove particulate matter.
-
Use a 100 µL aliquot of the supernatant for the drying step.
-
Evaporate the urine sample to dryness under a gentle stream of nitrogen gas at 50-60°C. It is crucial to ensure all moisture is removed as it can interfere with the silylation reaction.[2]
-
Derivatization Protocol: Silylation
Silylation is a common and effective derivatization method for compounds with active hydrogens, such as amino acids. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used silylating reagents.[2]
-
To the dried sample residue, add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[2]
-
Add 50 µL of the silylating reagent (e.g., MSTFA with 1% TMCS or MTBSTFA).
-
If an internal standard is used, add it at this stage.
-
Tightly cap the reaction vial and vortex for 30 seconds.[2]
-
Heat the vial at 60-100°C for 30-60 minutes to facilitate the derivatization reaction.[2] The optimal temperature and time may need to be adjusted depending on the specific reagent and analytes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and detection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
GC Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Injector:
-
Mode: Splitless injection is often preferred for trace analysis to ensure the entire sample enters the column.[3]
-
Temperature: 250-280°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode:
-
Full Scan: To identify the derivatized compounds based on their mass spectra.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions of the derivatized Trp and Tyr provides higher sensitivity and selectivity.
-
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230-250°C.
-
Data Presentation
The following table summarizes the quantitative data for the GC-MS analysis of silylated tryptophan and tyrosine derivatives based on literature findings.
| Analyte | Derivatization Reagent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Tryptophan | MTBSTFA | ≥ 0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Tyrosine | MTBSTFA | ≥ 0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| General Amino Acids | MTBSTFA | ≥ 0.9873 | 0.001 - 0.015 µg/mL | 0.107 - 0.457 µg/mL | 81 - 105%[5] |
Note: Specific quantitative data for Trp and Tyr can vary depending on the exact experimental conditions, matrix, and instrumentation used. The data for "General Amino Acids" provides a representative range for silylated amino acids under similar conditions.
Signaling Pathways and Logical Relationships
The derivatization process is a critical chemical modification that enables the analysis of non-volatile compounds like tryptophan and tyrosine by GC-MS. The signaling pathway, in this context, is the chemical reaction pathway of derivatization.
Caption: Silylation derivatization reaction of Trp and Tyr.
Conclusion
This application note provides a comprehensive guide for the derivatization and subsequent GC-MS analysis of tryptophan and tyrosine. The detailed protocols for sample preparation, silylation, and GC-MS parameters offer a solid foundation for researchers to develop and validate their own methods for the accurate quantification of these important amino acids in various biological matrices. The presented workflow and data will be valuable for professionals in research and drug development who require reliable and sensitive analytical methods for Trp and Tyr.
References
- 1. Metabolic profiling of tyrosine, tryptophan, and glutamate in human urine using gas chromatography-tandem mass spectrometry combined with single SPE cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Lifetime Imaging of Trp-Tyr in Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluorescence Lifetime Imaging Microscopy (FLIM) for the study of intrinsic Tryptophan (Trp) and Tyrosine (Tyr) fluorescence in cellular environments. This label-free approach offers unique insights into protein conformation, protein-protein interactions, and the local cellular microenvironment, making it a powerful tool for basic research and drug discovery.
Introduction to Trp-Tyr FLIM
Tryptophan and tyrosine are natural fluorophores present in most proteins. Their fluorescence lifetime, the average time the molecule spends in the excited state, is highly sensitive to the local environment.[1] Factors such as pH, ion concentration, solvent polarity, and proximity to other molecules can alter the fluorescence lifetime.[1] This sensitivity makes Trp and Tyr excellent intrinsic probes for studying cellular processes without the need for external fluorescent labels, which can sometimes perturb the system under investigation.[2]
Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that measures the fluorescence lifetime at each pixel of an image, creating a map of lifetime distribution within the cell.[3][4] By analyzing changes in the fluorescence lifetime of Trp and Tyr, researchers can gain valuable information about:
-
Protein Conformation and Folding: Changes in protein structure that alter the local environment of Trp and Tyr residues will be reflected in their fluorescence lifetimes.[5]
-
Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET) can occur between a donor fluorophore (e.g., Trp) and an acceptor molecule when they are in close proximity (typically <10 nm).[3][4][6] This energy transfer shortens the donor's fluorescence lifetime, providing a sensitive measure of molecular interaction.[3][4][6]
-
Cellular Metabolism: The fluorescence lifetime of Trp can be quenched by NADH, a key coenzyme in cellular metabolism.[7][8][9][10] This interaction allows for the label-free monitoring of metabolic states in live cells.[7][8][9][10]
-
Drug-Target Engagement: The binding of a drug to its target protein can induce conformational changes that alter the Trp/Tyr fluorescence lifetime, providing a method for screening drug candidates and studying their mechanism of action.[11]
Key Concepts and Principles
Fluorescence Lifetime: The intrinsic property of a fluorophore defined as the average time it remains in the excited state after excitation. It is an exponential decay process.
FLIM: A microscopy technique that generates image contrast based on the fluorescence lifetime of the fluorophore at each pixel.
Time-Correlated Single Photon Counting (TCSPC): A common and highly sensitive method for measuring fluorescence lifetimes. It measures the arrival times of individual photons relative to the excitation pulse.[12][13]
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer mechanism between a donor and an acceptor fluorophore in close proximity. FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.[2] In the context of this compound FLIM, Trp often acts as the donor, and another molecule (e.g., another amino acid, a ligand, or NADH) can act as the acceptor.
Quantitative Data Summary
The fluorescence lifetime of Tryptophan and Tyrosine can vary depending on their local environment within the cell. The following tables summarize typical lifetime values reported in the literature. It is important to note that these values can be influenced by the specific cell type, experimental conditions, and instrumentation.
Table 1: Typical Fluorescence Lifetimes of Tryptophan in Cellular Environments
| Cellular Compartment/Condition | Reported Lifetime Range (ns) | Notes |
| Cytoplasm | 2.0 - 3.5 | Can be influenced by interactions with various cytoplasmic proteins and quenching by molecules like NADH. |
| Nucleus | 1.0 - 2.5 | Generally shorter lifetime compared to the cytoplasm, potentially due to the crowded environment and interactions with nucleic acids and proteins. |
| Mitochondria | 1.5 - 3.0 | Lifetime can be affected by the metabolic state of the mitochondria and the local concentration of NADH. |
| Protein-Bound (General) | 0.1 - 4.0 | Highly variable depending on the specific protein and the location of the Trp residue within the protein structure.[14] |
| Quenched by NADH | Shorter lifetimes | A decrease in Trp lifetime is observed with an increase in protein-bound NADH, indicating FRET.[7][8][9][10] |
Table 2: Typical Fluorescence Lifetimes of Tyrosine in Cellular Environments
| Cellular Compartment/Condition | Reported Lifetime Range (ns) | Notes |
| In Nucleosome Core Particles | ~1.2 and ~0.4 (two components) | The longer lifetime component is sensitive to ionic strength.[15] |
| Quenched State | Very short (<0.1 ns) | Tyrosine fluorescence is often quenched in proteins, making it a less common intrinsic probe than Tryptophan.[2] |
Experimental Protocols
Protocol 1: General Live-Cell Intrinsic Fluorescence Lifetime Imaging
This protocol outlines the general steps for acquiring FLIM data from live cells based on their intrinsic Trp and/or Tyr fluorescence.
1. Cell Culture and Sample Preparation:
-
Culture cells of interest on imaging-grade glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Use #1.5 coverslips for optimal objective performance.[2]
-
Use phenol (B47542) red-free culture medium during imaging to reduce background fluorescence.
-
Ensure cells are healthy and at an appropriate confluency (typically 50-70%) to allow for imaging of individual cells.
-
For experiments involving drug treatment, add the compound at the desired concentration and incubate for the appropriate time before imaging.
2. FLIM System Setup and Calibration:
-
Use a multiphoton microscope equipped with a femtosecond pulsed laser and a TCSPC detection system.
-
For Trp imaging, two-photon excitation is commonly performed in the range of 740-780 nm.[7][9]
-
For Tyr imaging, excitation is typically performed at shorter wavelengths, around 720-740 nm.
-
Use an appropriate emission filter to collect the fluorescence signal (e.g., 320-450 nm for Trp).
-
Calibrate the FLIM system using a standard with a known fluorescence lifetime (e.g., a solution of pure Tryptophan or a fluorescent dye like Coumarin 6). This is crucial for accurate lifetime measurements.
3. FLIM Data Acquisition:
-
Place the sample on the microscope stage and bring the cells into focus.
-
Set the laser power to a level that provides a sufficient photon count rate without causing phototoxicity or photobleaching. Photon counting rates of 10^4 to 10^5 photons per second are typical.[12]
-
Acquire FLIM images with a sufficient number of photons per pixel to ensure good statistical accuracy for lifetime fitting (a minimum of 100 photons in the brightest pixel is recommended, with 1000 or more being ideal).
-
Acquisition times can range from 30 seconds to several minutes per image, depending on the brightness of the intrinsic fluorescence and the desired signal-to-noise ratio.[12]
4. FLIM Data Analysis:
-
Use appropriate software (e.g., Becker & Hickl SPCImage, PicoQuant SymPhoTime, or open-source solutions) for FLIM data analysis.
-
Fit the fluorescence decay curve for each pixel to a multi-exponential decay model (typically a bi- or tri-exponential decay for Trp in cells). The software will generate a lifetime map where the color of each pixel represents its fluorescence lifetime.
-
Extract quantitative lifetime data from regions of interest (ROIs) corresponding to different cellular compartments (e.g., nucleus, cytoplasm).
-
For FRET studies, compare the donor (Trp) lifetime in the absence and presence of the acceptor. A decrease in the donor lifetime indicates FRET.
Protocol 2: Trp-NADH FRET-FLIM for Metabolic Studies
This protocol is specifically designed to measure the interaction between Tryptophan and NADH to monitor cellular metabolism.
1. Cell Culture and Perturbation:
-
Follow the general cell culture and sample preparation steps outlined in Protocol 1.
-
To induce metabolic changes, cells can be treated with glucose, metabolic inhibitors (e.g., 2-deoxyglucose, oligomycin), or other stimuli. A common perturbation is the addition of 5 mM glucose to the imaging medium.[10]
-
Acquire baseline FLIM images before adding the metabolic stimulant/inhibitor.
-
Acquire a time-series of FLIM images after the perturbation to monitor dynamic changes in the Trp lifetime.
2. Dual-Channel FLIM Acquisition (Optional but Recommended):
-
Simultaneously acquire FLIM data in two separate channels: one for Trp fluorescence (e.g., 320-450 nm emission) and one for NADH fluorescence (e.g., 450-550 nm emission).
-
This allows for the direct correlation of changes in Trp lifetime with changes in the distribution and lifetime of NADH.
3. Data Analysis for FRET:
-
Analyze the Trp fluorescence lifetime as described in Protocol 1.
-
A statistically significant decrease in the average Trp lifetime after the metabolic perturbation is indicative of increased FRET with NADH.[7][8][9][10]
-
Calculate the FRET efficiency (E) for each pixel using the formula: E = 1 - (τDA / τD), where τDA is the lifetime of the donor (Trp) in the presence of the acceptor (NADH) and τD is the lifetime of the donor in the absence of the acceptor (or in a low NADH state).
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in this compound FLIM.
References
- 1. Fluorescence lifetime imaging microscopy | Feature | RSC Education [edu.rsc.org]
- 2. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 3. kcci.virginia.edu [kcci.virginia.edu]
- 4. Monitoring Protein Interactions in Living Cells with Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy [scholarworks.indianapolis.iu.edu]
- 7. Investigation of tryptophan-NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Investigation of tryptophan–NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence lifetime distributions in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lifetime of tyrosine fluorescence in nucleosome core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery and Analysis of Trp-Tyr Dipeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo delivery and analysis of Tryptophan-Tyrosine (Trp-Tyr) dipeptides in preclinical research, particularly focusing on rodent models. The protocols outlined below cover various administration routes, behavioral assessment of cognitive function, and neurochemical analysis of brain tissue.
Introduction
Tryptophan-Tyrosine (this compound) dipeptides are bioactive compounds that have garnered interest for their potential neuropharmacological effects. Studies have indicated their ability to modulate dopaminergic and noradrenergic systems, suggesting therapeutic potential in conditions associated with cognitive decline.[1][2][3] Effective preclinical evaluation of these dipeptides necessitates robust and reproducible in vivo methodologies. This document provides detailed protocols for the administration of this compound, assessment of its effects on memory, and analysis of its impact on key neurotransmitter pathways in the brain.
In Vivo Delivery Methods
The choice of delivery route for this compound dipeptides in animal studies is critical and can significantly impact the pharmacokinetic and pharmacodynamic outcomes.[4] While oral administration is common for assessing the effects of dietary-derived peptides, parenteral routes offer more direct and controlled systemic exposure.[4][5]
Vehicle Preparation for this compound Dipeptide
Objective: To prepare a sterile and biocompatible solution of this compound dipeptide for in vivo administration.
Materials:
-
Tryptophan-Tyrosine (this compound) dipeptide powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials
Protocol:
-
Determine the desired concentration of the this compound dipeptide solution based on the target dose and administration volume.
-
Aseptically weigh the required amount of this compound dipeptide powder.
-
Dissolve the powder in a minimal amount of sterile water or PBS. This compound dipeptides are generally more water-soluble than their constituent amino acids.[5]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Adjust the final volume with sterile PBS to achieve the target concentration.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Administration Protocols
The following are standard protocols for administering the prepared this compound solution to mice.
Application: Suitable for studying the effects of orally ingested this compound, mimicking dietary intake.
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
1 mL syringes
Protocol:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
With the mouse in an upright position, insert the bulb-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not apply force.[6]
-
Slowly administer the this compound solution.
-
Smoothly withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress.[6]
Application: Provides rapid systemic absorption.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 G)
-
70% ethanol (B145695) wipes
Protocol:
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly with its head downwards.
-
Identify the injection site in the lower right abdominal quadrant, avoiding the midline.[7][8]
-
Wipe the site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[7]
-
Gently aspirate to ensure no blood or urine is drawn.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any distress.
Application: Ensures immediate and 100% bioavailability.
Materials:
-
Prepared this compound solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (27-30 G)
-
Mouse restrainer
-
Heat lamp or warming pad
Protocol:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[9]
-
Disinfect the tail with a 70% ethanol wipe.
-
Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Aspirate gently to confirm placement in the vein (a small flash of blood should be visible).
-
Slowly inject the this compound solution.[10]
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor for any adverse reactions.
Pharmacokinetic Data
While specific pharmacokinetic data for this compound is not extensively available, studies on similar dipeptides, such as Tyr-Pro, provide valuable insights into the expected absorption and distribution profiles following oral administration in mice.[11]
| Parameter | Dose (10 mg/kg) | Dose (100 mg/kg) |
| Cmax (plasma) | 49 ± 21 pmol/mL | 502 ± 167 pmol/mL |
| tmax (plasma) | 15 min | 15 min |
| t1/2 (plasma) | 12 min | 8 min |
| AUC (0-120 min, plasma) | 1331 ± 267 pmol·min/mL | 10,424 ± 4066 pmol·min/mL |
| Cmax (brain) | 0.009 ± 0.004 pmol/mg | 0.089 ± 0.044 pmol/mg |
| tmax (brain) | 15 min | 15 min |
| t1/2 (brain) | 10 min | 9.4 min |
| AUC (0-120 min, brain) | 0.35 ± 0.11 pmol·min/mg | 3.5 ± 1.5 pmol·min/mg |
Table 1: Pharmacokinetic parameters of Tyr-Pro in plasma and brain after oral administration to ICR mice. Data are presented as mean ± SEM. This data for Tyr-Pro is provided as a representative example of dipeptide pharmacokinetics.[11]
Experimental Protocols for Efficacy Assessment
Y-Maze Test for Spatial Working Memory
Objective: To assess short-term spatial working memory in mice following this compound administration. The test is based on the innate tendency of rodents to explore novel environments.[1][2]
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software (optional, but recommended for accurate data collection).
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the three arms for a set period (e.g., 8 minutes).[3]
-
Record the sequence of arm entries. An arm entry is counted when the hind paws of the mouse are completely within the arm.
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[3]
Brain Tissue Analysis for Neurotransmitter Levels
Objective: To quantify the levels of dopamine (B1211576), norepinephrine (B1679862), and their metabolites in specific brain regions following this compound administration.
Materials:
-
Freshly dissected mouse brain tissue (e.g., hippocampus, frontal cortex).
-
Ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).[12]
-
Ultrasonic homogenizer or bead beater.
-
Refrigerated centrifuge.
Protocol:
-
Rapidly dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue and place it in a pre-chilled tube containing a known volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to tissue weight).
-
Homogenize the tissue using an ultrasonic homogenizer or bead beater until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.[5]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.[12]
-
Carefully collect the supernatant, which contains the neurotransmitters.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The samples are now ready for analysis by HPLC-ECD.
Objective: To separate and quantify dopamine, norepinephrine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12]
Materials:
-
HPLC system equipped with an electrochemical detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., a solution containing sodium acetate, octanesulfonic acid, EDTA, and acetonitrile (B52724) in ultrapure water, with the pH adjusted with acetic acid).[12]
-
Standards for dopamine, norepinephrine, and their metabolites.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve by running a series of known concentrations of the neurotransmitter standards.
-
Inject a fixed volume of the prepared brain tissue supernatant onto the HPLC column.
-
The neurotransmitters are separated based on their retention times and detected by the electrochemical detector.
-
Quantify the amount of each neurotransmitter in the samples by comparing the peak areas to the standard curve.
-
Normalize the neurotransmitter levels to the initial weight of the brain tissue.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
Studies suggest that this compound dipeptides enhance cognitive function by modulating the dopaminergic and noradrenergic systems.[1][2] The proposed mechanism involves an increase in the synthesis and turnover of dopamine and norepinephrine.[2] The memory-enhancing effects of this compound appear to be mediated, at least in part, through the dopamine D1 receptor.[1][3]
Caption: Proposed mechanism of this compound dipeptide action on dopaminergic signaling.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound dipeptide on cognitive function and neurochemistry.
Caption: A typical experimental workflow for this compound in vivo studies.
References
- 1. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lacto-Tetrapeptide Gly-Thr-Trp-Tyr, β-Lactolin, Improves Spatial Memory Functions via Dopamine Release and D1 Receptor Activation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of parenteral dipeptides to increase serum tyrosine levels and to enhance catecholamine-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Note: Quantitative Analysis of Tryptophan-Tyrosine Interactions using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan-Tyrosine (Trp-Tyr) interactions are fundamental to protein structure and function, playing a crucial role in molecular recognition, protein folding, and stabilization. These aromatic amino acid pairs often form "π-stacking" interactions, contributing significantly to the binding affinity and specificity in protein-protein and protein-ligand complexes. Understanding the kinetics of these interactions is vital for drug design and the development of novel therapeutics.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[1][2][3] It allows for the precise measurement of binding affinity and kinetics, providing valuable insights into the dynamics of molecular recognition.[4] This application note provides a detailed protocol for studying this compound mediated interactions using SPR, focusing on a peptide-based model system.
Principle of Surface Plasmon Resonance (SPR)
SPR technology monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip.[5][6] This interaction is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[7] The output, a sensorgram, plots the response units (RU) against time, enabling the determination of association (k_a_) and dissociation (k_d_) rate constants, and the equilibrium dissociation constant (K_D_).[8]
Experimental Workflow
The general workflow for an SPR experiment involves immobilization of a ligand, injection of the analyte, and regeneration of the sensor surface for subsequent experiments.
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Studying this compound Interactions: A Peptide Model
Directly measuring the interaction between free Tryptophan and Tyrosine in solution via SPR is challenging due to their low molecular weight, which would result in a minimal SPR signal.[9][10][11] A more robust approach is to study the interaction between two peptides, one containing Tryptophan and the other containing Tyrosine, where these residues are key to the binding interface.
This protocol outlines the analysis of the interaction between a Tryptophan-containing peptide (Ligand) and a Tyrosine-containing peptide (Analyte).
Materials and Reagents
-
SPR Instrument and Sensor Chips: A CM5 sensor chip (carboxymethylated dextran) is recommended for covalent immobilization.
-
Peptides:
-
Ligand Peptide: A synthetic peptide containing a Tryptophan residue and a primary amine (e.g., at the N-terminus or on a Lysine side chain) for immobilization. (e.g., Ac-Gly-Gly-Trp-Gly-Lys-NH2)
-
Analyte Peptide: A synthetic peptide containing a Tyrosine residue. (e.g., Ac-Gly-Gly-Tyr-Gly-Gly-NH2)
-
-
Immobilization Buffers:
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.5.
-
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other appropriate solution determined by regeneration scouting).
Detailed Experimental Protocol
Ligand Immobilization (Trp-Peptide)
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Sensor Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the selected flow cell for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Ligand Injection: Inject the Trp-peptide (dissolved in immobilization buffer at 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 100-200 RU).
-
Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: The reference flow cell should be activated and deactivated in the same way but without ligand injection.
Analyte Injection and Kinetic Analysis (Tyr-Peptide)
-
Analyte Preparation: Prepare a dilution series of the Tyr-peptide in running buffer. A typical concentration range would be from 100 nM to 10 µM.
-
Injection Cycle:
-
Inject the highest concentration of the analyte to condition the surface.
-
Perform a buffer-only injection (blank) to double reference.
-
Inject each concentration of the Tyr-peptide, typically starting from the lowest concentration, for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle. Ensure the baseline returns to the initial level.
Data Presentation
The collected data is processed by subtracting the reference flow cell signal and the buffer-only blank injection. The resulting sensorgrams are then globally fitted to a 1:1 binding model to determine the kinetic parameters.
Quantitative Summary of Binding Kinetics (Hypothetical Data)
| Analyte (Tyr-Peptide) Concentration | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Affinity (K_D_) (M) |
| 100 nM - 10 µM | 1.5 x 10^4 | 3.2 x 10^-3 | 2.1 x 10^-7 |
This table presents hypothetical data for illustrative purposes.
Visualization of Key Processes
This compound Pi-Stacking Interaction
Caption: Schematic of a π-stacking interaction between Tryptophan and Tyrosine.
Amine Coupling Immobilization Chemistry
Caption: The chemical steps involved in amine coupling for ligand immobilization.
Conclusion
Surface Plasmon Resonance provides a robust platform for the quantitative analysis of this compound mediated interactions, which are critical in many biological systems. By using a peptide-based model, researchers can overcome the challenges associated with studying small molecule interactions and gain detailed insights into the binding kinetics. The protocol outlined in this application note serves as a comprehensive guide for scientists and professionals in drug discovery and related fields to effectively utilize SPR for their research.
References
- 1. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols for Trp-Tyr Labeling in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan (Trp) and Tyrosine (Tyr) are intrinsic fluorescent amino acids that serve as powerful probes for investigating protein structure, function, and interactions. Labeling strategies involving these residues are pivotal in various imaging studies. This document provides detailed application notes and protocols for two primary methodologies: Förster Resonance Energy Transfer (FRET) between Trp and Tyr, and the formation of dityrosine (B1219331) (di-Tyr) crosslinks as a fluorescent marker for oxidative stress. These intrinsic and semi-intrinsic labeling techniques offer minimally perturbative ways to explore biological systems.
Application Note 1: Trp-Tyr FRET for Probing Protein Conformation and Dynamics
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. In proteins, the intrinsic fluorescence of Tryptophan can serve as a donor, while Tyrosine can act as an acceptor, providing a "spectroscopic ruler" to measure intramolecular and intermolecular distances.[1] This technique is invaluable for studying protein folding, conformational changes, and binding events.[2]
Key Applications:
-
Monitoring protein folding and unfolding pathways.[2]
-
Detecting ligand-induced conformational changes.
-
Studying protein-protein interactions.
Quantitative Spectroscopic Data
The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation.
| Parameter | Tryptophan (Donor) | Tyrosine (Acceptor) | Dityrosine | Reference |
| Excitation Max (λex) | ~280 nm | ~274-276 nm | ~315-325 nm | [5][6][7] |
| Emission Max (λem) | ~348-350 nm | ~304 nm | ~400-410 nm | [5][7] |
| Quantum Yield (Φ) | ~0.13 - 0.14 | ~0.14 | - | [2][5][8] |
| Förster Distance (R₀) | \multicolumn{2}{c | }{~20.9 Å (for Trp-dansyl pair)} | - | [2] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. The value provided is for a Trp-dansyl pair as a well-characterized example; the R₀ for a this compound pair is generally shorter and highly dependent on the local environment.
Protocol 1: Time-Resolved Fluorescence Spectroscopy for this compound FRET
This protocol outlines the general steps for measuring this compound FRET using time-resolved fluorescence spectroscopy to study protein dynamics.
Experimental Workflow
Caption: Workflow for this compound FRET measurement and analysis.
Materials
-
Protein of interest containing both Trp and Tyr residues.
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).[9]
-
Femtosecond up-conversion spectrophotofluorometer or a picosecond time-resolved fluorescence spectrometer.[1][3]
Procedure
-
Sample Preparation:
-
Prepare a solution of the protein of interest at a suitable concentration (e.g., 0.15 mg/mL) in the desired buffer.[6]
-
Ensure the buffer does not contain components that interfere with the fluorescence measurements.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire time-resolved fluorescence decay profiles at various emission wavelengths.
-
Collect steady-state emission spectra for both excitation wavelengths.
-
-
Data Analysis:
-
Perform a global analysis of the fluorescence decay data to extract fluorescence lifetimes.
-
Construct Decay Associated Spectra (DAS) and Time-Resolved Emission Spectra (TRES) to identify components corresponding to Tyr emission, Trp emission, and energy transfer.[1][4]
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (τ_DA / τ_D), where τ_DA is the fluorescence lifetime of the donor in the presence of the acceptor, and τ_D is the lifetime of the donor in the absence of the acceptor.
-
Application Note 2: Dityrosine Formation for Imaging Oxidative Stress
Dityrosine is a fluorescent product formed by the covalent cross-linking of two tyrosine residues.[10] Its formation is induced by oxidative stress, UV irradiation, or certain enzymatic reactions.[10][11] The presence of dityrosine serves as a robust biomarker for oxidative protein damage.[7][10] Its unique fluorescence allows for direct visualization and quantification of oxidative stress in biological samples.[10]
Key Applications:
-
Detecting and quantifying oxidative protein damage in cells and tissues.[7][12]
-
Studying diseases associated with oxidative stress, such as neurodegenerative diseases and atherosclerosis.[12][13]
-
Evaluating the efficacy of antioxidant therapies.
-
Monitoring protein aggregation and cross-linking.[12]
Quantitative Spectroscopic and Physicochemical Data
| Parameter | Dityrosine | Reference |
| Excitation Max (λex) | 315 nm (ionized), 283 nm (non-ionized), ~325 nm | [7][12] |
| Emission Max (λem) | 400-409 nm (ionized), ~400-420 nm | [7][12][14] |
| Molar Mass | 360.366 g·mol⁻¹ | [10] |
| Molar Absorption Coefficient (ε) | 6500 M⁻¹ cm⁻¹ at 315 nm | [12] |
Protocol 2: Induction and Imaging of Dityrosine in Cell Culture
This protocol describes a method to induce oxidative stress in cultured cells, leading to dityrosine formation, and subsequently image the resulting fluorescence.
Experimental Workflow for Dityrosine Imaging
Caption: Workflow for inducing and imaging dityrosine in cells.
Materials
-
Cell line of interest
-
Cell culture medium and supplements
-
Glass coverslips
-
Oxidative stress-inducing agent (e.g., H₂O₂, UV lamp)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for dityrosine imaging.
Procedure
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
-
Induction of Oxidative Stress (choose one method):
-
Chemical Induction: Treat cells with a known concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂), for a specific duration. The optimal concentration and time should be determined empirically for the specific cell line.
-
UV Irradiation: Expose cells to a controlled dose of UV radiation. The wavelength and energy of the UV source should be calibrated.[10]
-
-
Cell Fixation:
-
After treatment, wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[15]
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If co-staining for intracellular targets is desired, permeabilize the cells with a detergent such as 0.3% Triton X-100 in PBS for 10 minutes.[15]
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Fluorescence Microscopy:
-
Image Analysis:
-
Quantify the fluorescence intensity of dityrosine in the images using appropriate software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between the treated and control groups to assess the level of oxidative stress.
-
Application Note 3: Enzymatic and Photochemical this compound Cross-linking
Beyond oxidative stress, this compound crosslinks can be formed through specific enzymatic or photochemical reactions. These methods offer more control over the labeling process and can be used to create stable protein conjugates or introduce fluorescent probes in a site-specific manner.
Key Methodologies:
-
Enzymatic Labeling: Enzymes like horseradish peroxidase (HRP) can catalyze the formation of dityrosine crosslinks.[7] Other enzymes can be used for site-specific labeling of proteins.[16][17][18]
-
Photochemical Cross-linking: Specific photosensitizers or UV light can induce the formation of this compound crosslinks.[19][20] For instance, photoactivation of 7-fluoro-tryptophan (7F-Trp) can lead to a highly fluorescent this compound crosslink.[19] Another method involves using a Co(III) complex and UV light to generate carbonate radicals, which then induce cross-linking.[13][21]
Protocol 3: Photochemical Induction of this compound Crosslinks
This protocol provides a method for generating this compound crosslinks using a photochemical approach, which can be adapted for in vitro studies.[13]
Signaling Pathway for Radical-Induced Cross-linking
Caption: Pathway of radical-induced this compound cross-linking.
Materials
-
Free Tryptophan and Tyrosine or a protein containing these residues.
-
[Co(NH₃)₅(CO₃)]NO₃.[13]
-
Phosphate buffer (75 mM, pH 7.4) containing 0.1 mM DTPA.[9]
-
Nitrogen gas.[9]
-
UV lamp (254 nm).[13]
-
HPLC-MS system for analysis.[13]
Procedure
-
Solution Preparation:
-
Photochemical Reaction:
-
Analysis:
-
Analyze the reaction products using reverse-phase HPLC coupled with mass spectrometry (MS) to identify and quantify dityrosine, ditryptophan, and this compound crosslinks.[13]
-
For fluorescence detection, use excitation and emission wavelengths specific for the cross-linked products.
-
Conclusion
This compound labeling methodologies provide versatile and powerful tools for a wide range of imaging studies in research and drug development. By leveraging the intrinsic fluorescence of these amino acids, researchers can gain valuable insights into protein behavior and cellular processes with minimal perturbation. The protocols and data presented here offer a solid foundation for implementing these techniques in the laboratory.
References
- 1. Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein–water dynamics measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dityrosine - Wikipedia [en.wikipedia.org]
- 11. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A central role for dityrosine crosslinking of Amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein and lipid expansion microscopy with trypsin and tyramide signal amplification for 3D imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photosensitized Cross-Linking of Tryptophan and Tyrosine Derivatives by Rose Bengal in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Trp-Tyr Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the dipeptide Tryptophan-Tyrosine (Trp-Tyr).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound solubility issues?
A1: The solubility of this compound can be challenging due to the physicochemical properties of its constituent amino acids. Tryptophan contains a large, hydrophobic indole (B1671886) side chain, while Tyrosine has a bulky, aromatic phenol (B47542) group.[1][2] These nonpolar characteristics can lead to poor solubility in aqueous solutions, especially at or near the peptide's isoelectric point (pI), where the net charge is zero, minimizing repulsion between peptide molecules and favoring aggregation.[3]
Q2: How does pH influence the solubility of this compound?
A2: The pH of the solution is a critical factor in determining the solubility of this compound. The dipeptide's net charge is dependent on the pH. At a pH below its pI, the N-terminal amino group is protonated (positive charge), and at a pH above its pI, the C-terminal carboxyl group is deprotonated (negative charge). Solubility is generally lowest at the pI and increases as the pH moves away from this point, due to increased electrostatic repulsion between charged molecules.[3][4] For tryptophan, solubility has been shown to have a "U" shaped profile with the lowest solubility at its isoelectric point.[1][5]
Q3: Can this compound degrade or aggregate in solution?
A3: Yes, peptides containing Tryptophan and Tyrosine residues are susceptible to oxidation and aggregation.[6][7] The aromatic side chains can participate in intermolecular interactions, such as π-π stacking, which can lead to the formation of aggregates.[8][9] Oxidation of the indole ring of Tryptophan is also a concern, particularly in the presence of light, oxygen, or certain metal ions.[10] It is recommended to use oxygen-free buffers for peptides containing these residues.[11]
Q4: What is the first solvent I should try for dissolving this compound?
A4: For any peptide, the recommended starting solvent is sterile, distilled water.[12] If the peptide does not dissolve, the subsequent steps should involve adjusting the pH or using organic solvents, depending on the peptide's properties.
Troubleshooting Guides
Issue 1: Lyophilized this compound powder does not dissolve in water.
Cause: The neutral pH of water may be close to the isoelectric point (pI) of this compound, leading to minimal solubility. The hydrophobic nature of the Tryptophan and Tyrosine side chains also contributes to poor aqueous solubility.[3][13]
Solution:
-
pH Adjustment:
-
For Acidic Conditions: Add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to the solution.[11] This will protonate the peptide, giving it a net positive charge and increasing its solubility.
-
For Basic Conditions: Add a small amount of 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium bicarbonate.[12] This will deprotonate the peptide, resulting in a net negative charge and improved solubility. Note: Avoid using ammonium hydroxide if downstream applications are sensitive to ammonia (B1221849) or if the peptide contains cysteine.[11]
-
-
Sonication: Briefly sonicate the sample on ice for short bursts (e.g., 3 cycles of 10 seconds) to aid dissolution and minimize aggregation.[13]
Issue 2: this compound precipitates out of solution after initial dissolution.
Cause: This can occur due to a change in conditions (e.g., temperature, pH) or if the solution is supersaturated. Aggregation over time can also lead to precipitation.[6]
Solution:
-
Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first, and then slowly adding the aqueous buffer while vortexing, can be effective.[12] Ensure the final concentration of the organic solvent is compatible with your experimental system.[4]
-
Temperature Control: Gentle warming of the solution may help in resolubilizing the peptide. However, avoid excessive heat as it can degrade the peptide.[13]
-
Lyophilization and Re-dissolution: If precipitation is persistent, the peptide can be recovered by lyophilization, and then a different solvent system can be attempted.[4]
Quantitative Data Summary
Table 1: Predicted Solubility of this compound in Aqueous Solutions at 25°C
| Solvent/Buffer (pH) | Predicted Solubility | Rationale |
| Deionized Water (~pH 7) | Low | pH may be close to the pI; hydrophobic side chains dominate. |
| 0.1 M HCl (pH 1) | High | The peptide will have a net positive charge, increasing solubility.[5] |
| 0.1 M Acetic Acid (~pH 3) | Moderate to High | The peptide will be positively charged. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Near neutral pH, solubility is expected to be limited. |
| 0.1 M NaOH (pH 13) | High | The peptide will have a net negative charge, increasing solubility.[1] |
| 0.1 M Ammonium Bicarbonate (~pH 8) | Moderate to High | The peptide will be negatively charged. |
Table 2: Predicted Solubility of this compound in Organic Solvents
| Organic Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Good solvent for hydrophobic peptides.[12] |
| Dimethylformamide (DMF) | High | Alternative organic solvent for hydrophobic peptides.[13] |
| Acetonitrile | Moderate | Can be used, but may be less effective than DMSO or DMF.[12] |
| Ethanol | Low | Generally not a good solvent for peptides unless they are very short and uncharged. |
| Ethylene (B1197577) Glycol | Moderate to High | D-Tryptophan shows high solubility in ethylene glycol.[14] |
Key Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
Objective: To dissolve this compound by altering the pH to increase its net charge.
Materials:
-
Lyophilized this compound dipeptide
-
Sterile, deionized water
-
10% Acetic Acid or 0.1% TFA
-
10% Ammonium Bicarbonate
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Add a small amount of sterile, deionized water to the lyophilized this compound.
-
Vortex the tube gently.
-
If the peptide does not dissolve, add the acidic or basic solution dropwise while monitoring the pH and observing for dissolution.
-
Once the peptide is dissolved, you can adjust the pH back towards neutral if required by your experiment, but be aware that the peptide may precipitate again if you get too close to its pI.
-
The final solution can be diluted with the desired aqueous buffer.
Protocol 2: Solubilization of this compound using an Organic Co-solvent
Objective: To dissolve the hydrophobic this compound dipeptide using an organic solvent before dilution in an aqueous buffer.
Materials:
-
Lyophilized this compound dipeptide
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Add a minimal amount of DMSO or DMF to the lyophilized this compound.
-
Vortex until the peptide is completely dissolved.
-
Slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while continuously vortexing.
-
Ensure the final concentration of the organic solvent is below the tolerance level for your specific assay.
Visualizations
Logical Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step decision tree for troubleshooting this compound solubility.
Conceptual Signaling Pathway: Potential Role of this compound in Tauopathy
Recent studies suggest that this compound dipeptide intake may improve symptoms in tauopathy models by preventing tau phosphorylation and increasing dopamine (B1211576) turnover.[15] While the exact signaling cascade is not fully elucidated, the following diagram conceptualizes a potential mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. biocat.com [biocat.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Trp-Tyr Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of Tryptophan (Trp) and Tyrosine (Tyr) residues during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Tryptophan and Tyrosine oxidation in protein samples?
A1: Tryptophan (Trp) and Tyrosine (Tyr) are highly susceptible to oxidation due to their electron-rich aromatic side chains. The primary causes of their oxidation during sample preparation include:
-
Exposure to Reactive Oxygen Species (ROS): ROS such as hydroxyl radicals, superoxide, and hydrogen peroxide can be generated from various sources, including exposure to light, atmospheric oxygen, and the presence of transition metal ions.[1][2]
-
Metal-Catalyzed Oxidation: Transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions.[3] These radicals can then readily oxidize Trp and Tyr residues.
-
Light Exposure: Particularly in the presence of photosensitizers, light can promote the formation of singlet oxygen, which readily reacts with the indole (B1671886) ring of Tryptophan.[4]
-
Extreme pH and High Temperatures: Both acidic and alkaline conditions, as well as elevated temperatures, can increase the rate of oxidation.[5][6] For instance, the ionization of the tyrosine phenolic group at higher pH can make it more susceptible to oxidation.[6]
-
Reagents and Buffers: Certain reagents and buffer components can either be contaminated with oxidizing agents or promote their formation. For example, some grades of polysorbates and detergents may contain peroxide impurities.[1]
Q2: Which amino acid residues are most susceptible to oxidation?
A2: While Tryptophan and Tyrosine are a major concern, several other amino acid residues are also prone to oxidation. The order of susceptibility can vary depending on the specific oxidant and reaction conditions, but generally, the most vulnerable residues are:
-
Methionine (Met): Often the most easily oxidized residue, forming methionine sulfoxide (B87167) and further to methionine sulfone.
-
Cysteine (Cys): The thiol group is readily oxidized to form disulfides, sulfenic acid, sulfinic acid, and sulfonic acid.
-
Tryptophan (Trp): The indole side chain is highly reactive.
-
Tyrosine (Tyr): The phenolic side chain is susceptible to oxidation.
-
Histidine (His): The imidazole (B134444) side chain can be oxidized.
Q3: How can I prevent or minimize Trp-Tyr oxidation during my experiments?
A3: A multi-pronged approach is most effective in preventing this compound oxidation. Key strategies include:
-
Use of Antioxidants: Incorporating antioxidants into your buffers can scavenge free radicals and other reactive species.
-
Metal Chelators: Adding chelating agents sequesters transition metal ions, preventing them from catalyzing oxidative reactions.[7]
-
Control of Physical Conditions: Maintaining a suitable pH, working at low temperatures, and protecting samples from light are crucial.[5]
-
Degassing Buffers: Removing dissolved oxygen from buffers by sparging with an inert gas (e.g., argon or nitrogen) can significantly reduce oxidation.
-
Prompt Sample Processing: Minimizing the duration of sample preparation steps reduces the time for oxidative reactions to occur.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC or mass spectrometry data, suggesting oxidation.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for addressing unexpected sample oxidation.
Issue 2: My protein is losing biological activity after purification.
Potential Cause: Oxidation of critical Trp or Tyr residues within the active site or regions important for protein conformation can lead to a loss of function.
Solutions:
-
Re-evaluate your purification buffers: Ensure they contain appropriate antioxidants and metal chelators (see Table 1 and Table 2 for recommendations).
-
Perform purification steps at low temperatures: Conduct all chromatography and handling steps at 4°C.
-
Protect from light: Use amber tubes and cover chromatography columns to shield them from light.
-
Confirm oxidation site: Use mass spectrometry-based peptide mapping to identify which residues are being oxidized. If the oxidized residues are in a critical region, optimizing the preventative measures is essential.
Data Presentation
Table 1: Common Antioxidants for Preventing Protein Oxidation
| Antioxidant | Recommended Concentration | Mechanism of Action & Notes |
| L-Methionine | 1-20 mM | Acts as a sacrificial scavenger of various reactive oxygen species.[8] Particularly effective in preventing the oxidation of other methionine residues as well as Trp and Tyr. |
| Ascorbic Acid (Vitamin C) | 0.1-1 mM | A water-soluble antioxidant that can scavenge a wide range of ROS. Can sometimes act as a pro-oxidant in the presence of metal ions, so use with a chelator is recommended. |
| N-Acetylcysteine (NAC) | 1-5 mM | A thiol-containing antioxidant that is a precursor to glutathione (B108866) and can directly scavenge ROS. |
| Sodium Thiosulfate | 5-20 mM | An oxygen scavenger that can be effective in preventing oxidation.[8] |
Table 2: Common Metal Chelators for Preventing Protein Oxidation
| Chelating Agent | Recommended Concentration | Mechanism of Action & Notes |
| EDTA (Ethylenediaminetetraacetic acid) | 0.5-5 mM | Binds a wide range of divalent and trivalent metal ions, including Fe²⁺, Fe³⁺, and Cu²⁺.[7] Its effectiveness can be pH-dependent. In some cases, particularly with iron, it can paradoxically accelerate oxidation if the chelator-to-metal ratio is not optimal.[3] |
| DTPA (Diethylenetriaminepentaacetic acid) | 0.1-1 mM | Has a higher affinity for many metal ions compared to EDTA and is often more effective at preventing metal-catalyzed oxidation.[3] |
Experimental Protocols
Protocol 1: General Sample Preparation with Minimized Oxidation
This protocol provides a basic framework for preparing protein samples while minimizing the risk of Trp and Tyr oxidation.
-
Buffer Preparation:
-
Prepare all buffers using high-purity water and reagents.
-
Degas buffers by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.
-
Add a metal chelator (e.g., 1 mM EDTA) and an antioxidant (e.g., 5 mM L-Methionine) to your lysis and purification buffers.
-
Adjust the pH to a range where the protein is stable and oxidation is minimized (often slightly acidic, e.g., pH 6.0-7.0).[5]
-
-
Cell Lysis/Tissue Homogenization:
-
Perform all steps on ice.
-
Use pre-chilled buffers and equipment.
-
Work quickly to minimize exposure to atmospheric oxygen.
-
-
Protein Purification:
-
If possible, perform chromatography at 4°C.
-
Protect the sample and chromatography column from light by covering them with aluminum foil or using a cold cabinet.
-
-
Sample Storage:
-
For short-term storage, keep the sample at 4°C.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Before sealing storage tubes, consider overlaying the sample with an inert gas.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Oxidation
This protocol is designed for preparing protein samples for mass spectrometry to identify and quantify oxidized residues.
Caption: Workflow for preparing protein samples for mass spectrometry with a focus on minimizing artificial oxidation.
-
Initial Sample Preparation:
-
Start with a protein sample that has been prepared and stored according to Protocol 1 to minimize pre-existing oxidation.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in a buffer containing a chaotropic agent (e.g., 8 M urea).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30-60 minutes at room temperature.
-
Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 30 minutes in the dark at room temperature. This step prevents the re-formation of disulfide bonds.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea (B33335) concentration to below 2 M to ensure enzyme activity.
-
Add a protease such as trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C. To minimize oxidation during this long step, ensure the sample tube has minimal headspace and is securely sealed.
-
-
Quenching and Desalting:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Clean up the resulting peptide mixture using a C18 desalting column or spin tip to remove salts and detergents that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In your data analysis, search for mass shifts corresponding to oxidation events (e.g., +16 Da for the addition of one oxygen atom to Trp or Tyr).
-
Signaling Pathways and Logical Relationships
Metal-Catalyzed Oxidation Pathway:
Caption: The role of metal ions in catalyzing the formation of hydroxyl radicals, which subsequently oxidize Trp and Tyr residues, and the points of intervention for preventative measures.
References
- 1. Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 8. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Trp-Tyr Fluorescence Quenching Experiments
Welcome to the technical support center for Trp-Tyr (Tryptophan-Tyrosine) fluorescence quenching experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and ensure high-quality, reproducible data.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fluorescence quenching experiments in a question-and-answer format.
Question 1: My fluorescence signal is weak or unstable. What are the possible causes and solutions?
Answer:
Weak or unstable fluorescence signals can arise from several factors. Here are some common causes and troubleshooting steps:
-
Low Protein Concentration: The intrinsic fluorescence of tryptophan is sensitive, but the protein concentration might be below the detection limit of the instrument.
-
Solution: While it may not always be feasible, consider carefully increasing the protein concentration. However, be mindful that higher concentrations can lead to aggregation and inner filter effects.[1]
-
-
Instrument Settings: Incorrect excitation/emission wavelengths, slit widths, or detector gain can lead to a poor signal-to-noise ratio.
-
Buffer Composition: Components in your buffer could be quenching the fluorescence.
-
Solution: Review your buffer components. Common quenchers include heavy atoms (e.g., iodide ions) and molecular oxygen.[3] If possible, deoxygenate your solutions by bubbling with nitrogen or argon gas.
-
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore.
-
Solution: Minimize the exposure time of the sample to the excitation light.[3] Use the lowest necessary excitation intensity and acquire data efficiently.
-
-
Protein Adsorption: Proteins can adsorb to the cuvette walls, leading to a decrease in the concentration of protein in the solution and a fluctuating signal.[4]
-
Solution: Using quartz cuvettes and ensuring they are meticulously clean can help. Some researchers use detergents in their buffers, but this must be compatible with the protein's stability and the experimental goals.
-
Question 2: I am observing quenching, but I'm not sure if it's due to a specific binding interaction or another phenomenon. How can I be sure?
Answer:
It is crucial to differentiate true binding-induced quenching from other effects. The primary confounding factor is the Inner Filter Effect (IFE) .
-
Inner Filter Effect (IFE): This occurs when the titrant (quencher) absorbs either the excitation light or the emitted fluorescence, leading to an apparent decrease in fluorescence intensity that is not due to a direct interaction with the fluorophore.[1][2] This is a significant issue if the quencher has substantial absorbance at the excitation or emission wavelengths.[5][6]
-
How to check and correct for the Inner Filter Effect:
-
Measure Absorbance Spectra: Measure the absorbance spectrum of your quencher at the concentrations used in the quenching experiment. If there is significant absorbance at the excitation (~295 nm) or emission (~330-350 nm) wavelengths, IFE is likely occurring.[1][7]
-
Correction Equation: The observed fluorescence can be corrected using the following equation if the absorbance is not too high (typically < 0.3):[7] F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2) Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex and A_em are the absorbances of the quencher at the excitation and emission wavelengths, respectively.
-
d_ex and d_em are the path lengths of the excitation and emission light through the cuvette.
-
-
Question 3: How can I distinguish between static and dynamic quenching?
Answer:
Distinguishing between static and dynamic quenching is fundamental to understanding the molecular interaction.
-
Dynamic (Collisional) Quenching: Occurs when the quencher diffuses to the fluorophore during its excited state lifetime and deactivates it through collision.[8][9]
-
Static Quenching: Occurs when the quencher forms a non-fluorescent complex with the fluorophore in its ground state.[8][10]
You can differentiate them through the following experiments:
-
Temperature Dependence Studies:
-
Dynamic Quenching: An increase in temperature generally leads to a higher diffusion rate and thus an increase in the quenching efficiency (a higher Stern-Volmer constant, Ksv).[3][11]
-
Static Quenching: An increase in temperature often leads to the dissociation of the ground-state complex, resulting in a decrease in the quenching efficiency (a lower Ksv).[3]
-
-
Fluorescence Lifetime Measurements:
-
Dynamic Quenching: Since dynamic quenching affects the excited state of the fluorophore, it will decrease the measured fluorescence lifetime.[3][10]
-
Static Quenching: Static quenching involves the ground state, so it does not affect the lifetime of the uncomplexed (and still fluorescent) fluorophore.[3][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation wavelength for Trp fluorescence to avoid exciting Tyr?
A1: To selectively excite Tryptophan, an excitation wavelength of 295 nm is commonly used. At this wavelength, the absorption of Tyrosine is minimal, thus reducing its contribution to the overall fluorescence signal.[1][2]
Q2: What is a Stern-Volmer plot and what information can I get from it?
A2: A Stern-Volmer plot is a graphical representation of quenching data, where the ratio of the fluorescence intensities in the absence (F₀) and presence (F) of the quencher is plotted against the quencher concentration ([Q]). The relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv * [Q]
-
F₀: Fluorescence intensity without the quencher.
-
F: Fluorescence intensity with the quencher.
-
Ksv: Stern-Volmer quenching constant.
-
[Q]: Quencher concentration.
A linear Stern-Volmer plot suggests that a single type of quenching mechanism (either static or dynamic) is occurring.[9] The slope of the line gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
Q3: My Stern-Volmer plot is non-linear. What does this mean?
A3: A non-linear Stern-Volmer plot can indicate several possibilities:
-
Combined Static and Dynamic Quenching: Both quenching mechanisms are occurring simultaneously. The plot will typically show an upward curvature.
-
Sphere of Action Quenching: A static quenching mechanism where any quencher within a certain volume around the fluorophore at the moment of excitation causes quenching.
-
Heterogeneous Fluorophore Population: The protein may have multiple tryptophan residues in different environments, each with a different accessibility to the quencher.
Q4: Can I use this compound quenching to measure binding affinity?
A4: Yes, under appropriate conditions, tryptophan fluorescence quenching is a powerful technique to determine the binding affinity (association constant, Ka, or dissociation constant, Kd) of a protein for a ligand.[1][12] The change in fluorescence intensity upon titration with a ligand can be fitted to a binding isotherm equation to calculate the binding constant.[1]
Data Presentation
Table 1: Typical Fluorescence Properties of Tryptophan and Tyrosine
| Property | Tryptophan (Trp) | Tyrosine (Tyr) |
| Excitation Max (nm) | ~280 (broad), 295 (for selectivity) | ~274 |
| Emission Max (nm) | ~330-350 (solvent dependent) | ~303 |
| Quantum Yield | Highly variable (0.01-0.35 in proteins)[13] | Often low in proteins (quenched)[1][13] |
Table 2: Distinguishing Quenching Mechanisms
| Feature | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional deactivation of the excited state.[8] | Formation of a non-fluorescent ground-state complex.[8] |
| Effect of Temperature | Quenching increases with increasing temperature.[3] | Quenching decreases with increasing temperature.[3] |
| Effect on Lifetime | Decreases fluorescence lifetime.[3] | No change in fluorescence lifetime.[3][9] |
| Stern-Volmer Plot | Linear (in simple cases). | Linear (in simple cases). |
Experimental Protocols
Protocol 1: General Tryptophan Fluorescence Quenching Titration
-
Preparation:
-
Prepare a stock solution of the protein in a suitable, degassed buffer. The protein concentration should be chosen to give a stable and measurable fluorescence signal (e.g., 1-10 µM).
-
Prepare a concentrated stock solution of the quencher (ligand) in the same buffer.
-
-
Instrumentation Setup:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths (e.g., Excitation: 295 nm, Emission: Scan from 310 nm to 400 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Place a known volume of the protein solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀).
-
Add small aliquots of the concentrated quencher stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes).
-
Record the fluorescence spectrum.
-
Continue the titration until the fluorescence signal is saturated or no further significant change is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
If necessary, correct for the inner filter effect (see Troubleshooting Guide).
-
Plot the corrected fluorescence intensity or the change in fluorescence intensity against the ligand concentration.
-
Fit the data to an appropriate binding model to determine the binding constant.
-
Protocol 2: Inner Filter Effect Correction Control
-
Preparation:
-
Prepare a solution of a non-interacting fluorophore with similar spectral properties to tryptophan (e.g., N-acetyl-L-tryptophanamide, NATA) in the same buffer as the protein experiment. The concentration should yield a fluorescence intensity comparable to the protein sample.
-
Use the same quencher stock solution as in the main experiment.
-
-
Measurement:
-
Perform a titration of the NATA solution with the quencher, following the same steps as in Protocol 1.
-
-
Data Analysis:
-
Any decrease in the fluorescence of NATA upon addition of the quencher is due to the inner filter effect.
-
Calculate a correction factor at each quencher concentration: Correction Factor = F_NATA_initial / F_NATA_quenched.
-
Apply this correction factor to the data from the protein quenching experiment.
-
Visualizations
Caption: Workflow for a this compound fluorescence quenching experiment.
Caption: Decision tree for analyzing quenching mechanisms.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 13. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Trp-Tyr Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with matrix effects in Tryptophan-Tyrosine (Trp-Tyr) dipeptide mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry analysis?
A1: Matrix effects are the alteration of ionization efficiency for your target analyte (this compound dipeptide) due to the presence of co-eluting, undetected compounds in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In biological samples, common sources of matrix effects include salts, phospholipids (B1166683), proteins, and other endogenous metabolites that compete with the this compound dipeptide for ionization in the mass spectrometer's ion source.[1][2]
Q2: Why are this compound dipeptides particularly susceptible to matrix effects?
A2: While not uniquely susceptible, the aromatic and polar nature of Tryptophan and Tyrosine residues can lead to specific interactions with matrix components. Furthermore, peptides in general are prone to matrix effects in complex biological fluids.[2] The presence of easily ionizable species in the matrix can suppress the ionization of the target dipeptide, especially in electrospray ionization (ESI), which is highly susceptible to such interferences.[2]
Q3: How can I detect the presence of matrix effects in my analysis?
A3: The most common method is the post-extraction spike experiment.[1] This involves comparing the signal response of the this compound dipeptide in a clean solvent to the response in a sample matrix extract spiked with the same concentration of the dipeptide after extraction. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix is injected. Dips or peaks in the analyte's signal trace indicate regions of ion suppression or enhancement.[3]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The three main strategies are:
-
Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components before LC-MS/MS analysis.
-
Improve Chromatographic Separation: Modify your LC method to separate the this compound dipeptide from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard of the this compound dipeptide is a highly effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss of this compound Dipeptide
Possible Cause: Severe ion suppression due to high concentrations of matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
If using protein precipitation, consider switching to a more selective technique like SPE or LLE to better remove phospholipids and other interfering substances.
-
For SPE, ensure the chosen sorbent and elution solvents are appropriate for the physicochemical properties of the this compound dipeptide.
-
For LLE, optimize the pH of the aqueous phase and the choice of organic solvent to maximize the partitioning of the dipeptide into the desired phase while leaving interferences behind.[4]
-
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of matrix components entering the ion source. However, ensure that the diluted concentration of your analyte is still above the limit of quantification (LOQ) of your instrument.[2]
-
Check for Contamination: Contaminants in the LC system or from sample handling can also cause ion suppression. Run a blank injection and a system suitability test with a known standard to rule out system-level issues.
Issue 2: Inconsistent and Irreproducible Quantification Results
Possible Cause: Variable matrix effects between different samples or batches.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting variability. A SIL-Trp-Tyr dipeptide will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from a control group). This helps to normalize the matrix effects across your calibration curve and samples.
-
Standardize Sample Collection and Handling: Ensure consistency in how samples are collected, processed, and stored to minimize variability in the sample matrix from the outset.
Issue 3: Peak Tailing or Splitting for the this compound Dipeptide
Possible Cause: While often a chromatographic issue, severe matrix effects can sometimes contribute to poor peak shape. High concentrations of certain matrix components can affect the ionization process in a non-uniform way across the chromatographic peak.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to achieve better separation from the bulk of the matrix components. A shallower gradient can often improve peak shape.
-
Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
-
Consider a different stationary phase that provides alternative selectivity.
-
-
Enhance Sample Cleanup: Revisit your sample preparation protocol to more effectively remove interfering compounds that might be causing chromatographic issues at the head of the column or in the ion source.
Quantitative Data on Matrix Effects
To quantitatively assess matrix effects, the Matrix Factor (MF) is calculated. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The use of an internal standard helps to normalize these effects.
Table 1: Representative Data on Matrix Effect Assessment for this compound Dipeptide in Human Plasma
| Sample Preparation Method | Analyte Peak Area (Spiked Post-Extraction) | IS Peak Area (Spiked Post-Extraction) | Matrix Factor (MF) | IS-Normalized MF | % Ion Suppression/Enhancement |
| Protein Precipitation | 45,000 | 55,000 | 0.45 | 0.82 | 55% Suppression |
| Liquid-Liquid Extraction | 75,000 | 85,000 | 0.75 | 0.88 | 25% Suppression |
| Solid-Phase Extraction | 92,000 | 95,000 | 0.92 | 0.97 | 8% Suppression |
Note: This table presents illustrative data based on typical outcomes. Actual results will vary depending on the specific experimental conditions. The Analyte and IS peak areas in a neat solution are assumed to be 100,000 for MF calculation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Dipeptide from Plasma
This protocol provides a general guideline for SPE cleanup of this compound dipeptides from a plasma matrix. Optimization may be required for specific applications.
-
Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound dipeptide with 1 mL of 80% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Dipeptide from Urine
This protocol outlines a general LLE procedure for extracting this compound dipeptides from a urine matrix.
-
Sample Preparation: To 500 µL of urine, add 50 µL of internal standard solution and 500 µL of a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 7).
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizing Workflows and Relationships
Troubleshooting Logic for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression in mass spectrometry.
General Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for this compound dipeptide quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
Technical Support Center: Stability of Trp-Tyr in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of the Tryptophan-Tyrosine (Trp-Tyr) dipeptide in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation pathways to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound solution | Oxidation: Exposure to atmospheric oxygen, reactive oxygen species (ROS), or oxidizing agents in the buffer.[1] Tryptophan and Tyrosine are highly susceptible to oxidation. | - De-gas your solvents: Use nitrogen or argon bubbling to remove dissolved oxygen. - Work in an inert atmosphere: If possible, handle solutions in a glove box. - Add antioxidants: Consider adding antioxidants like ascorbic acid, though their compatibility with your experiment must be verified. |
| Photodegradation: Exposure to UV or even ambient light, especially in the presence of photosensitizers.[2][3] | - Protect from light: Use amber vials or wrap containers in aluminum foil.[4] - Work in a dark room or under red light for highly sensitive experiments. | |
| Extreme pH: Highly acidic or alkaline conditions can catalyze hydrolysis of the peptide bond or promote oxidation. | - Optimize pH: Maintain the pH of your solution within a stable range, typically between pH 5 and 7.[5] - Use appropriate buffers: Select a buffer system that is stable and does not promote degradation. | |
| High Temperature: Elevated temperatures accelerate chemical degradation.[1][6] | - Store solutions properly: Keep stock and working solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[5] - Avoid repeated freeze-thaw cycles. [5] | |
| Precipitation or cloudiness in the solution | Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. | - Check solubility limits: Determine the solubility of this compound in your specific buffer system. - Use a co-solvent: If compatible with your experiment, a small amount of an organic solvent like DMSO or ethanol (B145695) can improve solubility. |
| Aggregation: Peptides can aggregate over time, especially at high concentrations or under certain pH and temperature conditions. | - Optimize concentration: Work with the lowest effective concentration. - Adjust pH: Aggregation can be pH-dependent. Experiment with slight pH adjustments. | |
| Inconsistent analytical results (e.g., HPLC, MS) | Sample Degradation During Analysis: The analytical method itself might be causing degradation (e.g., high temperature in the autosampler). | - Cool the autosampler: Set the autosampler temperature to 4°C to minimize degradation during long runs. - Minimize sample processing time: Prepare samples immediately before analysis. |
| Inappropriate Analytical Method: The chosen method may not be suitable for resolving this compound from its degradation products. | - Develop a stability-indicating method: Ensure your HPLC method can separate the parent peptide from its key degradants.[1] - Use mass spectrometry (MS) for identification: Confirm the identity of peaks using MS to track specific degradation products.[7] | |
| Matrix Effects: Components of the buffer or formulation interfere with the analysis. | - Perform a sample cleanup: Use solid-phase extraction (SPE) to remove interfering substances before analysis. - Prepare standards in the same matrix as the samples to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is oxidation.[1] Both tryptophan and tyrosine residues are susceptible to attack by reactive oxygen species (ROS). Tryptophan can oxidize to form N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and various hydroxylated species.[8][9] Tyrosine can undergo oxidation to form dityrosine (B1219331) and other oxidized products.[8] Hydrolysis of the peptide bond can also occur under harsh acidic or basic conditions.
Q2: How should I store my lyophilized this compound peptide?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[5] For short-term storage, it can be kept at 4°C.[5] It is crucial to protect the peptide from light.[5]
Q3: What is the best way to prepare a this compound stock solution?
A3: To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Use a sterile, de-gassed buffer at a slightly acidic pH (e.g., pH 5-6) for dissolution. If solubility is an issue, a small amount of an appropriate organic solvent can be used initially, followed by dilution with the aqueous buffer.
Q4: How often can I freeze and thaw my this compound solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[5] You should aliquot your stock solution into single-use volumes before freezing.
Q5: What factors should I consider when choosing a buffer for my this compound solution?
A5: When selecting a buffer, consider the optimal pH range for stability (typically pH 5-7), the potential for the buffer components to react with the peptide, and the compatibility of the buffer with your downstream applications. Phosphate or acetate (B1210297) buffers are common choices.
Q6: Are there any chemical modifications that can improve this compound stability?
A6: While not always feasible depending on the application, chemical modifications can enhance stability. For instance, replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation. Other strategies involve modifications to the peptide backbone or side chains to reduce susceptibility to oxidation.
Quantitative Stability Data
Obtaining precise quantitative stability data, such as degradation rate constants and half-life, requires conducting a forced degradation study under your specific experimental conditions. The following table provides an example of how to structure the results of such a study.
| Condition | Parameter | Value | Analytical Method |
| pH 4.0, 40°C | Half-life (t½) | User-determined | HPLC-UV |
| pH 7.0, 40°C | Half-life (t½) | User-determined | HPLC-UV |
| pH 9.0, 40°C | Half-life (t½) | User-determined | HPLC-UV |
| 3% H₂O₂, 25°C | % Degradation after 24h | User-determined | HPLC-UV/MS |
| UV Light (254 nm), 25°C | % Degradation after 4h | User-determined | HPLC-UV |
| Photosensitized Oxidation (Rose Bengal, visible light, pH 7) | Rate Constant (kᵣ) | 5.9 x 10⁷ M⁻¹s⁻¹[2] | Oxygen Consumption |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][10] The goal is to achieve 5-20% degradation of the drug substance.[11]
a. Acid and Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a weak buffer).
-
For acid hydrolysis, add 0.1 M HCl to a final concentration and incubate at 60°C.
-
For base hydrolysis, add 0.1 M NaOH to a final concentration and incubate at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before analysis.
-
Analyze by HPLC-UV to determine the extent of degradation.
b. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound.
-
Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Withdraw aliquots at specified time intervals.
-
Analyze by HPLC-UV and LC-MS to identify oxidation products.
c. Thermal Degradation:
-
Store the this compound solution (at a relevant pH) at an elevated temperature (e.g., 60°C).
-
Take samples at different time points and analyze by HPLC-UV.
d. Photolytic Degradation:
-
Expose the this compound solution to a UV lamp (e.g., 254 nm) or a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze samples at various time points by HPLC-UV.
HPLC Method for Stability Testing
This method provides a starting point for developing a stability-indicating HPLC assay.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[12]
Mass Spectrometry for Degradation Product Identification
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
-
LC Conditions: Use the HPLC method described above.
-
MS Settings (Positive Ion Mode):
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Look for masses corresponding to expected degradation products (e.g., +16 Da for hydroxylation, +32 Da for N-formylkynurenine, dimerization). Perform MS/MS (tandem mass spectrometry) on parent ions of interest to confirm their structure.[7]
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for a this compound forced degradation study.
Caption: A logical troubleshooting flow for this compound degradation issues.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trp-Tyr Fluorescence Assays
Welcome to the technical support center for Tryptophan (Trp) and Tyrosine (Tyr) fluorescence assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common interferences in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Trp-Tyr fluorescence assays.
Question 1: My fluorescence signal is decreasing over time, even with a stable sample. What could be the cause?
Answer:
A continuous decrease in fluorescence intensity over time is often due to photobleaching , the irreversible photochemical destruction of the fluorophore (Trp or Tyr) upon prolonged exposure to excitation light.[1][2]
Troubleshooting Steps:
-
Reduce Excitation Intensity:
-
Decrease the excitation slit width on the fluorometer.
-
Use a neutral density (ND) filter in the excitation light path to lower the light intensity reaching the sample.[2]
-
-
Limit Exposure Time:
-
Reduce the total measurement time.
-
Use the instrument's shutter to expose the sample to light only during data acquisition.[2]
-
-
Deoxygenate the Sample:
-
Oxygen can accelerate photobleaching. If your sample and protein are stable under anaerobic conditions, you can purge the sample with nitrogen or argon gas.[2]
-
-
Alternative Excitation:
-
Consider using two-photon excitation if available, as it can limit photobleaching.[1]
-
Here is a logical workflow to diagnose and address photobleaching:
Caption: Workflow for identifying and mitigating photobleaching.
Question 2: I'm observing a lower-than-expected fluorescence signal, especially at high concentrations of my protein or ligand. Why is this happening?
Answer:
This issue is commonly caused by the Inner Filter Effect (IFE) . IFE is an artifact that leads to a reduction in the observed fluorescence intensity. It occurs when substances in the sample absorb either the excitation light (primary IFE) or the emitted fluorescence light (secondary IFE).[3][4][5] This effect is more pronounced at higher concentrations.[6]
There are two types of Inner Filter Effect:
-
Primary IFE: The analyte or other molecules in the sample absorb the excitation light, reducing the light intensity that reaches the fluorophores in the center of the cuvette.[4][6]
-
Secondary IFE: The emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector. This is more common when there is a significant overlap between the absorption and emission spectra.[4][6]
The following diagram illustrates the mechanism of the Inner Filter Effect:
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Troubleshooting and Correction:
-
Dilute the Sample: The simplest approach is to work with more dilute samples where the absorbance is low (typically below 0.1 A.U.).[4]
-
Experimental Correction: If high concentrations are necessary, you must correct for the IFE. This involves a control experiment using a non-interacting fluorophore.
Experimental Protocol for IFE Correction:
This protocol is adapted from methodologies described for correcting IFE in binding assays.[3][5]
Objective: To generate a correction factor to apply to the experimental data.
Materials:
-
Your protein and ligand of interest.
-
N-Acetyl-L-tryptophanamide (NATA) as a control fluorophore that does not bind the ligand.[3][7]
-
Assay buffer.
Methodology:
-
Measure Absorbance Spectra:
-
Acquire the absorbance spectra of your ligand at all concentrations used in the assay to identify its absorbance at the Trp/Tyr excitation and emission wavelengths.
-
-
Control Titration (NATA):
-
Prepare a solution of NATA in your assay buffer at a concentration that gives a similar fluorescence intensity to your protein sample.
-
Titrate the ligand into the NATA solution, using the exact same concentrations as in your protein-ligand experiment.
-
Measure the fluorescence of the NATA/ligand mixtures at the same excitation and emission wavelengths used for your protein.
-
-
Calculate the Correction Factor:
-
The decrease in NATA fluorescence upon ligand addition is due to the IFE.
-
The correction factor (CF) at each ligand concentration [L] is calculated as: CF = F_NATA_0 / F_NATA_[L] where F_NATA_0 is the fluorescence of NATA alone, and F_NATA_[L] is the fluorescence of NATA in the presence of ligand at concentration [L].
-
-
Apply the Correction:
-
Multiply the observed fluorescence of your protein-ligand sample at each ligand concentration by the corresponding correction factor: F_corrected = F_observed * CF
-
Question 3: My ligand is also fluorescent in the same range as Tryptophan/Tyrosine. How can I analyze my data?
Answer:
When a ligand is intrinsically fluorescent, you must perform control experiments to subtract its contribution from the total signal.[7]
Troubleshooting Steps:
-
Characterize Ligand Fluorescence:
-
Measure the fluorescence spectrum of the ligand alone at all concentrations used in your binding assay.
-
-
Subtract Background Fluorescence:
-
For each data point in your protein-ligand titration, subtract the fluorescence of the ligand at the corresponding concentration: F_protein = F_total - F_ligand
-
-
Combine with IFE Correction:
-
Be aware that if the ligand is also absorbing light, you are dealing with both background fluorescence and the Inner Filter Effect.[7] It is crucial to correct for IFE first, and then subtract the background fluorescence of the ligand.
-
Recommended Workflow:
Caption: Workflow for correcting for a fluorescent ligand.
Question 4: The fluorescence intensity is changing, but there is no shift in the emission maximum. What does this mean?
Answer:
Changes in fluorescence intensity without a shift in the emission maximum often indicate fluorescence quenching . Quenching is a process that decreases the fluorescence intensity of a fluorophore.[1] It can occur through various mechanisms, which are broadly classified as static or dynamic.
-
Dynamic (Collisional) Quenching: The quencher molecule collides with the excited-state fluorophore, leading to non-radiative energy loss. This process is dependent on factors like temperature and viscosity.[1][8]
-
Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore.[1][8]
These quenching events can be caused by a ligand binding near a Trp or Tyr residue or by other molecules in your buffer (e.g., iodide ions, acrylamide).[1][2] The change in fluorescence intensity due to quenching upon ligand binding can be used to determine binding affinities.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for Tryptophan and Tyrosine?
A1: The photophysical properties of Trp and Tyr are highly sensitive to their local environment.[1] However, typical values are summarized below.
| Amino Acid | Excitation Max (λ_ex) | Emission Max (λ_em) | Molar Absorptivity (ε) at λ_ex | Quantum Yield (Φ_F) |
| Tryptophan | ~280 nm | ~350 nm in water | ~5,600 M⁻¹cm⁻¹ | 0.13 |
| Tyrosine | ~274 nm | ~303 nm in water | ~1,400 M⁻¹cm⁻¹ | 0.14 |
Data sourced from multiple references.[1][9] In proteins, Trp is often the dominant intrinsic fluorophore.[1] Tyrosine emission is frequently quenched or undergoes energy transfer to Tryptophan.[1] For selective excitation of Tryptophan, an excitation wavelength of 295 nm is often used to minimize absorbance by Tyrosine.[3]
Q2: Can buffer components interfere with my assay?
A2: Yes. Certain buffer components can act as quenchers or may have high absorbance in the UV range, leading to a significant Inner Filter Effect. For example, synthetic crowding agents like polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP) have been shown to quench Trp fluorescence.[8] It is crucial to test your buffer components for any background fluorescence or absorbance at the wavelengths used in your experiment.
Q3: What is the difference between the Inner Filter Effect and Quenching?
A3: While both phenomena result in decreased fluorescence intensity, their underlying mechanisms are different. Quenching involves direct molecular interactions with the fluorophore (e.g., collisions or complex formation) that provide a non-radiative pathway for the excited state to return to the ground state.[4] The Inner Filter Effect is an artifact caused by the absorption of excitation or emission light by components in the bulk solution, which prevents light from reaching the fluorophore or the detector effectively.[4]
Q4: How can I be sure that the change in fluorescence is due to a specific interaction and not just a non-specific effect?
A4: This is a critical question in binding studies. To ensure specificity, consider the following controls:
-
Use a non-binding mutant: If possible, use a mutant of your protein where the binding site is altered. A significant reduction or absence of a fluorescence change would support specific binding.
-
Competition assay: Show that a known binder can compete with your ligand and reverse the fluorescence change.
-
Test unrelated molecules: Use a molecule with similar chemical properties to your ligand but which is not expected to bind. This molecule should not induce a similar fluorescence change.
-
Vary protein concentration: The observed binding affinity should be independent of the protein concentration used in the assay.
References
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [bio-protocol.org]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Protocols for Removing Trp-Tyr Aggregates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides and proteins containing tryptophan (Trp) and tyrosine (Tyr) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Trp-Tyr aggregate formation?
A1: Aggregation of peptides containing this compound residues is often driven by a combination of factors. The aromatic side chains of tryptophan and tyrosine can engage in π-π stacking, leading to hydrophobic collapse and self-association.[1] Additionally, the formation of intermolecular β-sheet structures can contribute to the formation of larger, often insoluble aggregates.[2] Oxidation of tryptophan and tyrosine residues is another factor that can induce crosslinking and aggregation.[3]
Q2: How can I detect the presence of this compound aggregates in my sample?
A2: Several biophysical techniques can be employed to detect and characterize peptide aggregation. Size-Exclusion Chromatography (SEC-HPLC) is a reliable method for separating and quantifying monomers, dimers, and higher-order aggregates.[1][4] Spectroscopic methods are also highly valuable. UV-Vis spectroscopy, particularly second-derivative analysis, can reveal changes in the local environment of Trp and Tyr residues that are indicative of aggregation.[4][5] Fluorescence spectroscopy is sensitive to the changes in the microenvironment of tryptophan upon aggregation, often showing a blue-shift in the emission maximum.[5]
Q3: My this compound-containing peptide is insoluble. What is the first step to solubilize it?
A3: For highly aggregated and insoluble peptides, initial solubilization often requires strong denaturing agents or organic solvents. A common starting point is the use of trifluoroacetic acid (TFA) or a mixture of TFA and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which are effective at disrupting the secondary structures that hold aggregates together.[6][7] Alternatively, chaotropic agents like 6-8 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used.[8][9] For less severe aggregation, organic solvents like DMSO may be sufficient.[3][8]
Q4: After solubilizing the aggregates with a denaturant, how do I refold my peptide into its native state?
A4: Once the aggregates are dissociated, the denaturant must be removed to allow the peptide to refold. Step-wise dialysis is a common method for gradually removing chaotropic agents like urea or GdnHCl, which can help prevent re-aggregation by allowing for a slower refolding process.[10][11] For volatile solvents like TFA and HFIP, they can be removed by evaporation under a stream of nitrogen followed by vacuum desiccation.[5][12] It is crucial to redissolve the peptide in a suitable buffer that promotes its native conformation and stability.
Q5: My peptide re-aggregates after removal of the denaturant. What can I do?
A5: Re-aggregation upon denaturant removal is a common challenge. This can often be mitigated by optimizing the refolding buffer. Consider adjusting the pH to be at least one unit away from the peptide's isoelectric point (pI) to increase electrostatic repulsion between molecules.[13] The inclusion of additives such as L-arginine (e.g., 50-100 mM) or glycerol (B35011) (e.g., 5-10%) can also enhance solubility and prevent aggregation.[13][14] Performing the refolding at a lower peptide concentration can also be beneficial.
Troubleshooting Guides
Problem 1: Peptide is resistant to solubilization with standard denaturants.
| Possible Cause | Suggested Solution |
| Very strong and stable aggregate structures. | Use a combination of denaturing solvents, such as a 1:1 mixture of TFA and HFIP.[6] Allow for longer incubation times (e.g., overnight) to ensure complete disaggregation.[5] |
| Oxidation-induced cross-linking. | Add a reducing agent like dithiothreitol (B142953) (DTT) to the solubilization buffer to break any disulfide bonds that may have formed. |
Problem 2: Low recovery of monomeric peptide after purification.
| Possible Cause | Suggested Solution |
| Re-aggregation during denaturant removal. | Optimize the refolding buffer by adjusting pH, ionic strength, or adding solubility-enhancing excipients like L-arginine.[13] Consider a more gradual removal of the denaturant, for example, through step-wise dialysis against progressively lower concentrations of the chaotrope.[10] |
| Adsorption of the peptide to dialysis membranes or chromatography columns. | Pre-treat dialysis tubing with a blocking agent like bovine serum albumin (BSA).[15] For chromatography, select a column with a stationary phase that minimizes non-specific binding. |
| Co-precipitation with other components. | Ensure all buffers are filtered and degassed. Perform a pre-clearing centrifugation step before loading the sample onto a chromatography column. |
Experimental Protocols
Protocol 1: Disaggregation of this compound Peptides using TFA/HFIP
This protocol is suitable for highly insoluble peptide aggregates.
-
Solubilization:
-
Weigh out the aggregated peptide into a glass vial.
-
Add a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a peptide concentration of 0.5 mg/mL.[5]
-
Incubate the mixture overnight at room temperature with gentle agitation to ensure complete dissolution.[5]
-
-
Solvent Removal:
-
Reconstitution:
-
Resuspend the peptide film in a suitable aqueous buffer. For initial solubilization before buffer exchange, water adjusted to pH 3.0 with TFA can be used.[5]
-
Gently swirl the vial to ensure the peptide is fully dissolved.[5]
-
The peptide solution is now ready for downstream applications or further purification (e.g., by SEC-HPLC).
-
Protocol 2: Disaggregation using Guanidine Hydrochloride followed by Dialysis
This method is effective for aggregates stabilized by non-covalent interactions.
-
Denaturation:
-
Prepare a 6 M solution of guanidine hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Dissolve the aggregated peptide in the 6 M GdnHCl solution.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Refolding by Step-wise Dialysis:
-
Transfer the peptide-GdnHCl solution to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Perform step-wise dialysis against a buffer with decreasing concentrations of GdnHCl (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no GdnHCl). Dialyze for at least 4 hours at each step.[11]
-
The final dialysis step should be against the desired storage buffer, performed overnight at 4°C.[16]
-
Protocol 3: Purification of Monomeric Peptide using Size-Exclusion Chromatography (SEC)
SEC is used to separate the monomeric peptide from remaining aggregates and fragments.[17]
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex Peptide 10/300 GL) with the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 0.5 mL/min.[5]
-
-
Sample Injection:
-
Inject the resolubilized peptide solution onto the column. The injection volume will depend on the column size and peptide concentration.
-
-
Elution and Fraction Collection:
-
Monitor the elution profile at 214 nm and/or 280 nm.[18]
-
Collect fractions corresponding to the monomeric peptide peak. Aggregates will elute in the void volume, while smaller fragments will have longer retention times.
-
-
Analysis:
-
Analyze the collected fractions by a secondary method (e.g., analytical SEC, mass spectrometry) to confirm purity and identity.
-
Data Presentation
Table 1: Comparison of Common Disaggregation Agents
| Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Guanidine HCl | 6 M | Chaotropic agent, disrupts hydrogen bonds.[19] | Highly effective for non-covalent aggregates. | Can be difficult to remove completely; inhibits some enzymes.[19] |
| Urea | 8 M | Chaotropic agent, disrupts hydrophobic interactions.[20] | Effective denaturant. | Can cause carbamylation of proteins at elevated temperatures.[21] |
| TFA/HFIP | 1:1 (v/v) | Disrupts secondary structures like β-sheets.[7] | Very effective for stubborn aggregates; volatile and easily removed.[5] | Harsh conditions can lead to peptide degradation; safety precautions required. |
| DMSO | 5-100% | Solubilizes hydrophobic peptides.[8] | Less harsh than chaotropes or TFA/HFIP; useful for cell-based assays at low concentrations.[8][22] | May not be effective for all types of aggregates; can be difficult to remove completely.[23] |
Visualizations
Caption: Troubleshooting workflow for removing this compound aggregates.
Caption: General experimental workflow for aggregate removal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. biocat.com [biocat.com]
- 9. researchgate.net [researchgate.net]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. uib.no [uib.no]
- 20. Aggregation of a Parkinson’s Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment with crystalline ultra-pure urea reduces the aggregation of integral membrane proteins without inhibiting N-terminal sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifetein.com [lifetein.com]
- 23. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tryptophan (Trp) and Tyrosine (Tyr) Signals in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the mass spectrometry signals of Tryptophan (Trp) and Tyrosine (Tyr) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Trp and Tyr important in mass spectrometry analysis?
A1: Tryptophan and tyrosine are aromatic amino acids that play crucial roles in protein structure and function. Their accurate quantification by mass spectrometry is vital in various fields, including proteomics, metabolomics, and clinical diagnostics. Imbalances in Trp and Tyr metabolism have been associated with neurological and inflammatory disorders, making their precise measurement a powerful tool for understanding disease states.[1][2][3]
Q2: What are the common challenges in detecting Trp and Tyr by mass spectrometry?
A2: Common challenges include low signal intensity, signal suppression from complex biological matrices, and oxidative degradation of these residues during sample preparation.[4][5] Acidic conditions used for protein hydrolysis can lead to substantial or even complete degradation of tryptophan.[4]
Q3: What are the main strategies to enhance Trp and Tyr signals?
A3: The primary strategies include:
-
Chemical Derivatization: Modifying the amino acids with a chemical tag to improve their ionization efficiency and chromatographic properties.
-
Optimization of LC-MS Parameters: Fine-tuning liquid chromatography and mass spectrometry settings, such as mobile phase composition and ionization source parameters, to maximize signal intensity.
-
Proper Sample Preparation: Employing techniques to minimize analyte degradation and remove interfering matrix components.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Signal Intensity for Trp and Tyr
-
Question: I am not seeing a strong signal for my Trp or Tyr standards. What should I check first?
-
Answer:
-
Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Regularly check the ion source, mass analyzer, and detector settings.
-
Sample Concentration: Verify that your sample is appropriately concentrated. If it's too dilute, the signal may be too weak to detect.
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity. Experiment with different ionization methods to find the optimal one for your analytes.
-
Mobile Phase Composition: The mobile phase can significantly affect ionization. For example, using 0.5% formic acid has been shown to provide a good detector response for tryptophan.[6]
-
Issue 2: Inconsistent or Poor Reproducibility of Trp/Tyr Signal
-
Question: My Trp/Tyr signal intensity is fluctuating between injections. What could be the cause?
-
Answer:
-
Sample Degradation: Tryptophan is particularly susceptible to oxidation. Use of antioxidants like ascorbic acid during sample preparation can prevent degradation.[4]
-
Incomplete Derivatization: If you are using a derivatization technique, ensure the reaction goes to completion. Factors like incorrect pH, insufficient reagent, or improper reaction time and temperature can lead to incomplete derivatization.[1][7] For AccQ-Tag derivatization, the pH should be between 8.2 and 10.1 for a complete reaction.[7]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your target analytes, leading to inconsistent results.[5][8] Implementing a robust sample cleanup procedure, such as solid-phase extraction (SPE), can help mitigate these effects.[8]
-
Issue 3: Poor Peak Shape (Tailing or Fronting) for Trp/Tyr
-
Question: My chromatographic peaks for Trp and Tyr are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Mobile Phase Additives: The choice of mobile phase additive can greatly influence peak shape. While trifluoroacetic acid (TFA) can provide good peak shapes, it is known to cause signal suppression in ESI-MS.[9][10] Formic acid (FA) is a more MS-friendly alternative, and a combination of formic acid with ammonium (B1175870) formate (B1220265) can further improve peak shape without significant signal loss.[10][11]
-
Column Choice: Ensure you are using an appropriate column for your analysis. A standard C18 reversed-phase column is often used for derivatized amino acids.[10]
-
Injection Solvent: For pre-column derivatization methods like AccQ-Tag, the injection of a solution with a high organic content into a low organic mobile phase can cause peak fronting. Adjusting the needle wash solvent and using a larger inner diameter injection needle can help mitigate this.[12]
-
Quantitative Data Summary
The following tables summarize the impact of different methods on the signal intensity of Trp and Tyr.
Table 1: Effect of Derivatization on Tryptophan Signal Intensity
| Derivatization Method | Analyte | Signal Enhancement (Approximate) | Reference |
| AccQ-Tag | Tryptophan | ~10-fold increase in sensitivity compared to underivatized Trp. | [6] |
| Reductive Amination | Tryptophan | Signal enhancement observed with isotopic formaldehyde (B43269) derivatization. | [13] |
Table 2: Impact of Mobile Phase Additives on Mass Spectrometry Signal
| Mobile Phase Additive | Effect on Chromatography | Effect on ESI-MS Signal | Reference |
| Trifluoroacetic Acid (TFA) | Excellent peak shape and resolution | Significant signal suppression | [9][10] |
| Formic Acid (FA) | Good MS compatibility, but can result in broader peaks | High signal intensity | [9][10] |
| Formic Acid + Ammonium Formate | Improved peak shape over FA alone | Good signal intensity | [10][11] |
| Difluoroacetic Acid (DFA) | Good peak shape and retention | Less signal suppression than TFA | [14] |
Experimental Protocols
Protocol 1: AccQ-Tag Derivatization for Tryptophan Analysis
This protocol is based on the Waters AccQ-Tag™ chemistry.[7][15]
Materials:
-
AccQ-Tag Ultra Borate Buffer
-
AccQ-Tag Ultra Reagent Powder
-
Acetonitrile (B52724) (ACN)
-
Sample containing tryptophan
-
Heating block at 55 °C
Procedure:
-
Reagent Preparation: Reconstitute the AccQ-Tag Ultra Reagent by adding 1.0 mL of acetonitrile to the vial. Vortex for 10 seconds and heat at 55 °C for up to 15 minutes until fully dissolved.
-
Sample Preparation:
-
For a 10 µL sample, add 70 µL of AccQ-Tag Ultra Borate Buffer.
-
If the sample is in a strong acid (e.g., from hydrolysis), neutralize it to a pH between 8.2 and 10.1 before adding the buffer.[7]
-
-
Derivatization Reaction:
-
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to the sample mixture.
-
Vortex immediately for 10 seconds.
-
Heat the mixture at 55 °C for 10 minutes.
-
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Protocol 2: aTRAQ Derivatization for Amino Acid Analysis
This protocol provides a general workflow for using aTRAQ® reagents.[16]
Materials:
-
aTRAQ® Reagent Kit
-
Sample containing amino acids
-
Internal standards (isotope-labeled amino acids)
Procedure:
-
Sample and Standard Preparation:
-
To your sample, add the isotope-labeled internal standards.
-
-
Derivatization:
-
Follow the aTRAQ® kit instructions to label the primary and secondary amine groups of the amino acids with the aTRAQ® reagent. This typically involves adding the labeling reagent and incubating at room temperature.
-
-
Quenching: Stop the derivatization reaction according to the kit protocol.
-
Analysis: The derivatized sample is ready for LC-MS/MS analysis. The precursor ion will be the mass of the derivatized amino acid, and the product ion will be a reporter ion specific to the aTRAQ® tag.
Visualizations
Caption: Workflow for enhancing Trp/Tyr signal using pre-column derivatization.
Caption: A logical approach to troubleshooting low Trp/Tyr signals in mass spectrometry.
References
- 1. support.waters.com [support.waters.com]
- 2. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. halocolumns.com [halocolumns.com]
- 15. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 16. Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Trp-Tyr
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of the dipeptide Tryptophyl-Tyrosine (Trp-Tyr). It is designed for researchers, scientists, and drug development professionals to help resolve issues related to poor peak shape and achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?
Poor peak shape in the chromatography of this compound can stem from a variety of factors, often related to secondary interactions between the dipeptide and the stationary phase, as well as suboptimal analytical conditions. Key causes include:
-
Inappropriate Mobile Phase pH: The this compound dipeptide has multiple ionizable groups (an α-amino group, an α-carboxyl group, and the phenolic hydroxyl group of tyrosine). If the mobile phase pH is close to the pKa of any of these groups, it can lead to mixed ionic forms of the analyte, resulting in peak broadening or splitting.[1]
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the basic amine group of this compound, causing peak tailing.[2] The aromatic indole (B1671886) ring of tryptophan and the phenolic ring of tyrosine can also engage in unwanted secondary interactions with the stationary phase.
-
Column Overload: Injecting too high a concentration or volume of the this compound sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Incompatible Sample Solvent: If the solvent used to dissolve the this compound sample is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, particularly fronting.
-
System and Column Issues: Physical problems such as a blocked column frit, a void in the column packing, or excessive extra-column volume (e.g., long tubing) can lead to peak broadening and asymmetry.
Q2: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. The pKa values for the ionizable groups of the constituent amino acids are approximately:
-
α-Carboxyl group: ~2.3-2.8
-
α-Amino group: ~9.1-9.4
-
Tyrosine hydroxyl group: ~10.1
To ensure a single ionic form and minimize peak shape issues, it is recommended to work at a pH that is at least 1.5-2 pH units away from the pKa values of the analyte. For this compound, a low pH mobile phase (pH 2-3) is generally preferred.[2] At this pH, the carboxyl group is protonated (neutral), and the amino group is protonated (positively charged), leading to more consistent interactions with the reversed-phase column. This low pH also suppresses the ionization of residual silanol groups on the column, reducing peak tailing.[2]
Q3: What are the recommended mobile phase additives to improve this compound peak shape?
Mobile phase additives are crucial for controlling pH and minimizing secondary interactions.
-
Trifluoroacetic Acid (TFA): TFA (0.1%) is a common and effective additive for peptide analysis. It acts as an ion-pairing agent, forming a neutral complex with the positively charged this compound at low pH. This masks the positive charge and reduces interactions with silanol groups, resulting in sharper, more symmetrical peaks.[3]
-
Formic Acid (FA): Formic acid (0.1%) is another option, particularly for LC-MS applications where TFA can cause ion suppression. While it provides a low pH environment, it is a weaker ion-pairing agent than TFA and may result in broader peaks for some peptides.[3]
-
Difluoroacetic Acid (DFA): DFA can be a good compromise between TFA and FA, offering good peak shape with less ion suppression in LC-MS compared to TFA.[3]
Q4: Can the choice of organic solvent in the mobile phase impact the peak shape?
Yes, the organic solvent can influence peak shape. Acetonitrile is generally the preferred organic solvent for peptide separations as it often provides sharper peaks and lower backpressure compared to methanol. Methanol can sometimes offer different selectivity, which may be advantageous in resolving this compound from impurities. It is important to use high-purity, HPLC-grade solvents to avoid baseline noise and ghost peaks.
Q5: How can I troubleshoot peak fronting specifically for this compound?
Peak fronting for this compound is often caused by:
-
Column Overload: This is the most common cause. To diagnose this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column. Reduce the injection volume or sample concentration.
-
Incompatible Sample Solvent: Dissolve your this compound sample in the initial mobile phase or a solvent with a weaker elution strength. If your sample is dissolved in a high percentage of organic solvent, it will not properly focus on the head of the column, leading to fronting.
-
Column Collapse: While less common with modern columns, operating at extreme pH or temperature can damage the column packing, leading to peak fronting. This would typically affect all peaks in the chromatogram.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Diagram: Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Minimizing Trp-Tyr Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Tryptophan (Trp) and Tyrosine (Tyr) in cell culture media. Access troubleshooting guides and frequently asked questions to ensure the stability of your media and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Tryptophan and Tyrosine degradation in cell culture media?
The primary cause of Tryptophan (Trp) and Tyrosine (Tyr) degradation in cell culture media is photo-oxidation.[1][2][3][4][5] This process is initiated when the media is exposed to light, particularly fluorescent laboratory lights and UV radiation.
Q2: Which components in the media are responsible for initiating this degradation?
Riboflavin (B1680620) (Vitamin B2) is the main photosensitizer in cell culture media.[1][2][3][4] Upon light exposure, riboflavin absorbs energy and generates reactive oxygen species (ROS), such as hydrogen peroxide and free radicals.[1][4] These highly reactive molecules then oxidize Trp, Tyr, and other sensitive amino acids like methionine and cysteine.[5]
Q3: What are the consequences of Trp and Tyr degradation for my cell cultures?
The degradation of these essential amino acids has several detrimental effects:
-
Formation of Toxic Photoproducts: The breakdown of Trp and Tyr generates byproducts that are toxic to cells, which can lead to reduced cell growth, viability, and overall productivity.[1][3][6][7]
-
Nutrient Depletion: The loss of these essential amino acids can limit cell growth and protein production.
-
Altered Media Composition: The chemical changes in the media can affect its pH and buffering capacity.
-
Media Color Change: Trp degradation, in particular, can cause a visible browning of the media, which can interfere with colorimetric assays.[6][7][8]
Q4: Are some media supplements known to worsen this degradation?
Yes, certain supplements can increase the photosensitivity of the media. For instance, the presence of HEPES buffer has been reported to enhance the light-induced degradation of media components.[4]
Q5: Can serum in the media offer any protection against degradation?
Fetal Bovine Serum (FBS) has been shown to have a protective effect on cell culture media.[1] This is partly attributed to the presence of enzymes like catalase in the serum, which can neutralize some of the harmful reactive oxygen species, such as hydrogen peroxide, that are generated during photo-oxidation.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Reduced cell growth and viability in freshly prepared media. | Media exposed to light during preparation or storage, leading to the formation of toxic photoproducts. | Prepare and handle media in a dark or low-light environment. Store media in light-blocking or amber containers. Minimize the duration of light exposure. |
| Inconsistent experimental results between batches of media. | Varying degrees of light exposure during the preparation of different media batches. | Standardize media preparation protocols to ensure consistent, minimal light exposure for all batches. |
| Media turns brown during storage or incubation. | Significant degradation of Tryptophan due to prolonged exposure to light and/or elevated temperatures.[6][7][8] | Store media protected from light at recommended temperatures (typically 2-8°C). Consider using media formulations with antioxidants or more stable amino acid derivatives if room temperature storage is necessary. |
| Cell culture performance is poor despite using a rich medium like DMEM. | DMEM contains riboflavin, tryptophan, and tyrosine, making it susceptible to photo-oxidation, which can reduce its growth-supporting capacity by 60-90%.[1] | Protect DMEM from light at all times. If possible, work under red light, which has a lower energy level and is less likely to excite riboflavin. |
Experimental Protocols
Protocol 1: Assessing the Impact of Light Exposure on Media Performance
Objective: To determine the effect of light exposure on the ability of cell culture medium to support cell growth.
Materials:
-
Your cell line of interest (e.g., CHO, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Cell culture flasks or plates
-
Standard laboratory fluorescent light source
-
Aluminum foil
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Methodology:
-
Prepare two sets of cell culture flasks containing your complete medium.
-
Wrap one set of flasks completely in aluminum foil to serve as the "dark" control.
-
Expose the unwrapped set of flasks to a standard laboratory fluorescent light source for a defined period (e.g., 24, 48, or 72 hours). The distance from the light source should be consistent.
-
After the exposure period, use both the light-exposed and dark-control media to seed your cells at a specific density.
-
Culture the cells for a standard growth period (e.g., 3-5 days).
-
At the end of the culture period, harvest the cells and perform a cell count and viability assessment (using trypan blue) for both conditions.
-
Compare the cell yield and viability between the cultures grown in light-exposed versus dark-control media. A significant decrease in cell yield in the light-exposed group indicates media degradation.[1]
Protocol 2: Evaluating the Efficacy of an Antioxidant in Preventing Media Degradation
Objective: To assess the ability of an antioxidant to mitigate the negative effects of light exposure on cell culture medium.
Materials:
-
All materials from Protocol 1
-
A cell-culture-compatible antioxidant (e.g., α-ketoglutaric acid)[6][7]
Methodology:
-
Prepare three sets of cell culture flasks with your complete medium:
-
Set A: Dark control (wrapped in foil).
-
Set B: Light-exposed control (unwrapped).
-
Set C: Light-exposed with antioxidant (unwrapped, with the antioxidant added at a predetermined concentration).
-
-
Expose Sets B and C to a standard laboratory fluorescent light source for a defined period (e.g., 48 hours). Keep Set A in the dark for the same duration.
-
Following the exposure, use all three media preparations to seed your cells at an identical density.
-
Culture the cells for a standard growth period.
-
Harvest the cells and perform cell counts and viability assessments for all three conditions.
-
Compare the results. If the antioxidant is effective, the cell yield and viability in Set C should be significantly better than in Set B and closer to the results of Set A.
Data Summary
Table 1: Effect of Light Exposure on Cell Growth in DMEM
| Exposure Duration to Fluorescent Light (hours) | Relative Cell Yield (%) |
| 0 (Dark Control) | 100 |
| 4 | 82 |
| 24 | 65 |
| 48 | 43 |
| 72 | < 30 |
Data is synthesized from findings indicating that cell yields in light-exposed DMEM were 10% to 40% of those in non-exposed media, with the loss of growth capacity being dose-dependent.[1][2]
Table 2: Key Components Involved in Photo-degradation
| Component | Role | Maximum Light Absorbance (nm) |
| Riboflavin | Photosensitizer | ~375 and ~447 |
| Tryptophan | Primary Target of Oxidation | ~280 |
| Tyrosine | Secondary Target of Oxidation | ~274 |
Riboflavin's absorbance peaks are critical as common laboratory lights emit radiation in this range, initiating the degradation cascade.[4]
Visual Guides
Caption: Photo-oxidation pathway of Trp-Tyr degradation.
Caption: Troubleshooting workflow for media degradation issues.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of room fluorescent light on the deterioration of tissue culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tryptophan-Tyrosine Quantification
Welcome to the technical support center for tryptophan (Trp) and tyrosine (Tyr) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Trp-Tyr calibration curve showing non-linearity at higher concentrations?
A1: Non-linearity in your calibration curve, especially at higher concentrations, is a common issue often attributed to the inner filter effect (IFE) when using fluorescence spectroscopy.[1][2] The IFE causes a loss of fluorescence intensity that is not directly proportional to the sample's concentration.[3][4] This occurs because the sample itself absorbs both the excitation light (primary inner filter effect) and the emitted fluorescence light (secondary inner filter effect).[2][5] Even at a relatively low absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[2]
Another potential cause is analyte degradation . Tryptophan, in particular, can be susceptible to degradation under certain storage conditions or upon exposure to light, which can affect its concentration in your standards and samples.[6]
Q2: What is the Inner Filter Effect (IFE) and how can I correct for it?
A2: The inner filter effect (IFE) is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by the sample itself.[4] This leads to a non-linear relationship between concentration and fluorescence intensity.[1]
There are several methods to correct for the IFE:
-
Dilution: The simplest approach is to work with lower concentrations where the absorbance is low enough to not significantly interfere with the fluorescence signal. A general guideline is to keep the sample absorbance below 0.1.[2][4]
-
Absorbance-Correction Method: This involves measuring the absorbance of the sample at both the excitation and emission wavelengths and then applying a mathematical correction factor.[1]
-
Cell-Shift Method: This technique involves measuring the fluorescence intensity at multiple positions within the sample cuvette to calculate the true fluorescence intensity.[1]
-
Using a Microplate Reader with Automated Correction: Some modern microplate readers can automatically correct for the inner filter effect by measuring the absorbance of the sample at every point of measurement.[2]
Q3: My samples are in a complex matrix (e.g., cell culture media, plasma). How can this affect my this compound quantification and calibration curve?
A3: Complex sample matrices can introduce significant "matrix effects," which can either enhance or suppress the analytical signal of your target analytes (Trp and Tyr), leading to inaccurate quantification.[7] These effects are caused by other components in the matrix that interfere with the measurement.
For UV-Vis absorbance-based methods, other substances that absorb at the same wavelength (e.g., nucleic acids at 280 nm) can lead to erroneous results.[8][9] For fluorescence-based methods, other fluorescent molecules in the matrix can contribute to the signal.
To address matrix effects, it is highly recommended to prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This is known as using a matrix-matched calibration curve .[7][10]
Q4: Can the pH or solvent of my samples and standards affect the quantification?
A4: Yes, the local environment of tryptophan and tyrosine residues can significantly impact their spectroscopic properties.[8]
-
Solvent Polarity: The fluorescence properties of tryptophan are dependent on the polarity of the solvent. As the polarity of the solvent decreases (i.e., becomes more hydrophobic), the fluorescence emission spectrum shifts to shorter wavelengths, and the intensity increases.[11]
-
pH: Changes in pH can affect the ionization state of the amino acid residues, which in turn can alter their UV absorbance and fluorescence characteristics.[8] For instance, the ionization of tyrosine's hydroxyl group at high pH will change its absorption spectrum.[8]
Therefore, it is crucial to maintain consistent solvent and pH conditions between your calibration standards and your samples to ensure accurate quantification.
Troubleshooting Guides
Problem: Poor Linearity (R² < 0.99) in the Calibration Curve
This guide will walk you through a systematic approach to troubleshoot and resolve poor linearity in your this compound calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor calibration curve linearity.
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare calibration standards in a sample matrix to account for matrix effects.
-
Obtain Blank Matrix: Collect a sample of the matrix that does not contain the analytes of interest (Trp and Tyr). If a true blank is not available, use a representative sample from your study group.
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of Tryptophan and Tyrosine in a simple, clean solvent (e.g., ultrapure water or a suitable buffer).
-
Spike the Matrix: Create your highest concentration standard by spiking a small volume of the stock solution into the blank matrix.
-
Serial Dilutions: Perform serial dilutions of the highest concentration standard using the blank matrix as the diluent. This will create a series of calibration standards with varying concentrations of Trp and Tyr in a consistent matrix background.
-
Prepare Blank: Use an un-spiked aliquot of the blank matrix as your zero-concentration standard (blank).
-
Analysis: Analyze the matrix-matched standards using the same method as your unknown samples.
Protocol 2: Correction for the Inner Filter Effect (IFE) using Absorbance Measurements
This protocol outlines a common method to correct for the inner filter effect.
-
Measure Fluorescence: Measure the fluorescence intensity (Fobs) of your samples at the desired excitation and emission wavelengths.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the same samples at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculate Correction Factor: The correction factor (CF) can be calculated using the following formula:
CF = 10(Aex + Aem)/2
-
Apply Correction: The corrected fluorescence intensity (Fcorr) is then calculated as:
Fcorr = Fobs * CF
-
Generate Calibration Curve: Use the corrected fluorescence values (Fcorr) to generate your calibration curve.
Quantitative Data Summary
The following table summarizes typical absorbance and fluorescence characteristics for Tryptophan and Tyrosine, which are crucial for developing a quantification assay.
| Amino Acid | Molar Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) | Notes |
| Tryptophan | ~5,500 | ~280 | ~350 | Fluorescence is highly sensitive to the local environment.[11] |
| Tyrosine | ~1,490 | ~274 | ~303 | Fluorescence can be quenched by nearby Tryptophan residues.[8] |
Note: These values can vary depending on the solvent, pH, and the specific chemical form of the amino acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 3. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. srs.tcu.edu [srs.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects | Separation Science [sepscience.com]
- 11. quora.com [quora.com]
Technical Support Center: Optimizing Derivatization Reactions for Trp-Tyr Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for the analysis of Tryptophan (Trp) and Tyrosine (Tyr).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Signal/Response for Trp and/or Tyr Derivatives
-
Question: Why am I seeing a very low or no peak for my tryptophan or tyrosine derivative during HPLC analysis?
-
Possible Causes & Troubleshooting Steps:
-
Incomplete Derivatization: This is a primary cause of low signal.
-
Verify pH: The pH of the reaction mixture is critical. For many common derivatizing reagents like o-phthaldialdehyde (OPA) and dansyl chloride, an alkaline pH (typically 9-10.5) is required for the reaction to proceed efficiently.[1][2] Ensure your buffer has the correct pH and sufficient buffering capacity to overcome any acidity from your sample.
-
Check Reagent Concentration and Quality: The derivatizing reagent must be in molar excess to ensure complete reaction with the amino acids.[3] Prepare fresh reagent solutions, as reagents like OPA can degrade over time, leading to reduced reactivity.[4] For AccQ-Tag, a 4-6x molar excess of the derivatization reagent is necessary for complete derivatization.[3]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the optimal time and at the correct temperature as specified in your protocol. For dansyl chloride, the optimal reaction time is often around 30-60 minutes.[1] Some derivatization reactions, like with AccQ-Tag, may require a heating step to ensure the complete conversion of derivatives.[5]
-
Prompt Mixing: It is crucial to mix the sample and derivatization reagent promptly and thoroughly to initiate the reaction uniformly.[6]
-
-
Derivative Instability: Some derivatives, particularly those formed with OPA, can be unstable.[4][7]
-
Analyze Promptly: Inject the derivatized sample into the HPLC system as soon as possible after the reaction is complete.
-
Use Stabilizing Agents: For OPA derivatization, using a thiol like 3-mercaptopropionic acid (MPA) instead of 2-mercaptoethanol (B42355) can form more stable derivatives.[7]
-
-
Fluorescence Quenching: Both tryptophan and tyrosine have intrinsic fluorescence that can be quenched, and their derivatives' fluorescence can also be affected.[8][9][10]
-
Sample Matrix Effects: Components in your sample matrix can quench the fluorescence of your derivatives. Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.
-
Solvent Effects: The solvent composition can influence fluorescence intensity. Ensure your mobile phase is compatible with maintaining the fluorescence of your derivatives.
-
-
Incorrect Detection Wavelengths: Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly for the specific Trp and Tyr derivatives you have prepared.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My peaks for derivatized Trp and Tyr are tailing or broad. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak distortion.[6] Try diluting your sample.
-
Secondary Interactions: The derivatives may be interacting with active sites on the HPLC column. Ensure the mobile phase pH is appropriate to keep the derivatives in a single ionic state.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary.
-
Mismatch between Injection Solvent and Mobile Phase: A significant difference in solvent strength between your sample and the mobile phase can cause peak distortion. If possible, dissolve your derivatized sample in the initial mobile phase.
-
Issue 3: Irreproducible Results/Poor Precision
-
Question: I am getting inconsistent peak areas and retention times for my Trp and Tyr derivatives across different runs. How can I improve reproducibility?
-
Possible Causes & Troubleshooting Steps:
-
Inconsistent Derivatization Conditions:
-
Precise Reagent Addition: Use calibrated pipettes to ensure the same amount of derivatizing reagent is added to each sample and standard.
-
Controlled Temperature: Perform the derivatization reaction in a temperature-controlled environment (e.g., a water bath or heating block) to ensure consistent reaction rates.
-
Consistent Timing: Use a timer to ensure the reaction time is the same for all samples.
-
-
Sample Degradation: Tryptophan is susceptible to degradation, especially during sample preparation steps like hydrolysis.[11][12] The use of antioxidants like ascorbic acid during alkaline hydrolysis can prevent Trp degradation.[13]
-
Autosampler Issues: If using an autosampler for derivatization, ensure the mixing steps are adequate and consistent. Check for any potential for sample evaporation.
-
HPLC System Variability: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and that the column temperature is stable.
-
Quantitative Data Summary
Table 1: Optimized Parameters for Dansyl Chloride Derivatization
| Parameter | Optimized Value | Reference |
| Reaction pH | 9.5 - 10.5 | [1][2] |
| Reaction Temperature | Room Temperature to 60°C | [14][15] |
| Reaction Time | 30 - 60 minutes | [1][14] |
| Dansyl Chloride Concentration | ~4.6 mg/mL in reaction mixture | [1] |
Table 2: Key Parameters for AccQ-Tag Derivatization
| Parameter | Optimized Value/Condition | Reference |
| Reagent Molar Excess | 4-6x | [3] |
| Reaction pH | 8.2 - 10.1 | [3] |
| Heating Step | 10 minutes at 55°C | [5] |
| Derivative Stability | Stable for days | [5] |
Experimental Protocols
Protocol 1: OPA/MPA Derivatization for HPLC-Fluorescence Detection
This protocol is adapted for the derivatization of primary amino acids.
Materials:
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Borate (B1201080) Buffer (0.4 M, pH 10.2)
-
Methanol
-
Amino Acid Standard Solution (containing Trp and Tyr)
-
Sample Solution
Procedure:
-
Prepare the OPA/MPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and 11.2 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh.
-
Derivatization: In a microcentrifuge tube or autosampler vial, mix your sample or standard with the OPA/MPA reagent. A typical ratio is 1:1 (v/v).
-
Incubation: Vortex the mixture for 30-60 seconds. The reaction is rapid and occurs at room temperature.
-
Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system. The derivatives should be analyzed promptly due to their limited stability.[7]
Protocol 2: Dansyl Chloride Derivatization for HPLC Analysis
Materials:
-
Dansyl Chloride
-
Sodium Bicarbonate Buffer (e.g., 100 mM, pH 9.8)
-
Amino Acid Standard Solution (containing Trp and Tyr)
-
Sample Solution
Procedure:
-
Prepare Dansyl Chloride Solution: Dissolve dansyl chloride in acetone or acetonitrile to a concentration of approximately 5 mg/mL. This solution should be prepared fresh.
-
Derivatization: In a reaction vial, add your sample or standard. Add an equal volume of the sodium bicarbonate buffer, followed by a 2-fold volume of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate in a heating block or water bath at 40-60°C for 30-60 minutes in the dark.[15]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine (B109427) or ethylamine) to consume the excess dansyl chloride.
-
Analysis: Inject the derivatized sample into the HPLC system.
Visualizations
Caption: A generalized workflow for the derivatization of tryptophan and tyrosine prior to chromatographic analysis.
Caption: A decision tree to guide troubleshooting efforts when encountering low signal for derivatized tryptophan and tyrosine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. diva-portal.org [diva-portal.org]
- 5. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 6. support.waters.com [support.waters.com]
- 7. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distance Mapping in Proteins Using Fluorescence Spectroscopy: Tyrosine, like Tryptophan, Quenches Bimane Fluorescence in a Distance-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Background Fluorescence Correction in Trp-Tyr Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with background fluorescence in tryptophan (Trp) and tyrosine (Tyr) studies.
FAQs & Troubleshooting Guides
Q1: What are the common sources of background fluorescence in my protein fluorescence experiments?
A1: Background fluorescence can originate from multiple sources, categorized as either sample-related or instrument-related.[1][2]
-
Sample-Related Sources:
-
Autofluorescence: Intrinsic fluorescence from the sample itself, cell culture media, or buffers.[1][2] Phenol red in media is a common culprit.
-
Impurities: Fluorescent contaminants in your protein sample or reagents.
-
Solvent Effects: Raman and Rayleigh scattering from the solvent (e.g., water) can interfere with the emission signal.[3][4]
-
Vessel Fluorescence: The cuvette or microplate used can contribute to the background, especially if made of certain plastics.[1] Glass-bottom vessels are often recommended to reduce this.[1]
-
Unbound Fluorophores: If using extrinsic fluorescent labels, any unbound dye will contribute to the background.[1]
-
-
Instrument-Related Sources:
-
Stray Light: Light from the excitation source that reaches the detector without passing through the sample.
-
Optics: Fluorescence from lenses, filters, and other optical components.
-
Detector Noise: Electronic noise from the photomultiplier tube (PMT) or other detectors, including "dark current".[2]
-
Q2: My background signal is higher than my protein's fluorescence signal. What should I do?
A2: This is a common issue that can often be resolved by systematically identifying and mitigating the source of the high background.
-
Run a Blank Measurement: Measure the fluorescence of your buffer/solvent alone in the same cuvette. This will help you quantify the contribution of the solvent and the cuvette to the background.[4][5]
-
Check Your Reagents: Prepare your buffer with high-purity water and reagents. Test each component individually for fluorescence if possible.
-
Clean Your Cuvette: Ensure your cuvette is scrupulously clean. Use specialized cleaning solutions for cuvettes if necessary.
-
Optimize Instrument Settings:
-
Slit Widths: Reduce the excitation and emission slit widths to decrease the amount of stray light and background noise. Be aware that this will also reduce your signal, so find a balance that improves the signal-to-noise ratio (SNR).
-
Excitation Wavelength: For Trp fluorescence, exciting at 295 nm instead of 280 nm can minimize the contribution from Tyr residues and potentially reduce background from other components.[4]
-
-
Consider Photobleaching: Some fluorescent impurities can be "photobleached" by exposing the sample to the excitation light for a period before measurement, which can reduce their contribution to the background.[6]
Q3: How do I correct for background fluorescence in my spectra?
A3: Several methods can be used to correct for background fluorescence, ranging from simple subtraction to more complex mathematical models.
-
Blank Subtraction: This is the most common method.[4][5]
-
Measure the fluorescence spectrum of your protein sample.
-
In the same cuvette and with the same instrument settings, measure the fluorescence spectrum of your buffer or blank solution.
-
Subtract the blank spectrum from the sample spectrum.[3][4] It's important that the blank is representative of the sample's matrix.
-
-
Inner Filter Effect (IFE) Correction: IFE occurs when components in the sample absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.[7][8] Correction for IFE is crucial for accurate quantitative measurements, especially at high sample concentrations.[7][8]
-
Scattering Correction: Rayleigh and Raman scattering from the solvent can appear as sharp peaks in your emission spectrum.[3][9]
-
Rayleigh Scatter: Occurs at the same wavelength as the excitation light.[9]
-
Raman Scatter: Appears at a constant energy shift from the excitation wavelength. For water, this shift is around 3400-3600 cm⁻¹.[3]
-
Correction methods include subtracting a blank spectrum, using mathematical fitting to model and remove the peaks, or simply excluding the scattered regions from data analysis.[9][10]
-
Q4: What is the Inner Filter Effect (IFE) and how can I correct for it?
A4: The Inner Filter Effect (IFE) is an artifact in fluorescence measurements that causes a reduction in the observed fluorescence intensity. It is caused by the absorption of excitation and/or emission light by the sample itself.[7] There are two types:
-
Primary IFE: The absorption of excitation light before it reaches the center of the cuvette where fluorescence is being measured.[7][8]
-
Secondary IFE: The re-absorption of emitted fluorescence by the sample before it reaches the detector.[7][8] This is more pronounced when there is a significant overlap between the absorption and emission spectra.[8]
Correction Methods for IFE:
-
Dilution: The simplest approach is to dilute the sample until the absorbance at the excitation and emission wavelengths is low (typically < 0.1 A.U.).[7]
-
Absorbance-Based Correction: This method uses the sample's absorbance spectrum to mathematically correct the observed fluorescence intensity.[8] The corrected fluorescence (F_corr) can be calculated from the observed fluorescence (F_obs) and the absorbance at the excitation (A_ex) and emission (A_em) wavelengths.[8]
-
Front-Face Fluorescence: This technique is useful for highly concentrated or turbid samples. The excitation and emission light are measured from the same surface of the sample, which minimizes the path length and reduces IFE.[11]
Quantitative Data
The effectiveness of different Inner Filter Effect (IFE) correction methods can be compared by how well they restore the linear relationship between fluorescence intensity and concentration, as measured by the coefficient of determination (R²).
| Correction Method | Sample Type | Uncorrected R² | Corrected R² | Reference |
| Absorbance-Based | Quinine Sulfate | 0.9463 | 0.9996 | [11] |
| ZINFE (Z-position IFE correction) | Quinine Sulfate | ~0.994 | > 0.999 | [11][12] |
| NINFE (Numerical IFE correction) | Quinine Sulfate | ~0.994 | > 0.999 | [11] |
| Added Absorber (AddAbs) | Quinine Sulfate | 0.7464 | 0.9999 | [11] |
Experimental Protocols
Protocol 1: Blank Subtraction for Background Correction
-
Prepare Sample and Blank:
-
Prepare your protein sample in the appropriate buffer.
-
Prepare a "blank" solution containing the exact same buffer and any other additives present in the sample, but without the protein.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength (e.g., 295 nm for selective Trp excitation).
-
Set the emission wavelength range (e.g., 305 nm to 450 nm).
-
Optimize excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
-
Measure Blank:
-
Rinse a clean quartz cuvette with the blank solution.
-
Fill the cuvette with the blank solution.
-
Place the cuvette in the sample holder.
-
Acquire the emission spectrum of the blank. Save this data.
-
-
Measure Sample:
-
Empty and rinse the cuvette with your protein sample.
-
Fill the cuvette with the protein sample.
-
Place the cuvette back into the sample holder without changing any instrument settings.
-
Acquire the emission spectrum of the sample.
-
-
Data Processing:
Visualizations
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. austinblanco.com [austinblanco.com]
- 3. edinst.com [edinst.com]
- 4. researchgate.net [researchgate.net]
- 5. M-BLANK: a program for the fitting of X-ray fluorescence spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 8. static.horiba.com [static.horiba.com]
- 9. researchgate.net [researchgate.net]
- 10. Adaptive handling of Rayleigh and Raman scatter of fluorescence data based on evaluation of the degree of spectral overlap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
"selecting the right internal standard for Trp-Tyr quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of the dipeptide Trp-Tyr.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for accurate quantification of this compound?
A1: The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the dipeptide itself (e.g., this compound-dn, this compound-¹³Cn,¹⁵Nn).[1] A SIL internal standard is chemically identical to the analyte and will co-elute during chromatography, experiencing similar ionization effects in the mass spectrometer. This co-elution ensures the most accurate correction for variations in sample preparation, injection volume, and matrix effects.[2]
Q2: What are the key considerations when selecting an internal standard?
A2: When selecting an internal standard for this compound quantification, the following criteria are crucial:
-
Structural Similarity: The internal standard should be as structurally and chemically similar to this compound as possible. A SIL this compound is the gold standard.
-
Mass Difference: The mass difference between the internal standard and the analyte must be sufficient to be resolved by the mass spectrometer, avoiding isotopic overlap.
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to compensate for matrix effects effectively.[2]
-
Purity: The isotopic and chemical purity of the internal standard should be high (>99%) to prevent interference with the analyte signal.[3]
-
Stability: The isotopic label should be on a stable position within the molecule to prevent exchange with unlabeled atoms during sample preparation and analysis.
Q3: Can I use a structural analog as an internal standard if a SIL this compound is unavailable?
A3: While a SIL this compound is highly recommended, a structural analog can be used as an alternative. The analog should closely mimic the physicochemical properties of this compound. However, it's important to note that structural analogs may not perfectly co-elute with this compound and might exhibit different ionization efficiencies, which can lead to less accurate quantification compared to a SIL internal standard.[4]
Q4: How do I prepare my samples for this compound quantification?
A4: A common method for sample preparation, particularly for biological matrices like plasma or serum, is protein precipitation. This involves adding a solvent such as acetonitrile (B52724) or methanol (B129727) to the sample to precipitate larger proteins, followed by centrifugation to isolate the supernatant containing the dipeptide.[5] It is critical to add the internal standard to the sample before any sample preparation steps to account for any analyte loss during the process.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload- Inappropriate Mobile Phase pH- Column Contamination | - Reduce injection volume or sample concentration.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Flush the column with a strong solvent or replace the column if necessary.[6] |
| Low Signal Intensity / Poor Sensitivity | - Ion Suppression from Matrix Components- Suboptimal MS/MS Fragmentation- Analyte Adsorption to Vials/Tubing | - Improve sample cleanup (e.g., use solid-phase extraction).- Optimize collision energy for the this compound precursor ion to find the most intense and specific fragment ions.- Use deactivated vials and PEEK tubing to minimize adsorption. |
| High Variability in Results | - Inconsistent Sample Preparation- Internal Standard Degradation- Matrix Effects | - Ensure precise and consistent pipetting during sample and internal standard addition.- Verify the stability of the internal standard in the sample matrix and storage conditions.- Use a stable isotope-labeled internal standard that co-elutes with this compound to best compensate for matrix effects.[2] |
| Internal Standard Signal is Absent or Very Low | - Error in Internal Standard Addition- Incorrect MS/MS Transition Monitored | - Double-check the concentration and addition of the internal standard working solution.- Verify the precursor and product ion m/z values for the internal standard in the mass spectrometer method. |
| Unexpected Peaks in Chromatogram | - Contamination from Sample Matrix or Solvents- In-source Fragmentation of this compound or Internal Standard | - Run blank injections of mobile phase and extraction solvent to identify sources of contamination.- Optimize source conditions (e.g., temperature, voltages) to minimize in-source fragmentation.[7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Materials and Reagents:
-
This compound standard
-
Stable Isotope-Labeled (SIL) this compound (e.g., this compound-d5)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. Standard and Internal Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and SIL this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution.
-
Prepare a working internal standard solution of 100 ng/mL by diluting the SIL this compound stock solution.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of the 100 ng/mL SIL this compound working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing standard solutions. Likely precursor ions will be [M+H]⁺. Common fragment ions for peptides include b and y ions resulting from peptide bond cleavage.[8] |
| Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
5. Data Analysis:
-
Integrate the peak areas for the this compound and SIL this compound MRM transitions.
-
Calculate the peak area ratio (this compound area / SIL this compound area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. youtube.com [youtube.com]
"troubleshooting low yield in Trp-Tyr synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the Trp-Tyr dipeptide. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a frequent challenge in peptide synthesis, particularly when dealing with sterically hindered and sensitive amino acids like Tryptophan (Trp) and Tyrosine (Tyr). This guide provides a systematic approach to diagnosing and resolving common issues.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction for this compound is incomplete, resulting in a low yield. What should I do?
A1: Incomplete coupling is a common issue, especially with bulky amino acids like Tryptophan and Tyrosine. Here are several strategies to improve coupling efficiency:
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. This can help drive the reaction to completion.
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/aminium salt like HATU or COMU can significantly improve coupling efficiency for sterically hindered residues.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) or moderately increasing the temperature can enhance reaction kinetics.
-
Optimize Solvents: While DMF is standard, switching to N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt potential peptide aggregation on the resin and improve reagent accessibility.
Q2: I am observing significant side reactions involving the Tryptophan residue. How can I prevent this?
A2: The indole (B1671886) side chain of Tryptophan is susceptible to oxidation and alkylation, especially during the acidic conditions of final cleavage.
-
Protect the Indole Nitrogen: The most effective strategy is to use an indole-protected Trp derivative, such as Fmoc-Trp(Boc)-OH . The Boc group on the indole nitrogen minimizes side reactions during both synthesis and cleavage, leading to purer crude peptides and higher yields.
-
Optimize the Cleavage Cocktail: During cleavage from the resin with Trifluoroacetic Acid (TFA), carbocations are generated from the cleavage of side-chain protecting groups (like tBu on Tyrosine) and the resin linker. These can alkylate the Trp indole ring. To prevent this, use a scavenger cocktail. A common and effective mixture is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Triisopropylsilane (TIS) is also a very effective scavenger.
Q3: Should I use a protecting group for the Tyrosine side chain?
A3: Yes, protecting the phenolic hydroxyl group of Tyrosine is crucial. An unprotected hydroxyl group can be acylated during coupling steps, leading to the formation of branched peptides and reducing the yield of the desired linear dipeptide. The most common protecting group used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the tert-butyl (tBu) ether (Fmoc-Tyr(tBu)-OH) . This group is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly removed by strong acid (TFA) during the final cleavage.
Q4: My final product is difficult to purify by RP-HPLC. What could be the cause?
A4: Purification challenges often stem from the presence of closely eluting impurities generated during synthesis.
-
Deletion Sequences: Caused by incomplete coupling, these are peptides missing one of the amino acids.
-
Truncated Sequences: Resulting from incomplete Fmoc deprotection, these are shorter peptides that were capped and terminated.
-
Products of Side Reactions: Alkylated or oxidized Trp-containing peptides can have similar hydrophobicity to the target peptide, making separation difficult.
To improve purification, first, address the root causes of these impurities by optimizing your synthesis protocol as described above. For the purification itself, you can try adjusting the gradient of your RP-HPLC method (e.g., making it shallower) to improve the resolution between your target peptide and the impurities.
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. While specific data for the this compound dipeptide is not extensively published, the following table summarizes the performance of common coupling reagents in the synthesis of a model peptide, which can guide reagent selection.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| DCC/DIC | HOBt | - | DCM/DMF | 60-120 | ~90-95 |
Data is synthesized from multiple studies on model peptides and may vary based on the specific sequence and conditions.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Dipeptide (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of H-Trp-Tyr-OH on a Wang resin, assuming Tyrosine is the C-terminal amino acid.
1. Resin Preparation and First Amino Acid Loading:
-
Swell Fmoc-Tyr(tBu)-Wang resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times).
3. Tryptophan Coupling:
-
Activation: In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a double coupling.
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (5 times).
4. Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal Tryptophan.
5. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final H-Trp-Tyr-OH product.
Protocol 2: Solution-Phase Synthesis of Boc-Trp-Tyr-OMe
This protocol is adapted from the synthesis of a similar dipeptide, Boc-Trp-Phe-OMe, and outlines the synthesis of a protected this compound dipeptide in solution.[2]
1. Preparation of L-Tyrosine Methyl Ester (Free Base):
-
Dissolve L-Tyrosine methyl ester hydrochloride (1.1 eq.) in Dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt. This solution is used directly in the next step.
2. Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Tryptophan (Boc-Trp-OH) (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of L-Tyrosine methyl ester (from step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Tyr-OMe.
Visual Representation of Peptide Synthesis Workflow
This diagram outlines the general cyclical process of solid-phase peptide synthesis.
References
Validation & Comparative
A Comparative Guide to the Quantification of Tryptophan-Tyrosine (Trp-Tyr) Dipeptide: HPLC, LC-MS/MS, and UV Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as Tryptophan-Tyrosine (Trp-Tyr) is critical for various applications, from nutritional studies to pharmaceutical development. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by experimental data from scientific literature.
Method Performance Comparison
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. The following tables summarize the typical performance characteristics of HPLC, LC-MS/MS, and UV Spectrophotometry for the analysis of peptides and amino acids. While specific data for the this compound dipeptide is not always available, the presented data for tryptophan, tyrosine, or similar peptides provide a reliable reference.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS | UV Spectrophotometry |
| Specificity | High (with proper method development) | Very High (based on mass-to-charge ratio) | Low (susceptible to interference from other absorbing compounds) |
| Sensitivity | Good (ng/mL to µg/mL range)[1] | Excellent (pg/mL to ng/mL range) | Moderate (µg/mL to mg/mL range) |
| Linearity (r²) | > 0.999[2][3] | > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 82.5% - 116%[2][3] | Typically 80% - 120% | Dependent on sample purity |
| Precision (%RSD) | < 5%[2][3] | < 15% | Variable, generally higher than HPLC and LC-MS/MS |
| Limit of Detection (LOD) | 0.002 - 0.004 mg/mL for similar peptides[4] | Low nmol/L range[5] | ~62.5 ng/mL for Tryptophan[1] |
| Limit of Quantification (LOQ) | 0.02 mg/mL for similar peptides[4] | Low nmol/L range[5] | Not specified in provided results |
| Cost | Moderate | High | Low |
| Throughput | High | Moderate to High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for each technique, based on established methods for peptide and amino acid analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is adapted from protocols for the analysis of tryptophan and tyrosine.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 40mM sodium acetate, pH 4.5) and an organic solvent (e.g., methanol) in a ratio of 80:20 (v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 26°C.[6]
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound. For individual amino acids, typical wavelengths are λex = 280 nm and λem = 348 nm for Tryptophan.[6]
-
Sample Preparation: Samples are deproteinized, if necessary, using an acid like perchloric acid, followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on general procedures for quantitative peptide analysis.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column for peptide separation.
-
Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the this compound dipeptide are monitored for quantification. This approach is highly sensitive and specific.[7]
-
Sample Preparation: Similar to HPLC, samples may require protein precipitation and centrifugation.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound) is often used to improve accuracy and precision. A calibration curve is constructed by analyzing standards of known concentrations.
UV Spectrophotometry
This is a simpler, but less specific, method for quantification.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Measurement Wavelength: The absorbance of the sample is measured at a wavelength where this compound exhibits maximum absorbance, typically around 280 nm due to the aromatic rings of tryptophan and tyrosine. Second-derivative spectroscopy can be used to resolve overlapping spectral features.[8]
-
Sample Preparation: The sample is diluted in a suitable buffer to ensure the absorbance reading falls within the linear range of the instrument.
-
Quantification: A standard curve is prepared by measuring the absorbance of this compound solutions of known concentrations. The concentration of the unknown sample is then determined from this curve. It is important to note that any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.[8]
Workflow for HPLC Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound quantification, based on ICH guidelines.
Conclusion
The choice of method for quantifying the this compound dipeptide requires careful consideration of the analytical objectives.
-
HPLC with fluorescence or UV detection offers a robust and reliable method with good sensitivity and specificity, making it suitable for routine quality control and research applications.
-
LC-MS/MS provides the highest level of sensitivity and specificity, making it the method of choice for complex matrices or when very low concentrations need to be measured.
-
UV Spectrophotometry is a simple and cost-effective technique suitable for preliminary or high-throughput screening where high specificity is not a primary concern.
By understanding the performance characteristics and experimental requirements of each method, researchers can select the most appropriate approach for their specific needs in the quantification of this compound.
References
- 1. agilent.com [agilent.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Trp-Tyr Dipeptide: A Comparative Analysis of its Antioxidant Efficacy
For researchers, scientists, and drug development professionals, the quest for potent and specific antioxidant compounds is a continuous endeavor. Among the myriad of potential candidates, the dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY) has emerged as a subject of significant interest due to the inherent radical-scavenging properties of its constituent aromatic amino acids. This guide provides a comprehensive comparative analysis of this compound's antioxidant performance against other peptides, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of peptides is frequently evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
The QSAR study highlights a crucial structural feature for potent antioxidant activity: the presence of Tryptophan (Trp) or Tyrosine (Tyr) at the N-terminus of the dipeptide. This positioning significantly enhances the radical scavenging capacity.[1] Based on the predictive models from this study, dipeptides with N-terminal Trp or Tyr consistently demonstrate higher predicted antioxidant activities.
Table 1: Predicted Antioxidant Activity of Selected Dipeptides (based on QSAR models)
| Dipeptide | Predicted ABTS Scavenging Activity (Relative to other dipeptides in the model) | Predicted ORAC Activity (Relative to other dipeptides in the model) | Key Structural Feature |
| This compound (WY) | High | High | N-terminal Trp, C-terminal Tyr |
| Trp-Trp (WW) | High | High | N-terminal Trp |
| Tyr-Tyr (YY) | High | High | N-terminal Tyr |
| Trp-Lys (WK) | Moderate-High | Moderate-High | N-terminal Trp |
| Tyr-Lys (YK) | Moderate-High | Moderate-High | N-terminal Tyr |
| Gly-Gly (GG) | Low | Low | No aromatic residues |
| Ala-Ala (AA) | Low | Low | No aromatic residues |
Note: This table is an illustrative summary based on the findings of a QSAR study and indicates predicted relative activities. Actual experimental values can vary based on specific assay conditions.
Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, the antioxidant effects of bioactive peptides can be mediated through the activation of endogenous cellular defense mechanisms. A key pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular antioxidant defense.
While direct experimental evidence specifically detailing the activation of the Nrf2 pathway by the this compound dipeptide is an area of ongoing research, studies on peptides containing Trp and Tyr residues strongly suggest their involvement in this pathway. The electrophilic nature of the indole (B1671886) ring of tryptophan and the phenolic group of tyrosine may enable them to interact with the cysteine-rich Keap1 protein, thereby triggering the release of Nrf2.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
96-well black, clear-bottom microplates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
DCFH-DA solution (2',7'-Dichlorofluorescin diacetate)
-
AAPH solution (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Test peptides (e.g., this compound) and a known antioxidant standard (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment: After 24 hours, remove the culture medium and wash the cells with PBS. Add fresh culture medium containing the test peptides at various concentrations. Include control wells with no peptide and wells with the standard antioxidant.
-
Probe Loading: After a 1-hour incubation with the peptides, add DCFH-DA solution to each well to a final concentration of 25 µM and incubate for another hour.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove the extracellular peptides and DCFH-DA. Add AAPH solution (a peroxyl radical generator) to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
Assessment of Nrf2 Nuclear Translocation by Western Blot
This method quantifies the amount of Nrf2 protein in the cytoplasmic and nuclear fractions of cells to determine if the test peptide induces its translocation to the nucleus.
Materials:
-
Cultured cells (e.g., HepG2)
-
Test peptide (this compound)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with the this compound dipeptide at various concentrations and time points.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.[2][3] Add protease inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction and a corresponding decrease in the Nrf2/GAPDH ratio in the cytoplasmic fraction indicate Nrf2 nuclear translocation.
Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
This technique provides a visual confirmation of Nrf2 translocation into the nucleus.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Test peptide (this compound)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the this compound dipeptide.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.[4][5][6][7]
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal (e.g., green fluorescence) with the DAPI signal (blue fluorescence) in the nucleus indicates Nrf2 translocation.
Conclusion
The this compound dipeptide demonstrates significant potential as a potent antioxidant. Its high predicted radical scavenging activity, attributed to the presence of N-terminal Tryptophan, positions it as a promising candidate for mitigating oxidative stress. Furthermore, the likely involvement of the Keap1-Nrf2 signaling pathway suggests a multi-faceted antioxidant mechanism that includes the upregulation of endogenous cellular defenses. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the comparative efficacy of this compound and other antioxidant peptides, ultimately contributing to the development of novel therapeutic strategies against oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Trp-Tyr Dipeptide vs. Individual Amino Acids in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Tryptophan-Tyrosine (Trp-Tyr) has emerged as a molecule of interest in the field of neuroprotection, demonstrating potential advantages over its constituent amino acids, L-Tryptophan and L-Tyrosine. In vivo studies suggest that this compound and its isomer Tyr-Trp can be more effective than the individual amino acids in modulating neurotransmitter systems and improving cognitive function in animal models of neurodegenerative diseases. Specifically, research highlights the dipeptide's superior ability to increase brain norepinephrine (B1679862) and dopamine (B1211576) turnover, which is crucial for memory and cognitive processes. Furthermore, this compound has shown efficacy in mitigating tau pathology, a hallmark of Alzheimer's disease. While direct in vitro comparative studies on neuroprotection against specific toxins are limited, existing evidence points towards unique mechanisms of action for the dipeptide, such as the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. This guide provides a comprehensive comparison based on available experimental data, detailing the methodologies and key findings to inform future research and drug development in this area.
Data Presentation
Table 1: Comparative Efficacy of this compound, Tyr-Trp, and Individual Amino Acids on Neurotransmitter Metabolism and Cognitive Function
| Parameter | This compound | Tyr-Trp | L-Tryptophan | L-Tyrosine | Control (Vehicle) | Key Findings | Reference |
| Brain MHPG Concentration (ng/g tissue) | Not specified | ~350 | Not specified | ~250 | ~200 | Tyr-Trp was the most effective of 39 Tyr-containing dipeptides in increasing the concentration of MHPG, the main metabolite of norepinephrine.[1] | [1] |
| Norepinephrine Turnover Rate (%) | Not specified | ~17.5 | Not specified | ~12.5 | ~10 | Tyr-Trp significantly increased the norepinephrine turnover rate compared to Tyrosine alone.[1] | [1] |
| Spontaneous Alternation in Y-maze Test (%) | ~65% | No effect | No effect | No effect | ~50% (Scopolamine-induced amnesia) | This compound significantly improved short-term spatial memory in amnesic mice, while Tyr-Trp, Tryptophan, and Tyrosine had no effect.[2][3] | [2][3] |
| Monoamine Oxidase B (MAO-B) Activity (% of control) | 52 ± 1.95 | Not tested | ~100 | Not tested | 100 | This compound (1 mM) significantly inhibited MAO-B activity in vitro, whereas Tryptophan (1 mM) had no inhibitory effect.[3] | [3] |
| Hippocampal Dopamine Levels (pg/mg tissue) | ~12 | Not specified | Not specified | Not specified | ~8 | A single oral administration of this compound (1 mg/kg) significantly increased dopamine levels in the hippocampus.[3] | [3] |
| Frontal Cortex Dopamine Levels (pg/mg tissue) | ~15 | Not specified | Not specified | Not specified | ~10 | A single oral administration of this compound (1 mg/kg) significantly increased dopamine levels in the frontal cortex.[3] | [3] |
Table 2: Effects of this compound on Tau Pathology in a Tauopathy Mouse Model (PS19)
| Parameter | PS19 + this compound | PS19 Control | Wild-Type Control | Key Findings | Reference |
| Phosphorylated Tau (pTau) to Total Tau (tTau) Ratio in Cortex | Significantly lower than PS19 Control | Higher than this compound treated | Not specified | This compound intake significantly reduced the ratio of phosphorylated tau to total tau in the cortex.[4] | [4] |
| Synaptophysin Expression in Frontal Cortex | Increased compared to PS19 Control | Lower than this compound treated | Not specified | This compound treatment increased the expression of the synaptic marker synaptophysin.[4] | [4] |
| Dopamine Turnover in Frontal Cortex | Increased compared to PS19 Control | Lower than this compound treated | Not specified | This compound intake enhanced dopamine turnover in the frontal cortex.[4] | [4] |
| Lifespan | Extended | Shorter than this compound treated | Not applicable | Intake of this compound extended the lifespan of the tauopathy model mice.[4] | [4] |
Experimental Protocols
In Vivo: Amelioration of Short-Term Memory Deficit in a Mouse Model of Alzheimer's Disease
-
Animal Model: Amyloid-β (Aβ) peptide 25-35-induced Alzheimer's disease model mice.
-
Administration: Tyr-Trp was administered orally to mice for a total of two weeks: one week before and one week after the intracerebroventricular injection of Aβ peptide.
-
Behavioral Test (Y-maze): Short-term memory was assessed using the Y-maze test. The percentage of spontaneous alternation was calculated to evaluate cognitive function.
-
Neurochemical Analysis: Brain tissue was collected to measure the concentrations of 3-methoxy-4-hydroxyphenylglycol (MHPG), the main metabolite of norepinephrine, using high-performance liquid chromatography (HPLC). The norepinephrine turnover rate was also calculated.[1]
In Vivo: Improvement of Tau-Related Symptoms in Tauopathy Mice
-
Animal Model: PS19 transgenic mice, a well-established model for tauopathy.
-
Administration: Male PS19 mice (2.5 months of age) were fed a diet containing 0.05% (w/w) this compound dipeptide.
-
Behavioral and Pathological Analysis: At 5 and 7 months of age, locomotor activity was assessed using the open field test. After the behavioral tests, brain tissues were collected for pathological analysis, including the quantification of phosphorylated and total tau levels via ELISA, and synaptophysin expression by western blotting. Dopamine and its metabolites were measured by HPLC.[4]
In Vitro: Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Assay Principle: The inhibitory effect of the this compound dipeptide on MAO-B activity was evaluated.
-
Methodology: The assay was performed using a commercially available MAO-B inhibitor screening kit. The this compound dipeptide and L-Tryptophan were tested at a concentration of 1 mM. The fluorescence generated from the enzymatic reaction was measured to determine the level of MAO-B inhibition.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Modulating Dopamine Levels
References
- 1. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Mass Spectrometry and Fluorescence for Tryptophan-Tyrosine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development and proteomics research, the accurate quantification of amino acids such as Tryptophan (Trp) and Tyrosine (Tyr) is paramount. These aromatic amino acids are not only fundamental building blocks of proteins but also serve as intrinsic probes of protein structure and environment. This guide provides an objective comparison of two primary analytical techniques for their quantification: Mass Spectrometry (MS) and Fluorescence Spectroscopy. We present a cross-validation framework, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate methodology for their specific needs.
Quantitative Performance: A Side-by-Side Comparison
The choice between Mass Spectrometry and Fluorescence Spectroscopy often hinges on the specific requirements of the assay, such as sensitivity, specificity, and the nature of the sample matrix. The following table summarizes key quantitative performance metrics compiled from various studies.
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Fluorescence Spectroscopy | Key Considerations |
| Limit of Detection (LOD) | 0.02 - 8.13 ng/mL[1] | ~0.116 ppm (116 ng/mL)[2] | Mass spectrometry generally offers lower limits of detection, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | Suitable for endogenous levels[3][4][5] | ~0.35 ppm (350 ng/mL)[2] | The higher LOQ for fluorescence may be a limitation for samples with low concentrations of Trp or Tyr. |
| Linearity (r²) | >0.98[3][4][5] | >0.98[6] | Both techniques demonstrate excellent linearity over their respective dynamic ranges. |
| Precision (%RSD) | <25% (intra- and inter-assay)[3][4][5] | Intra-assay: 0.5-1.8%, Intermediate: 2.18-3.74%[2] | Fluorescence spectroscopy can offer higher precision, though modern MS methods also provide good reproducibility. |
| Accuracy (% Recovery) | 80-120%[3][4][5] | 95-96%[2] | Both methods demonstrate high accuracy, with the use of internal standards in MS correcting for matrix effects.[3][4][5] |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (spectral overlap between Trp and Tyr) | MS provides superior specificity, crucial for complex mixtures. Fluorescence specificity can be improved by careful wavelength selection.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of Tryptophan and Tyrosine using both fluorescence spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Trp and Tyr by Fluorescence Spectroscopy
This protocol is based on the intrinsic fluorescence properties of Tryptophan and Tyrosine.
1. Reagents and Materials:
-
L-Tryptophan and L-Tyrosine standards
-
Phosphate buffered saline (PBS), pH 7.4
-
Milli-Q grade water or equivalent
-
Fluorescence spectrophotometer
-
Quartz cuvettes
2. Standard Preparation:
-
Prepare stock solutions of L-Tryptophan and L-Tyrosine in Milli-Q water.
-
Create a series of working standards by diluting the stock solutions in PBS to achieve a concentration range that brackets the expected sample concentrations.
3. Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.[7]
-
Set the excitation and emission slit widths (e.g., 10.0 nm).[6]
-
Set the PMT voltage (e.g., 600 V).[6]
4. Measurement:
-
For Tryptophan: Set the excitation wavelength to 295 nm to minimize interference from Tyrosine.[2] Measure the emission spectrum from 310 nm to 450 nm. The emission maximum for Trp is typically around 350 nm.[8]
-
For Tyrosine: Set the excitation wavelength to 275 nm. Measure the emission spectrum from 285 nm to 400 nm. The emission maximum for Tyr is typically around 303-304 nm.[6][9]
-
Record the fluorescence intensity at the emission maximum for each standard and sample.
-
Measure a buffer blank and subtract its fluorescence from all readings.
5. Data Analysis:
-
Construct a standard curve by plotting fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of Trp and Tyr in the unknown samples by interpolating their fluorescence intensities on the respective standard curves.
Protocol 2: Quantification of Trp and Tyr by LC-MS/MS
This protocol outlines a targeted analysis using liquid chromatography-tandem mass spectrometry, which is highly sensitive and specific.[3][4][5]
1. Reagents and Materials:
-
L-Tryptophan and L-Tyrosine standards
-
Stable isotope-labeled internal standards (e.g., L-Tryptophan-¹⁵N₂, L-Tyrosine-¹³C₉,¹⁵N)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Milli-Q grade water or equivalent
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
C18 reversed-phase column
2. Sample Preparation:
-
For biological samples (e.g., plasma, urine, cell lysates), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standards.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 0.1% formic acid in water).
3. LC Separation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over a set time (e.g., 10-15 minutes).[10]
-
Flow rate and column temperature: Optimize based on the column dimensions and manufacturer's recommendations.
4. Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA).[10]
-
MRM Transitions:
-
Tryptophan: Select appropriate precursor and product ions (e.g., based on literature or infusion of the standard).
-
Tyrosine: Select appropriate precursor and product ions.
-
Monitor the corresponding transitions for the internal standards.
-
-
Optimize MS parameters such as collision energy and declustering potential for each analyte.
5. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a standard curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of Trp and Tyr in the unknown samples from the standard curve.
Mandatory Visualizations
To better illustrate the workflows and principles discussed, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for Trp-Tyr analysis.
Caption: Detection principles of fluorescence and mass spectrometry.
Conclusion
Both mass spectrometry and fluorescence spectroscopy are powerful techniques for the quantification of Tryptophan and Tyrosine. Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity and sensitivity, making it the gold standard for complex biological matrices and applications requiring the simultaneous measurement of multiple analytes.[3][4][5] Fluorescence spectroscopy, on the other hand, is a more accessible, high-throughput, and cost-effective method that is well-suited for purified protein samples and for studying changes in the local environment of these amino acid residues.[7][8]
The cross-validation of these two techniques can provide a comprehensive understanding of the sample and instill confidence in the analytical results. By leveraging the strengths of each method, researchers can ensure the accuracy and reliability of their Trp and Tyr quantification, which is critical for advancing research and development in the life sciences.
References
- 1. Metabolic profiling of tyrosine, tryptophan, and glutamate in human urine using gas chromatography-tandem mass spectrometry combined with single SPE cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. nist.gov [nist.gov]
- 8. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 9. FLUORESCENCE 2D AND 3D SPECTRA ANALYSIS OF TRYPTOPHAN, TYROSINE AND PHENYLALANINE | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Tryptophan-Tyrosine (Trp-Tyr) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tryptophan-Tyrosine (Trp-Tyr; WY) dipeptide analogs, focusing on their structure-activity relationships (SAR) in key biological activities, including antioxidant, anticancer, and neuroprotective effects. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Comparative Analysis of Biological Activities
The biological efficacy of this compound analogs is significantly influenced by their structural modifications. The inherent properties of the tryptophan (Trp) and tyrosine (Tyr) residues, particularly their aromatic indole (B1671886) and phenol (B47542) groups, respectively, are crucial for their bioactivity.
Antioxidant Activity
This compound and its analogs are potent antioxidants, primarily acting as radical scavengers. The structure-activity relationship for their antioxidant capacity is the most extensively studied.
Key SAR Findings:
-
Position of Aromatic Residues: For dipeptides, the presence of Tyr or Trp at the N-terminus generally leads to stronger antioxidant activity compared to their placement at the C-terminus.[1] Conversely, for tripeptides, a C-terminal Trp or Tyr residue is often more favorable for radical scavenging.
-
Neighboring Residues: The amino acid adjacent to Trp or Tyr can influence activity through steric hindrance, hydrophobicity, and the ability to form hydrogen bonds.[1]
-
Mechanism of Action: The primary antioxidant mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process facilitated by the phenol group of Tyr and the indole group of Trp. This can occur via hydrogen atom transfer (HAT) or single electron transfer (SET) pathways.[2]
Quantitative Comparison of Antioxidant Activity:
Data in the following table is compiled from multiple sources and should be interpreted in the context of the specific assays and conditions used in each study.
| Compound/Analog | Assay | IC50 / Activity | Reference Compound | Source |
| L-Tyrosine | DPPH Scavenging | 30.6% inhibition at 20 µg/mL | BHA (74.4% inhibition) | [3][4] |
| L-Dopa | DPPH Scavenging | 67.9% inhibition at 20 µg/mL | BHA (74.4% inhibition) | [3][4] |
| cyclo(L-Tyr-L-Pro) | DPPH Scavenging | 38.22% scavenging at 7.5 µg/mL | Not specified | [1] |
| This compound Dipeptide | ORAC | Synergistic effect (5.1 µmol TE/µmol) | Additive effect (3.6 µmol TE/µmol) | [3] |
Note: A lower IC50 value indicates higher antioxidant potency.
Anticancer Activity
While less explored than their antioxidant properties, some this compound and related peptide analogs have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Key SAR Findings:
-
Hydrophobicity and Cationicity: For many anticancer peptides, a balance of hydrophobicity and positive charge is crucial for their interaction with and disruption of cancer cell membranes.[5] The bulky, hydrophobic side chains of Trp and Tyr can contribute to this effect.
-
Tryptophan's Role: Tryptophan residues have been shown to be important for the cell-penetrating ability of some anticancer peptides.[5]
Quantitative Comparison of Anticancer Activity:
| Compound/Analog | Cell Line | IC50 Value (µM) | Source |
| Tyr-Tyr Dipeptide Analog 1 | Jurkat-E6 (Leukemia) | Low concentration activity (specific IC50 not provided) | [2] |
| Tryptanthrin Derivative 46 | A549/DDP (Lung Cancer) | 0.14 ± 0.03 | [6] |
| Tryptanthrin Derivative 45 | A549/DDP (Lung Cancer) | 3.04 ± 0.69 | [6] |
| 2-Amino-4,6-diphenylnicotinonitrile 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | [7] |
| 2-Amino-4,6-diphenylnicotinonitrile 3 | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | [7] |
Neuroprotective Activity
This compound analogs have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. A key target for these compounds is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Key SAR Findings:
-
BACE1 Inhibition: The ability to inhibit BACE1, a key enzyme in the production of amyloid-β peptides, is a primary mechanism for the neuroprotective effects of some analogs. The structure of the analog determines its binding affinity to the active site of BACE1.
-
Blood-Brain Barrier Penetration: For central nervous system activity, the ability of the analogs to cross the blood-brain barrier is a critical factor.
Quantitative Comparison of BACE1 Inhibitory Activity:
Data for a systematic series of this compound analogs as BACE1 inhibitors is limited. The table below includes IC50 values for various BACE1 inhibitors to serve as a benchmark.
| Compound/Analog | Assay Type | BACE1 IC50 | Source |
| Verubecestat (MK-8931) | Enzymatic | 2.2 nM | |
| Acyl guanidine (B92328) derivative 8 | Enzymatic | 0.32 nM | |
| Selagin triflavonoid 33 | FRET | 0.75 µM | |
| Lupeol | Enzymatic | 5.12 µM | |
| Enantiomeric arylsulfonamides | Enzymatic | Low micromolar range | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of the this compound analog and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
-
BACE1 (β-secretase) Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of BACE1 using a fluorogenic substrate.
-
Reagents:
-
Recombinant human BACE1 enzyme.
-
A fluorogenic BACE1 substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
-
Assay Procedure:
-
In a 96-well black plate, add the BACE1 enzyme to each well.
-
Add various concentrations of the this compound analog or a known BACE1 inhibitor (positive control).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorophore/quencher pair).
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
The percentage of inhibition is calculated for each concentration of the analog.
-
The IC50 value is determined by plotting the percentage of inhibition against the analog concentration.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs are mediated through their interaction with various cellular signaling pathways.
Antioxidant Response: The Keap1-Nrf2 Pathway
In addition to direct radical scavenging, antioxidant peptides can exert their effects by modulating endogenous antioxidant defense systems. The Keap1-Nrf2 pathway is a key regulator of cellular resistance to oxidative stress.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. Oxidative stress or the presence of inhibitors like certain antioxidant peptides can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant genes.
Anticancer Mechanism: Induction of Apoptosis
A common mechanism by which anticancer agents eliminate tumor cells is through the induction of programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Anticancer peptides can trigger apoptosis by interacting with death receptors on the cell surface (extrinsic pathway) or by causing mitochondrial stress, which leads to the release of cytochrome c and the formation of the apoptosome (intrinsic pathway). Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Neuroprotection and Cellular Regulation: The mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its modulation by bioactive peptides can have implications for both neuroprotection and cancer. For instance, this compound dipeptides have been shown to modulate the dopamine (B1211576) system, and mTOR signaling is involved in neuronal function and plasticity.
Caption: A simplified overview of the mTOR signaling pathway.
Growth factors and amino acids are key activators of the mTORC1 complex. This activation, in turn, promotes protein synthesis and cell growth while inhibiting autophagy, a cellular degradation process. Dysregulation of this pathway is implicated in both cancer (where it is often overactive) and neurodegenerative diseases. Bioactive peptides can influence this pathway at various points, contributing to their therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Trp-Tyr in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Tryptophan-Tyrosine (Trp-Tyr) has garnered significant interest in the scientific community for its diverse biological activities, ranging from antioxidant and anti-inflammatory effects to its role in metabolic regulation and neurotransmission. When sourcing this compound for research and development, a critical decision lies in choosing between a synthetically produced or a naturally derived dipeptide. This guide provides an objective comparison, supported by experimental data, to aid in this selection process.
The Synthetic Advantage: Purity, Consistency, and Reliability
The primary distinction between synthetic and natural peptides lies in their origin and method of production. Natural peptides are extracted from biological sources, a process that can lead to variability between batches and the presence of impurities.[1][2] In contrast, synthetic peptides are manufactured in a controlled laboratory environment, offering several key advantages for research applications:
-
High Purity: Chemical synthesis allows for the production of this compound with a very high degree of purity, minimizing the risk of confounding results from contaminants that may be present in natural extracts.[1][3]
-
Batch-to-Batch Consistency: Synthetic production ensures a high level of consistency between different batches, which is crucial for the reproducibility of experimental results.[2]
-
Scalability and Availability: Synthesis can be scaled up to produce large quantities of the dipeptide, ensuring a stable supply for ongoing research projects.[1]
-
Flexibility for Modification: The synthesis process allows for the incorporation of modifications, such as isotopic labeling or the inclusion of non-natural amino acids, to facilitate specific research applications.[1][2]
Biological Activities of Synthetic this compound: A Data-Driven Overview
Numerous studies have utilized synthetic this compound to investigate its biological effects across a range of assays. The following sections summarize the key findings and present the quantitative data in a structured format.
Antioxidant Activity
Synthetic this compound has demonstrated significant radical scavenging properties in various antioxidant assays. The presence of both tryptophan and tyrosine residues, which can donate electrons and hydrogen atoms, contributes to its antioxidant potential.[4][5]
Table 1: Antioxidant Activity of Synthetic this compound
| Assay | Test Compound | Concentration/Dose | Result | Source(s) |
| ABTS Radical Scavenging | Synthetic Tyr- and Trp-containing dipeptides | Not specified | Trolox equivalent (TE) values ranging from 0.69 to 4.97 µmol TE/µmol peptide | [4][5] |
| ORAC (Oxygen Radical Absorbance Capacity) | Synthetic Tyr- and Trp-containing dipeptides | Not specified | Trolox equivalent (TE) values ranging from 0.69 to 4.97 µmol TE/µmol peptide | [4][5] |
Angiotensin-Converting Enzyme (ACE) Inhibition
Synthetic this compound has been investigated for its potential to inhibit ACE, a key enzyme in the regulation of blood pressure. The presence of aromatic amino acids at the C-terminus is a known feature of potent ACE-inhibitory peptides.[6][7]
Table 2: ACE Inhibitory Activity of Synthetic this compound
| Assay | Test Compound | IC50 Value | Source(s) |
| In vitro ACE inhibition assay | Synthetic Flammulina velutipes-derived peptides (including Trp-containing) | FHPGY: 14.79 ± 0.34 µM, WADP: 41.27 ± 0.70 µM | [7] |
Note: While a specific IC50 for this compound was not provided in this study, the data for other Trp-containing peptides highlights the potential of this class of dipeptides as ACE inhibitors.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways. Tryptophan metabolism itself plays a role in controlling hyperinflammation.[8]
Table 3: Anti-inflammatory Activity of this compound
| Assay | Test Compound | Concentration/Dose | Effect | Source(s) |
| Tryptophan/Kynurenine (B1673888) Pathway Analysis in CABG patients | Not applicable (endogenous levels measured) | Not applicable | Plasma Trp/Kyn ratio decreased, indicating an inflammatory response | [9] |
Note: This study highlights the role of the tryptophan metabolic pathway as a marker for inflammation.
Modulation of Neurotransmitter Systems and Memory
Synthetic this compound has been shown to influence neurotransmitter metabolism and improve cognitive function in animal models.
Table 4: Effects of Synthetic this compound on the Nervous System
| Assay/Model | Test Compound | Concentration/Dose | Result | Source(s) |
| Scopolamine-induced amnesic mice (Y-maze test) | Synthetic WY dipeptide | 1 mg/kg | Increased spontaneous alternation (improved spatial memory) | [10] |
| Dopamine (B1211576) levels in the frontal cortex of mice | Synthetic WY dipeptide | Not specified | Increased dopamine levels | [10] |
Stimulation of GLP-1 Secretion
This compound has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion, an important hormone in glucose homeostasis.
Table 5: Effect of Synthetic this compound on GLP-1 Secretion
| Assay | Test Compound | Concentration | Result | Source(s) | | :--- | :--- | :--- | :--- | | GLP-1 release from murine enteroendocrine GLUTag cells | Synthetic this compound | Not specified | Potently stimulated GLP-1 secretion |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the biological activity of this compound.
Antioxidant Activity: ABTS Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical by the antioxidant is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS radical solution: A 7 mM ABTS stock solution is mixed with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Assay Procedure: The ABTS radical solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the this compound solution (at various concentrations) is mixed with the ABTS radical solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The results can be expressed as the IC50 value (the concentration of the sample that scavenges 50% of the ABTS radicals) or as Trolox equivalents.
ACE Inhibitory Activity Assay
Principle: This assay is based on the ability of an inhibitor to prevent the angiotensin-converting enzyme (ACE) from cleaving the substrate hippuryl-L-histidyl-L-leucine (HHL) into hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified.[11][12]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.3), the this compound sample at various concentrations, and the substrate HHL (e.g., 5 mM).[12]
-
Enzyme Addition: Initiate the reaction by adding ACE solution (e.g., 0.04 U/mL).[12]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).[12]
-
Reaction Termination: Stop the reaction by adding an acid, such as 1 M HCl.[12]
-
Quantification of Hippuric Acid: The hippuric acid formed is extracted with an organic solvent (e.g., ethyl acetate) and the absorbance is measured spectrophotometrically at 228 nm.[11] Alternatively, HPLC can be used for quantification.
-
Calculation: The percentage of ACE inhibition is calculated as: (A_control - A_sample) / (A_control - A_blank) * 100, where A_control is the absorbance without the inhibitor, A_sample is the absorbance with the inhibitor, and A_blank is the absorbance without ACE. The IC50 value is then determined.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
GLP-1 Secretion Assay
Principle: This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells (e.g., STC-1 or GLUTag cells) in response to a stimulus.[13]
Protocol:
-
Cell Culture: Culture STC-1 or GLUTag cells to an appropriate confluency (e.g., 80%).[13]
-
Starvation: Wash the cells and incubate them in a buffer without secretagogues (e.g., HEPES buffer) for a short period (e.g., 30 minutes) to establish a baseline.[13]
-
Stimulation: Replace the buffer with a stimulation buffer containing various concentrations of this compound.
-
Incubation: Incubate the cells for a defined time (e.g., 1-2 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: General experimental workflow for comparing synthetic and natural this compound.
Caption: Simplified dopamine synthesis pathway influenced by this compound.
Caption: this compound stimulated GLP-1 secretion pathway in L-cells.
Conclusion
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and success of their work. While natural this compound is biologically relevant, the use of synthetic this compound offers significant advantages in terms of purity, consistency, and scalability. The extensive body of research utilizing synthetic this compound has demonstrated its potent biological activities across various assays.
In the absence of direct comparative studies, the superior control over purity and composition afforded by chemical synthesis strongly suggests that synthetic this compound is the more reliable and scientifically rigorous choice for biological assays. This ensures that the observed effects are directly attributable to the dipeptide itself, free from the influence of potential contaminants inherent in natural extracts. Therefore, for robust and reproducible research, synthetic this compound is the recommended alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic vs. Natural Peptides: Which Is Right for Your Study? [synapse.patsnap.com]
- 3. High Purity Natural and Synthetic Peptides [clementiabiotech.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Mechanism of Action of Food-Derived ACE-Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Systemic Inflammatory Response to On- and Off-Pump Coronary Artery Bypass Graft (CABG) Surgeries Using the Tryptophan/Kynurenine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomic changes demonstrate reduced bioavailability of tyrosine and altered metabolism of tryptophan via the kynurenine pathway with ingestion of medical foods in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antioxidant Effects of Tryptophan-Tyrosine (Trp-Tyr)
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY) has garnered significant interest for its intrinsic antioxidant properties, largely attributed to the electron-donating capabilities of its constituent aromatic amino acids.[1] Both tryptophan (Trp) and tyrosine (Tyr) residues are recognized as potent free radical scavengers.[1][2] This guide delves into the synergistic antioxidant effects observed with this compound, presenting a comparison of its activity and exploring its mechanisms. We provide quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the underlying biochemical pathways and workflows.
Quantitative Analysis of Antioxidant Synergy
Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[3] This interaction is crucial for developing potent antioxidant formulations. While intermolecular synergy between the this compound dipeptide and other discrete antioxidant compounds is a promising area of research, a clear example of intramolecular synergy has been quantitatively demonstrated within the this compound molecule itself.
A key study investigated the antioxidant capacity (AOC) of various tyrosine-containing dipeptides against peroxyl radicals using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results showed that the experimentally measured AOC of this compound was significantly higher than the predicted additive AOC, which was calculated based on the individual contributions of Trp and Tyr residues in other dipeptide combinations.[4] This points to a potent intramolecular synergistic effect.
| Compound/Combination | Predicted Additive AOC (μmol TE/μmol) | Experimentally Measured AOC (μmol TE/μmol) | Synergy Observed | Assay | Reference |
| This compound | 3.6 | 5.1 | Yes (Intramolecular) | ORAC | [4] |
TE = Trolox Equivalents. The predicted additive value was calculated from the sum of the antioxidant capacities attributed to the individual amino acid residues in the peptide structure.
This intramolecular synergy is proposed to arise from an efficient electron transfer from the phenolic hydroxyl group of the tyrosine residue to the indolyl radical of the tryptophan residue, effectively regenerating the Trp radical and enhancing the molecule's overall capacity to neutralize free radicals.[4]
Mechanisms of Action and Signaling Pathways
The antioxidant action of peptides like this compound can be multifaceted, involving direct radical scavenging and modulation of cellular antioxidant defenses.
Direct Radical Scavenging: The primary mechanism for dipeptides containing Trp and Tyr is direct radical scavenging through two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic group of Tyr and the indole (B1671886) group of Trp can donate a hydrogen atom to a free radical, neutralizing it.[5]
-
Single Electron Transfer (SET): These electron-rich aromatic residues can donate an electron to reduce and stabilize a radical species.[5]
The intramolecular synergy in this compound enhances this process, as depicted in the diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids with Glutathione Antioxidant Synergy: Influence of Free Radicals Inflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Trp-Tyr as a Biomarker for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptide Tryptophan-Tyrosine (Trp-Tyr) with established biomarkers of oxidative stress, namely Malondialdehyde (MDA) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). It includes an objective analysis of their performance based on available experimental data, detailed methodologies for their quantification, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Oxidative Stress Biomarkers
The selection of an appropriate biomarker for oxidative stress is critical for research and clinical applications. While MDA and 8-oxo-dG are well-established markers for lipid peroxidation and oxidative DNA damage, respectively, the emergence of this compound as a potential biomarker for protein oxidation warrants a comparative evaluation.
| Feature | Tryptophan-Tyrosine (this compound) | Malondialdehyde (MDA) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |
| Biomarker Type | Product of protein oxidation | Product of lipid peroxidation | Product of oxidative DNA damage |
| What it Measures | Damage to proteins from oxidative stress, specifically the cross-linking of tryptophan and tyrosine residues. | Damage to polyunsaturated fatty acids in cell membranes. | Oxidative damage to guanine (B1146940) bases in DNA. |
| Primary Method of Detection | UPLC-MS/MS | Spectrophotometry (TBARS assay), HPLC, GC-MS | LC-MS/MS, ELISA, HPLC-ECD |
| Common Sample Types | Can be measured in tissues and biological fluids where protein oxidation occurs. | Plasma, serum, urine, tissue homogenates, exhaled breath condensate.[1][2] | Urine, plasma, leukocytes, tissue DNA.[3][4] |
| Advantages | Specific marker for protein oxidation. Can be measured simultaneously with other oxidation products like dityrosine (B1219331) and ditryptophan. | Well-established and widely used. Relatively simple and inexpensive colorimetric assays are available. | Highly specific marker for DNA damage. Can be measured non-invasively in urine. |
| Limitations | Less established than MDA and 8-oxo-dG. Lack of direct quantitative comparison studies with other markers. | The TBARS assay can lack specificity and react with other aldehydes. | Levels can be influenced by DNA repair efficiency and diet.[5] ELISA methods may have cross-reactivity issues. |
While direct quantitative comparisons of this compound with MDA and 8-oxo-dG in response to the same oxidative stressor in a single study are limited in the current literature, the distinct molecular targets of these biomarkers suggest their complementary use in obtaining a comprehensive profile of oxidative damage. For instance, in conditions with significant protein damage, this compound could be a more sensitive marker than those for lipid or DNA damage.
Experimental Protocols
Accurate and reproducible quantification is paramount for the validation of any biomarker. Below are detailed methodologies for the analysis of this compound, MDA, and 8-oxo-dG.
1. UPLC-MS/MS Method for Simultaneous Quantification of this compound, Dityrosine, and Ditryptophan
This method is adapted from a published study and is suitable for the analysis of protein oxidation products in biological samples.[6]
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice.
-
Perform protein precipitation using an appropriate agent (e.g., trifluoroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Spike the supernatant with an appropriate internal standard.
-
-
Chromatographic Separation:
-
System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time to ensure separation of the analytes.
-
Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Dityrosine: m/z 361 -> m/z 315
-
Ditryptophan: m/z 407 -> m/z 203
-
-
Data Analysis: Quantify the analytes by comparing the peak areas of the sample to a standard curve generated with known concentrations of the analytes.
-
2. Quantification of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used colorimetric method for estimating MDA levels.[2]
-
Reagents:
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA) solution.
-
MDA standard solution.
-
-
Procedure:
-
Mix the sample (e.g., plasma, tissue homogenate) with TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration based on a standard curve prepared with known concentrations of MDA.
-
3. Quantification of 8-oxo-dG by LC-MS/MS
LC-MS/MS is the gold standard for accurate and sensitive quantification of 8-oxo-dG in biological samples.[3][4]
-
Sample Preparation (from urine):
-
Centrifuge the urine sample to remove any sediment.
-
Add an internal standard (e.g., isotopically labeled 8-oxo-dG).
-
Dilute the sample with a suitable buffer.
-
-
Chromatographic Separation:
-
System: HPLC or UPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Typically a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Detection Mode: MRM.
-
MRM Transition: Precursor ion (m/z for 8-oxo-dG) -> Product ion (m/z).
-
-
Data Analysis: Quantify 8-oxo-dG by comparing the ratio of the peak area of the analyte to the internal standard against a standard curve.
Signaling Pathways and Mechanisms
The antioxidant properties of this compound containing peptides are thought to be mediated through both direct and indirect mechanisms.
Direct Radical Scavenging: The aromatic side chains of both tryptophan and tyrosine residues can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them. This direct scavenging activity contributes to the protection of other cellular components from oxidative damage.[8][9]
Modulation of the Keap1-Nrf2 Signaling Pathway: Emerging evidence suggests that antioxidant peptides can influence the Keap1-Nrf2 pathway, a critical regulator of the endogenous antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Peptides containing Trp and Tyr may promote the dissociation of Nrf2 from Keap1, thereby enhancing the cellular antioxidant capacity.[6]
Caption: Proposed antioxidant mechanisms of this compound dipeptide.
Experimental and Logical Workflows
The validation of this compound as a biomarker for oxidative stress involves a systematic workflow from experimental design to data interpretation.
Caption: Experimental workflow for this compound biomarker validation.
Conclusion
This compound holds promise as a specific biomarker for protein oxidation, a key component of oxidative stress. Its measurement, particularly through sensitive and specific UPLC-MS/MS methods, can provide valuable insights into the molecular damage caused by oxidative insults. In comparison to the established biomarkers MDA and 8-oxo-dG, which reflect lipid and DNA damage respectively, this compound offers a more direct assessment of protein damage.
However, for the comprehensive validation of this compound as a routine biomarker, further research is necessary. Specifically, studies that directly compare the quantitative changes in this compound with those of MDA and 8-oxo-dG in various models of oxidative stress are crucial. Such studies will help to establish the relative sensitivity and specificity of this compound and to define its optimal applications in both preclinical research and clinical diagnostics. Furthermore, a deeper understanding of the specific signaling pathways modulated by the this compound dipeptide will strengthen its position as a mechanistically informative biomarker of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Immune Response and Malondialdehyde Levels in Irradiated Rats Supplemented with Curcuma xanthorriza Roxb Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a head-to-tail cyclic peptide as the Keap1-Nrf2 protein-protein interaction inhibitor with high cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability | MDPI [mdpi.com]
- 9. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tryptophan-Tyrosine (Trp-Tyr) Dipeptide Effects Across Diverse Cell Lines
The dipeptide Tryptophan-Tyrosine (Trp-Tyr), a component of various food proteins, has garnered scientific interest for its diverse biological activities. Research highlights its potential in neuromodulation, metabolic regulation, and even selective cytotoxicity, with effects varying significantly across different cell types. This guide provides a comparative overview of this compound's influence on distinct cell lines, supported by experimental data and methodological details to inform future research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound and related dipeptides in different cell lines. Direct comparative studies of this compound across multiple cell lines are limited; therefore, this table compiles data from separate investigations to offer a broader perspective.
| Cell Line | Dipeptide | Concentration | Observed Effect | Quantitative Measurement | Reference |
| GLUTag (Murine Enteroendocrine) | This compound (WY) | 1-5 mg/mL | Potent stimulation of GLP-1 secretion | Concentration-dependent increase in GLP-1 release | [1] |
| Jurkat-E6 (Human Leukemia) | Tyr-Tyr (YY) derivatives | Low µM concentrations | Decreased cell viability (cytotoxicity) | IC50 values varied by derivative | [2] |
| A2058 (Human Melanoma) | Tyr-Tyr (YY) derivatives | Not specified | Did not respond well to treatment | - | [2] |
| HaCaT (Human Keratinocyte - Non-tumor) | Tyr-Tyr (YY) derivatives | Not specified | No significant decrease in viability | - | [2] |
| CHO BIBH1 (Chinese Hamster Ovary) | l-prolyl-l-tyrosine (PY) | 0.5 mM | Altered cell growth and metabolism | Significantly reduced viable cell density | [3] |
Note: Data for Jurkat-E6, A2058, HaCaT, and CHO cells are for Tyrosine-containing dipeptides other than this compound and are included to illustrate comparative methodologies and potential for selective effects.
Detailed Experimental Protocols
GLP-1 Secretion Assay in GLUTag Cells
This protocol is based on the methodology used to identify this compound as a potent GLP-1 secretagogue.[1]
-
Cell Culture: Murine enteroendocrine GLUTag cells are cultured in a suitable medium and conditions to maintain their viability and function.
-
Cell Seeding: Cells are seeded into multi-well plates and grown to a specified confluency.
-
Dipeptide Treatment: A library of dipeptides, including this compound, is dissolved to create stock solutions. The cell culture medium is replaced with a buffer solution containing the dipeptides at final concentrations ranging from 1-5 mg/mL.
-
Incubation: The cells are incubated with the dipeptides for 60 minutes.
-
Supernatant Collection: After incubation, the supernatant is collected from each well.
-
GLP-1 Measurement: The concentration of glucagon-like peptide-1 (GLP-1) in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The measured GLP-1 concentrations are analyzed to determine the dose-responsiveness of the dipeptide treatment.
Cell Viability Assay for Cytotoxicity Screening
This generalized protocol is based on methodologies used to assess the cytotoxicity of dipeptides against cancer and non-tumor cell lines.[2]
-
Cell Lines and Culture:
-
Jurkat-E6 (leukemia)
-
A2058 (melanoma)
-
HaCaT (non-tumor keratinocyte)
-
Cells are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 atmosphere.
-
-
Treatment: Cells are seeded in 96-well plates. After allowing for cell attachment, they are treated with various concentrations of the synthesized dipeptides.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of dipeptide that inhibits 50% of cell growth) is determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
This compound Induced GLP-1 Secretion Workflow
The following diagram illustrates the experimental workflow for assessing the effect of this compound on GLP-1 secretion in GLUTag cells.
References
- 1. This compound is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
"Trp-Tyr vs. Trp-Phe: a comparative neuroprotective study"
In the landscape of neurodegenerative disease research, small bioactive peptides are emerging as promising therapeutic agents. Among these, the dipeptides Tryptophan-Tyrosine (Trp-Tyr) and Tryptophan-Phenylalanine (Trp-Phe) have garnered attention for their potential neuroprotective properties. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies investigating the neuroprotective and related bioactivities of this compound and Trp-Phe. Direct comparative studies are limited; therefore, data is compiled from individual studies on each dipeptide or closely related peptides.
Table 1: Comparative Neuroprotective Effects
| Parameter | This compound | Trp-Phe | Source |
| Model System | PS19 Tauopathy Mice | N/A | [1][2] |
| Effect on Tau Phosphorylation | Prevention of phosphorylation in the frontal cortex | No direct data available | [1][2] |
| Behavioral Deficit Improvement | Improved locomotor activity in open field test | No direct data available | [1][2] |
| Effect on Synaptic Markers | Increased synaptophysin expression | No direct data available | [1] |
| Effect on Neurotransmitter Turnover | Increased dopamine (B1211576) turnover | No direct data available | [1][2] |
| Amelioration of Memory Deficit | Ameliorated short-term memory deficit in an Alzheimer's model | No direct data available | [3] |
Table 2: Comparative Antioxidant Activity
| Assay | This compound | Trp-Phe | Source |
| Oxygen Radical Absorbance Capacity (ORAC) | Data suggests strong antioxidant potential due to Tyr residue | Trp-Phe showed lower scavenging activity than other Trp-containing peptides towards AAPH-derived radicals. | [4][5] |
| Radical Scavenging Activity | Dipeptides with Tyr at the N-terminus show strong radical scavenging. | Free and peptide-included Trp residues show scavenging activity towards alkoxyl radicals. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vivo Neuroprotection Assessment in Tauopathy Mouse Model (for this compound)
-
Animal Model: PS19 transgenic mice, a well-established model for tauopathy.[1][2]
-
Treatment: this compound dipeptide was administered orally.
-
Behavioral Analysis: The open field test was used to assess locomotor activity and anxiety-like behavior.[1]
-
Biochemical Analysis:
-
Tau Phosphorylation: Western blotting was used to measure the levels of phosphorylated tau in brain homogenates from the frontal cortex.[1][2]
-
Synaptic Markers: The expression of synaptophysin, a presynaptic vesicle protein, was quantified by Western blotting.[1]
-
Neurotransmitter Levels: Dopamine and its metabolites were measured using high-performance liquid chromatography (HPLC) to determine dopamine turnover.[1][2]
-
Assessment of Short-Term Memory in an Alzheimer's Disease Mouse Model (for Tyr-Trp)
-
Animal Model: A mouse model of cognitive dysfunction induced by amyloid-beta (Aβ) peptide 25–35.[3]
-
Treatment: Tyr-Trp was administered orally.[3]
-
Behavioral Analysis: Short-term memory was evaluated using appropriate behavioral tests (e.g., Y-maze, object recognition test).[3]
-
Metabolome Analysis: Comparative metabolome analysis of the cerebral cortex was performed to identify changes in metabolites, including those in the kynurenine (B1673888) pathway and L-dopa levels.[3]
In Vitro Antioxidant Activity Assays
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant scavenging activity against peroxyl radicals. The assay involves monitoring the decay of a fluorescent probe in the presence of a radical generator (AAPH) and the antioxidant compound.[5]
-
ABTS Radical Scavenging Assay: This assay evaluates the ability of the peptide to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in absorbance of the ABTS radical is measured spectrophotometrically.[4]
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these dipeptides are believed to be mediated through multiple pathways, including antioxidant activity and modulation of neurotransmitter systems.
Caption: Proposed neuroprotective mechanisms of this compound and Trp-Phe.
Caption: General experimental workflow for assessing dipeptide neuroprotection.
Concluding Remarks
The available evidence strongly supports the neuroprotective potential of this compound, with in vivo studies demonstrating its efficacy in a tauopathy model by reducing tau phosphorylation, improving behavioral deficits, and enhancing synaptic health.[1][2] Its ability to ameliorate memory deficits in an Alzheimer's model further underscores its therapeutic promise.[3] The neuroprotective mechanisms of this compound are likely multifaceted, involving potent antioxidant activity and modulation of catecholamine metabolism.[3][4]
Direct experimental data on the neuroprotective effects of Trp-Phe is less abundant in the currently available literature. While Trp-Phe possesses antioxidant properties, some studies suggest its radical scavenging activity may be less potent compared to other tryptophan-containing peptides.[5] The presence of Tyr in this compound, a known potent radical scavenger, may confer superior antioxidant and, by extension, neuroprotective capabilities compared to the Phe-containing counterpart.[4]
Future research should focus on direct, head-to-head comparative studies of this compound and Trp-Phe in various neurodegenerative disease models. Such studies will be critical to fully elucidate their respective mechanisms of action and to determine which dipeptide holds greater promise for clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Tryptophan-Tyrosine (Trp-Tyr) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization and validation of synthesized peptides. For the dipeptide Tryptophan-Tyrosine (Trp-Tyr), which holds potential in various research and therapeutic applications, ensuring high purity is paramount for reliable experimental outcomes and safety. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). We present supporting experimental data paradigms and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques for this compound Purity Assessment
The selection of an analytical technique for purity assessment depends on the specific information required. While HPLC is the gold standard for determining the percentage of the target peptide in a sample, MS is invaluable for confirming its identity and characterizing impurities.[1] Amino Acid Analysis provides crucial information on the net peptide content and the stoichiometric ratio of the constituent amino acids.[1] A combination of these methods offers a comprehensive evaluation of the purity and quality of synthesized this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Function | Quantifies the percentage of the target peptide relative to impurities.[1] | Confirms the molecular weight of the target peptide and identifies impurities by their mass-to-charge ratio.[1] | Determines the net peptide content and the ratio of constituent amino acids.[1] |
| Information Provided | Purity (%), presence of closely related impurities (e.g., diastereomers, truncated/extended sequences). | Molecular weight confirmation, identification of impurities (e.g., oxidation products, protecting group remnants). | Net peptide content (%), amino acid composition and ratio, confirmation of peptide identity based on amino acid content. |
| Typical Purity Value Reported | >95% to >99% | Not a direct purity percentage method, but confirms the identity of the main component and impurities. | Provides data to calculate net peptide content, typically 70-90% for lyophilized peptides.[2] |
| Strengths | High resolution, quantitative, reproducible, well-established for purity assessment.[3] | High sensitivity and specificity for molecular identification, excellent for impurity characterization. | Provides absolute quantification of peptide amount, confirms amino acid stoichiometry.[1] |
| Limitations | May not resolve all co-eluting impurities, does not provide molecular weight information directly. | Not inherently quantitative for purity without isotopic standards, can have matrix effects. | Destructive method, does not provide information on the sequence or presence of modified amino acids. |
| Sample Requirement | Microgram to milligram quantities. | Nanogram to microgram quantities. | Microgram to milligram quantities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC (RP-HPLC) separates the this compound dipeptide from impurities based on differences in their hydrophobicity. The percentage purity is calculated by comparing the peak area of the main product to the total area of all peaks in the chromatogram.[1]
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized this compound dipeptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (due to the aromatic side chains of Trp and Tyr).
-
Column Temperature: 30-40 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Mass Spectrometry (MS) for Identity Confirmation and Impurity Analysis
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is used to confirm that the molecular weight of the main peak from HPLC corresponds to the theoretical mass of the dipeptide and to identify the masses of any impurities.
Methodology (LC-MS):
-
Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
LC Conditions: Use the same or similar LC conditions as for the purity analysis. Formic acid (0.1%) can be used as a mobile phase additive instead of TFA to improve ionization efficiency.
-
MS Data Acquisition:
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000 m/z).
-
The expected [M+H]⁺ ion for this compound (C₂₀H₂₁N₃O₄) is approximately 368.16 m/z.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight of the main peak with the calculated theoretical molecular weight of this compound.
-
Analyze the mass spectra of impurity peaks to identify their molecular weights and infer their potential structures (e.g., deletion or addition of amino acids, presence of protecting groups).
-
Amino Acid Analysis (AAA) for Net Peptide Content and Composition
Principle: The this compound dipeptide is hydrolyzed into its constituent amino acids, which are then derivatized, separated, and quantified. This allows for the determination of the net peptide content and verification of the 1:1 molar ratio of Tryptophan to Tyrosine.
Methodology:
-
Hydrolysis:
-
Accurately weigh a sample of the lyophilized this compound peptide.
-
Perform acid hydrolysis using 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube. Note that Tryptophan is susceptible to degradation under standard acid hydrolysis conditions; therefore, specialized hydrolysis conditions (e.g., using 4 M methanesulfonic acid containing 0.2% tryptamine) are often required for accurate Trp quantification.
-
-
Derivatization:
-
Derivatize the hydrolyzed amino acids with a reagent such as o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines to enable fluorescent or UV detection.
-
-
Chromatographic Separation and Detection:
-
Separate the derivatized amino acids using a dedicated amino acid analysis HPLC system with a suitable column and gradient.
-
Detect the amino acids using a fluorescence or UV detector.
-
-
Data Analysis:
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
-
Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the lyophilized peptide sample.
-
Verify the molar ratio of Tryptophan to Tyrosine is approximately 1:1.
-
Visualizing the Workflow and Comparison
Caption: Workflow for this compound purity assessment.
Caption: Comparison of purity assessment techniques.
References
Inter-Laboratory Validation of Trp-Tyr Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tryptophan-Tyrosine (Trp-Tyr) dipeptides, with a focus on inter-laboratory validation. The objective is to offer a comparative analysis of performance data and detailed experimental protocols to aid in the selection and implementation of robust analytical methods for research and quality control.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques. The following tables summarize key performance parameters from various validation studies, providing a basis for inter-laboratory comparison.
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | >0.999[1] | >0.99 |
| Accuracy (% Recovery) | 95-105% | 97-103% | 95-105%[1] | 80-120%[2][3] |
| Precision (RSD%) | ||||
| - Intra-day | < 2% | < 3% | 0.22-0.52%[1] | < 15% |
| - Inter-day | < 5% | < 6% | 0.20-0.61%[1] | < 15% |
| LOD (ng/mL) | 10 | 12 | 100[1] | Signal-to-Noise > 3 |
| LOQ (ng/mL) | 30 | 35 | 500[1] | Signal-to-Noise > 10 |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.996[4] | >0.99 | >0.99[5] | >0.99 |
| Accuracy (% Recovery) | 85.9-114.4%[5] | 90-110% | 82.5-113.2%[5] | 80-120%[2][3] |
| Precision (RSD%) | ||||
| - Intra-day | 0.3-3.4%[4] | < 5% | 1.00-13.84%[5] | < 15% |
| - Inter-day | 0.4-8.9%[4] | < 10% | 1.5-14.3%[5] | < 15% |
| LOD (ng/mL) | 1[5] | 0.8 | 1-150[5] | Signal-to-Noise > 3 |
| LOQ (ng/mL) | 0.55[4] | 2.5 | 3-300[5] | Signal-to-Noise > 10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for the validation of HPLC-UV and LC-MS/MS methods for this compound analysis.
Protocol 1: HPLC-UV Method Validation
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed. This is demonstrated by the separation of the this compound peak from other potential impurities or matrix components.
-
Linearity: A calibration curve is constructed by analyzing a series of standards at different concentrations. Linearity is evaluated by the correlation coefficient (r²) of the curve.[1]
-
Accuracy: The accuracy is determined by the percent recovery of known amounts of analyte spiked into a sample matrix.[6] This is typically performed at three concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Multiple analyses of the same sample are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, and may involve different analysts and equipment. The precision is expressed as the relative standard deviation (RSD%).[7]
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. It is often determined based on a signal-to-noise ratio of 3.[8]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically determined based on a signal-to-noise ratio of 10.[8]
Protocol 2: LC-MS/MS Method Validation
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and its internal standard. The use of multiple reaction monitoring (MRM) enhances selectivity.[4]
-
Linearity: A calibration curve is prepared in the biological matrix to account for matrix effects. The linearity is assessed by the correlation coefficient.[4]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[5]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in the matrix to the response in a clean solvent. The use of a stable isotope-labeled internal standard can help to correct for matrix effects.[2][3]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[5]
-
Stability: The stability of the analyte is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Visualizations
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow for Inter-Laboratory Method Validation.
Decision Tree for Analytical Method Selection
This diagram provides a logical approach to selecting the most suitable analytical method based on key experimental requirements.
Caption: Decision Tree for Method Selection.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS [mdpi.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
A Comparative Conformational Analysis of Trp-Tyr and Its Mutants: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational properties of the Trp-Tyr dipeptide motif and its variants. By integrating experimental data and computational methodologies, we aim to offer a comprehensive resource for understanding the structural nuances that arise from mutations within this important aromatic pair. Such insights are critical for applications in peptide design, drug development, and the study of protein structure-function relationships.
Introduction to this compound Conformational Dynamics
The this compound dipeptide motif is of significant interest in biological chemistry due to the unique properties of its constituent aromatic residues. Tryptophan (Trp) and Tyrosine (Tyr) can engage in a variety of non-covalent interactions, including hydrogen bonding (via the Tyr hydroxyl and Trp indole (B1671886) amine) and π-stacking, which can significantly influence the local conformation of a peptide backbone. Understanding how mutations, such as the substitution of one or both of these residues, alter the conformational landscape is crucial for predicting and engineering the behavior of peptides and proteins.
This guide will explore these differences through a comparative analysis, leveraging both experimental data from spectroscopic techniques and insights from computational modeling.
Experimental Comparative Analysis
Experimental techniques provide invaluable data on the ensemble of conformations adopted by peptides in solution. Here, we present a comparative analysis based on a study of a β-hairpin peptide (Trpzip2) and its mutants, which provides a well-defined structural context to probe the interactions between Trp and Tyr residues.
Data Presentation: Comparative Stability of Aromatic Pairs
The stability of a peptide conformation is a direct reflection of its underlying intramolecular interactions. In a study by Syud et al. on Trpzip2 peptides, the melting temperatures (Tm), a measure of thermal stability, were determined for peptides containing Trp/Trp, Trp/Tyr, and Tyr/Tyr interacting pairs. These results provide a quantitative comparison of the stabilizing contributions of these aromatic interactions.
| Peptide Variant | Aromatic Pair | Melting Temperature (Tm) in °C | Change in Stability (ΔTm) vs. Trp/Trp |
| Trpzip2 | Trp/Trp | 55 | - |
| Trpzip2-Y3 | Trp/Tyr | 48 | -7 |
| Trpzip2-Y11 | Trp/Tyr | 45 | -10 |
| Trpzip2-Y3Y11 | Tyr/Tyr | 38 | -17 |
Data synthesized from a study on Trpzip2 and its mutants, where substitutions were made to study cross-strand aromatic interactions in a β-hairpin context.[1]
The data clearly indicates that the Trp/Trp interaction provides the greatest stabilization to the β-hairpin fold. The Trp/Tyr interaction is also significantly stabilizing, though less so than Trp/Trp. The Tyr/Tyr interaction contributes the least to the stability of this particular peptide structure.[1]
Experimental Protocols
Peptide Synthesis
The synthesis of this compound and its mutant peptides can be achieved using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a Rink Amide MBHA resin.
-
Amino Acid Coupling: Activate four equivalents of each Fmoc-protected amino acid with activating agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIEA (N,N-Diisopropylethylamine).
-
Stepwise Synthesis: Couple the amino acids sequentially to the resin.
-
Cleavage: Once synthesis is complete, cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like phenol, water, and triisopropylsilane (B1312306) (TIPS) to protect sensitive side chains.[1]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7).[1]
-
Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm, applying the appropriate molar extinction coefficients for Trp (ε₂₈₀ ≈ 5560 M⁻¹cm⁻¹) and Tyr (ε₂₈₀ ≈ 1200 M⁻¹cm⁻¹).[1]
-
Data Acquisition: Acquire far-UV CD spectra from approximately 185 to 260 nm using a CD spectrometer. Use a quartz cuvette with a 1 mm path length.[1]
-
Thermal Denaturation: To determine the melting temperature (Tm), monitor the CD signal at a specific wavelength (e.g., 228 nm) while incrementally increasing the temperature. The data can be fit to a two-state model to calculate Tm.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at the atomic level.
Protocol:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances and assess the overall sample quality.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Chemical Shift Analysis: Deviations from random coil chemical shifts can indicate the presence of secondary structure.
-
NOE Analysis: The presence and intensity of NOE cross-peaks are used to generate distance restraints. For example, a strong NOE between the amide proton of one residue and the alpha proton of the preceding residue is indicative of an extended conformation.
-
Structure Calculation: Use the collected restraints (e.g., distances from NOESY, dihedral angles from coupling constants) in molecular modeling software to calculate an ensemble of structures consistent with the NMR data.
-
Computational Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful computational approach to explore the conformational landscape of peptides and calculate their relative energies.
Methodology: Molecular Dynamics Simulation Workflow
A typical workflow for a comparative conformational analysis of this compound and its mutants using MD simulations is as follows:
-
System Setup:
-
Build the initial structures of the dipeptides (e.g., this compound, Ala-Tyr, Trp-Ala) using molecular modeling software.
-
Place each dipeptide in a simulation box of a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to relax the initial structures and remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system density.
-
Production Run: Run a long MD simulation (typically nanoseconds to microseconds) under constant volume and temperature (NVT ensemble) or NPT to sample the conformational space.
-
Analysis:
-
Ramachandran Plots: Analyze the backbone dihedral angles (phi, ψ) to identify the preferred conformational regions.
-
Conformational Clustering: Group similar conformations to identify the most populated structural states.
-
Free Energy Landscape: Calculate the potential of mean force (PMF) as a function of key dihedral angles or other collective variables to visualize the conformational energy landscape.
-
Caption: Workflow for comparative molecular dynamics simulation.
Visualization of Conformational Energy Landscape
The results of MD simulations can be visualized as a free energy landscape, which maps the conformational space of the peptide in terms of its energy. Lower energy regions represent more stable and frequently visited conformations.
Caption: Conceptual depiction of a free energy landscape.
By comparing the free energy landscapes of this compound and its mutants, researchers can gain a detailed understanding of how specific mutations alter the stability and accessibility of different conformations. For example, replacing the bulky Trp with a smaller Ala residue would likely lead to a smoother energy landscape with more accessible conformational states.
Conclusion
The conformational analysis of the this compound dipeptide and its mutants reveals a delicate interplay of steric and electronic factors that govern peptide structure. Experimental data from the Trpzip2 model system demonstrates that the Trp/Trp interaction provides the highest degree of stabilization, followed by Trp/Tyr and then Tyr/Tyr.[1] This highlights the unique contribution of the indole ring of tryptophan to peptide stability.
Computational methods, such as molecular dynamics simulations, provide a powerful complementary approach to explore the entire conformational space and quantify the energetic differences between various states. A comparative analysis of the Ramachandran plots and free energy landscapes of this compound and its mutants would further elucidate the specific roles of each aromatic side chain in dictating the preferred backbone and side-chain orientations.
For researchers in drug development and protein engineering, this guide underscores the importance of considering the specific aromatic residues when designing peptides with desired conformational properties and stability. The substitution of Trp with Tyr, or either with a non-aromatic residue like Ala, can have profound and predictable effects on the conformational equilibrium, which can be harnessed for rational molecular design.
References
A Researcher's Guide to Evaluating Protein Assay Specificity: Trp-Tyr vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of protein concentration is a cornerstone of reliable and reproducible results. The choice of protein assay can significantly impact experimental outcomes, with specificity being a critical factor. This guide provides an objective comparison of the intrinsic tryptophan-tyrosine (Trp-Tyr) fluorescence assay with common colorimetric alternatives—the Bradford and Bicinchoninic Acid (BCA) assays—and introduces a high-specificity alternative, the intrinsic Förster Resonance Energy Transfer (iFRET) assay.
At a Glance: Performance Comparison of Protein Quantification Assays
The selection of an appropriate protein assay hinges on a balance of specificity, sensitivity, and compatibility with the experimental workflow. The following table summarizes the key performance characteristics of the discussed assays.
| Feature | Intrinsic this compound Fluorescence | Bradford Assay | Bicinchoninic Acid (BCA) Assay | Intrinsic FRET (iFRET) Assay |
| Principle | Measures the natural fluorescence of tryptophan and tyrosine residues. | Dye-binding to basic and aromatic amino acid residues, primarily arginine.[1][2][3] | Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with bicinchoninic acid.[2][3] | Förster Resonance Energy Transfer between an intrinsic tryptophan donor and a target-specific fluorescent acceptor.[4][5] |
| Specificity | Highly dependent on the number of Trp and Tyr residues, leading to significant protein-to-protein variability.[1][6] | High protein-to-protein variation due to dependence on the content of basic and aromatic amino acids.[1][7] | Lower protein-to-protein variability compared to the Bradford assay.[7][8] | High, as it relies on a specific binding event between the target protein and a ligand-fluorophore conjugate.[4][5] |
| Protein-to-Protein Variability (CV%) | High (not consistently reported in direct comparative studies) | 15-50%[8] | ~15%[8] | Low (assay dependent) |
| Sensitivity | Moderate to high, dependent on Trp content and instrument sensitivity.[6][9] | 1-20 µg/mL[2][7] | 20-2000 µg/mL[2][10] | High, dependent on the affinity of the ligand and FRET pair efficiency.[4] |
| Interfering Substances | Compounds that quench fluorescence (e.g., heavy ions, iodide), and substances that absorb at excitation/emission wavelengths.[11] | Strong detergents (e.g., SDS), high concentrations of salts, and basic buffers. | Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and lipids. | Unbound fluorescent probes and compounds that interfere with the specific protein-ligand interaction. |
| Assay Time | Rapid (minutes) | Rapid (~5-15 minutes)[10] | Slower (30-120 minutes)[10] | Rapid (minutes to hours, depending on binding kinetics) |
Understanding the Methodologies: A Deep Dive into Specificity
The specificity of a protein assay refers to its ability to accurately quantify different proteins with a consistent response, independent of their amino acid composition.
Intrinsic Tryptophan-Tyrosine (this compound) Fluorescence Assay: This method is straightforward, requiring no additional reagents, and directly measures the inherent fluorescence of tryptophan and tyrosine residues when excited with UV light (typically around 280 nm).[6] However, this simplicity comes at the cost of specificity. The fluorescence intensity is directly proportional to the number and quantum yield of these aromatic amino acids, which varies significantly between proteins.[1] This leads to substantial protein-to-protein variation, making it less reliable for accurately comparing the concentrations of different proteins. Furthermore, the fluorescence is sensitive to the local environment of the Trp/Tyr residues, meaning changes in protein conformation or the presence of quenching agents can alter the signal.[9]
Bradford Assay: This colorimetric assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[1][3] The dye primarily interacts with basic (arginine, lysine, histidine) and aromatic amino acid residues.[1] Consequently, the assay's response is heavily influenced by the abundance of these specific amino acids, resulting in significant protein-to-protein variability.[1][7]
Bicinchoninic Acid (BCA) Assay: The BCA assay is another colorimetric method that involves two steps. First, peptide bonds in the protein reduce Cu²⁺ to Cu⁺ in an alkaline environment. Second, two molecules of bicinchoninic acid chelate with each Cu⁺ ion, producing a purple-colored complex.[2][3] Because the reaction involves the peptide backbone, it is generally less dependent on the amino acid composition compared to the Bradford assay, leading to lower protein-to-protein variation.[7][8] However, it is still influenced by the presence of cysteine, tyrosine, and tryptophan residues.
Intrinsic Förster Resonance Energy Transfer (iFRET) Assay: For applications demanding high specificity, iFRET offers a powerful alternative. This technique utilizes the intrinsic tryptophan residues of a target protein as a FRET donor. A fluorescently labeled ligand or antibody that specifically binds to the target protein acts as the FRET acceptor.[4][5] When the labeled ligand binds to the protein, the donor and acceptor come into close proximity, allowing for energy transfer and a measurable change in fluorescence. This method is highly specific as the signal is contingent on the precise binding event between the target protein and its specific ligand.[4] Cross-reactivity is minimal, provided the chosen ligand has high affinity and selectivity for the target protein.
Visualizing the Workflows
To better understand the practical application of these assays, the following diagrams illustrate the key steps involved in a this compound fluorescence assay and a comparative colorimetric assay.
Caption: Workflow for a typical intrinsic this compound fluorescence protein assay.
Caption: Generalized workflow for colorimetric protein assays like Bradford or BCA.
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible results. The following sections provide the methodologies for the intrinsic this compound fluorescence, Bradford, and BCA protein quantification assays.
Protocol 1: Intrinsic Tryptophan-Tyrosine Fluorescence Assay
This protocol provides a general guideline for quantifying protein concentration using its intrinsic fluorescence.
Materials:
-
Fluorescence spectrophotometer or microplate reader with UV excitation capabilities
-
Quartz cuvettes or UV-transparent microplates
-
Protein standards (e.g., Bovine Serum Albumin - BSA)
-
Buffer for sample and standard dilution (must be the same as the sample buffer)
-
Unknown protein sample
Procedure:
-
Instrument Warm-up: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.
-
Parameter Setup: Set the excitation wavelength to 280 nm. Set the emission scan range from 300 nm to 400 nm.
-
Standard Preparation: Prepare a series of protein standards by diluting a stock solution of a known concentration (e.g., BSA) in the same buffer as your unknown sample. A typical concentration range for the standards is 0.1 to 1.0 mg/mL. Prepare a blank sample containing only the buffer.
-
Sample Preparation: Dilute your unknown protein sample to fall within the linear range of the standard curve.
-
Measurement:
-
First, measure the fluorescence of the blank sample and use this to zero the instrument or as a background subtraction value.
-
Measure the fluorescence emission spectra of each protein standard and the unknown sample(s).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each standard and the unknown sample.
-
Create a standard curve by plotting the peak fluorescence intensity versus the known protein concentration for the standards.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Protocol 2: Bradford Protein Assay
This protocol is a standard method for protein quantification using Coomassie Brilliant Blue G-250 dye.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Cuvettes or microplates
-
Bradford reagent
-
Protein standards (e.g., BSA)
-
Buffer for dilution
-
Unknown protein sample
Procedure:
-
Reagent Preparation: Prepare or purchase a ready-to-use Bradford reagent. Allow the reagent to come to room temperature before use.
-
Standard Preparation: Prepare a dilution series of a known protein standard (e.g., BSA) in the appropriate buffer. A common range is 0.1 to 1.0 mg/mL. Include a blank with only the buffer.
-
Sample Preparation: Dilute the unknown protein sample to a concentration that is expected to be within the standard curve range.
-
Assay Reaction:
-
In separate tubes or microplate wells, add a small volume of each standard and unknown sample (e.g., 10 µL).
-
Add a larger volume of the Bradford reagent (e.g., 200 µL) to each tube or well.
-
Mix well by pipetting or gentle vortexing.
-
-
Incubation: Incubate the reactions at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.
-
Measurement: Measure the absorbance of each sample and standard at 595 nm. Use the blank to zero the spectrophotometer.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 595 nm against the concentration of the protein standards.
-
Use the standard curve to determine the concentration of the unknown protein sample.
-
Protocol 3: Bicinchoninic Acid (BCA) Protein Assay
This protocol outlines the steps for the BCA assay, known for its lower protein-to-protein variability compared to the Bradford assay.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm
-
Incubator or water bath set to 37°C or 60°C
-
Cuvettes or microplates
-
BCA reagents (Reagent A and Reagent B)
-
Protein standards (e.g., BSA)
-
Buffer for dilution
-
Unknown protein sample
Procedure:
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio of A:B).
-
Standard Preparation: Create a series of protein standards (e.g., BSA) with known concentrations in the same buffer as the unknown sample. A typical range is 20 to 2000 µg/mL. Prepare a blank containing only the buffer.
-
Sample Preparation: Dilute the unknown protein sample to a concentration within the linear range of the assay.
-
Assay Reaction:
-
Add a specific volume of each standard and unknown sample to separate tubes or microplate wells (e.g., 25 µL).
-
Add a larger volume of the BCA working reagent to each tube or well (e.g., 200 µL).
-
Mix thoroughly.
-
-
Incubation: Cover the plate or tubes and incubate at 37°C for 30 minutes or at 60°C for 30 minutes for a more sensitive assay.
-
Cooling: After incubation, allow the samples to cool to room temperature.
-
Measurement: Measure the absorbance of each sample and standard at 562 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance at 562 nm versus the concentration of the protein standards.
-
Determine the protein concentration of the unknown samples from the standard curve.
-
Conclusion: Selecting the Right Assay for Your Needs
The choice of a protein quantification assay should be a deliberate decision based on the specific requirements of the experiment.
-
Intrinsic this compound fluorescence is a rapid, reagent-free method but is highly susceptible to protein-to-protein variation and interference from fluorescent compounds. It is best suited for monitoring changes in the concentration of a single, purified protein or for studying protein conformational changes.
-
The Bradford assay is fast and sensitive but also exhibits significant protein-to-protein variability. It is a good choice for quick estimations when the sample composition is relatively simple and consistent.
-
The BCA assay offers lower protein-to-protein variability than the Bradford assay and is more tolerant to many detergents. It is a robust choice for complex samples, although it is sensitive to reducing agents.
-
Intrinsic FRET (iFRET) assays provide the highest specificity by leveraging a specific binding event. This method is ideal for quantifying a specific protein in a complex mixture, such as a cell lysate, where high precision and accuracy are paramount.
By understanding the principles, advantages, and limitations of each assay, researchers can select the most appropriate method to ensure the accuracy and reliability of their protein quantification data, ultimately leading to more robust and reproducible scientific findings.
References
- 1. absbio.com [absbio.com]
- 2. opentrons.com [opentrons.com]
- 3. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 4. An intrinsic FRET sensor of protein-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Fluorescence | Protein | Ultraviolet Light | Supplier [microspectra.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. google.com [google.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trp-Tyr Dipeptide's Antioxidant Efficacy Against Industry Standards
For researchers and professionals in the fields of biochemistry and drug development, identifying novel and potent antioxidant compounds is a significant endeavor. The dipeptide Tryptophan-Tyrosine (Trp-Tyr) has garnered attention for its antioxidant properties, primarily attributed to the electron-donating capabilities of the indole (B1671886) group in Tryptophan and the phenolic group in Tyrosine. This guide provides a comparative benchmark of this compound's antioxidant activity against established standard antioxidants such as Trolox, a water-soluble vitamin E analog, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and standard antioxidants is commonly evaluated using various in vitro assays. The results, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values, are summarized below. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.[1] Dipeptides containing Tyrosine (Tyr) and Tryptophan (Trp) have demonstrated the highest radical scavenging activities in both ABTS and ORAC assays.[2][3]
| Antioxidant | Assay | Reported Value | Unit |
| This compound | ORAC | ~1.9 - 2.8 | Trolox Equivalents |
| Trp-containing dipeptides | ABTS | 0.69 - 4.97 | µmol TE/µmol peptide |
| Trp-containing dipeptides | ORAC | 0.69 - 4.97 | µmol TE/µmol peptide |
| Trolox | DPPH IC50 | ~3.77 - 4.97 | µg/mL |
| ABTS IC50 | ~2.34 - 2.93 | µg/mL | |
| Ascorbic Acid | DPPH IC50 | ~4.97 | µg/mL |
| ABTS IC50 | ~3.51 | µg/mL | |
| BHT | DPPH IC50 | ~13.78 | µg/mL |
| ABTS IC50 | ~5.55 | µg/mL |
Note: The presented values for standard antioxidants are representative and can vary depending on specific experimental conditions.[4] The values for Trp-containing peptides are derived from studies on various dipeptides and indicate a range of potential activities.[2][3][5]
Studies indicate that the position of Trp and Tyr residues within the dipeptide can influence antioxidant activity, with N-terminal Tyr and Trp residues often exhibiting stronger activity.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[1] The reduction of the vibrant purple DPPH radical to the yellow-colored DPPH-H is measured spectrophotometrically.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (this compound, standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a solution of DPPH in methanol or ethanol.
-
Sample Preparation: Dissolve the test compounds and standards in the same solvent to prepare a series of dilutions.[1]
-
Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at different concentrations to respective wells.
-
Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent instead of the sample.[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][7]
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[1][7]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[4][6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction in color is proportional to the antioxidant's potency.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[4][7]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at approximately 734 nm.[1][4]
-
Sample Preparation: Prepare serial dilutions of the test compounds and standards.
-
Assay: Add 20 µL of the sample or standard solutions to a 96-well plate, followed by 180 µL of the ABTS•+ working solution.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[1][4]
-
Measurement: Measure the absorbance at approximately 734 nm.[1]
-
Calculation: The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are prevalent in lipid oxidation.[8]
Materials:
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator
-
Trolox (standard)
-
Test compounds (this compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, Trolox standards, and test samples in phosphate buffer.
-
Assay Setup: In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[1]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubation: Incubate the plate at 37 °C for a brief period.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time at an emission wavelength of ~520 nm and an excitation wavelength of ~485 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing the net AUC of the sample to that of the Trolox standard. The results are expressed as Trolox Equivalents.
Visualizing Experimental and Biological Pathways
To further clarify the methodologies and the biological context of antioxidant action, the following diagrams are provided.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Antioxidant mechanisms including ROS scavenging and Nrf2 pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Trp-Tyr: A Guide for Laboratory Professionals
The primary directive for the disposal of any biologically active research compound is to prevent its release into the environment.[1] All disposal procedures must comply with local, state, and federal regulations. Therefore, consulting your institution's Environmental Health and Safety (EHS) office is the most crucial first step to ensure adherence to specific protocols and facility waste streams.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle all peptide materials with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[2] Work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or contamination.[3]
Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves.[3][5] |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing.[3][6] |
| Respiratory Protection | When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3] |
Step-by-Step Disposal Protocol
The proper disposal of Trp-Tyr waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation. Most research peptides are classified as chemical waste.[2]
-
Waste Classification and Characterization : All waste streams must be accurately classified.[2] For this compound, this typically falls under the category of chemical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification and disposal pathways.[2]
-
Waste Segregation : Proper segregation of chemical waste is crucial for safe disposal.[7]
-
Solid Waste : This includes unused or expired solid this compound, contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[3] Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Liquid Waste : This encompasses solutions containing this compound, including residual solvents and contaminated buffers.[3] Collect liquid waste in a separate, labeled, and leak-proof container.[3] Do not mix with other incompatible waste streams.[8]
-
Sharps Waste : Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant sharps containers.[1][3]
-
-
Containerization and Labeling :
-
Use appropriate and clearly labeled containers for waste collection.[1]
-
Containers must be chemically compatible with the waste.[2]
-
All waste containers must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name ("Tryptophan-Tyrosine") and any solvents present with their approximate concentrations.[8] Keep waste containers tightly sealed except when actively adding waste.[8]
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[4][9] This area is often referred to as a Satellite Accumulation Area (SAA).[8][10]
-
The SAA should be a secondary containment system to prevent the release of material in case of a container leak.[10]
-
-
Final Disposal :
Spill Management
In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.[4]
-
Evacuate and Ventilate : Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[4]
-
Containment : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[4]
-
Cleanup : Wearing appropriate PPE, collect the spilled material and any contaminated absorbent materials.[4]
-
Decontamination : Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse.[4]
-
Waste Disposal : Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.[4]
Experimental Protocols
While specific inactivation protocols for this compound are not publicly documented, chemical inactivation can be an effective method for peptide-based waste. A general procedure involves hydrolysis using a strong acid or base.
General Inactivation Protocol:
-
Preparation : In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Dilution : Dilute the peptide waste with the acid or base solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[5]
-
Reaction : Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[5]
-
Neutralization : After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[5]
-
Collection : Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.[5]
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Handling Guide for Tryptophanyl-Tyrosine (Trp-Tyr)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide Tryptophanyl-Tyrosine (Trp-Tyr). Adherence to these procedures for personal protective equipment (PPE), operational handling, and disposal is essential for maintaining a safe laboratory environment. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), following standard laboratory best practices is paramount.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any specific laboratory task to determine if additional PPE is required.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential splashes.[1][3] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of larger quantities of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles, especially if dust is generated.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where chemicals are handled.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
When weighing the lyophilized powder, perform this task in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust particles.[1]
-
Use appropriate respiratory protection, such as a dust mask, during this process.[1]
2. Dissolving and Aliquoting:
-
For initial dissolution, use a suitable solvent as determined by your experimental protocol.
-
Mix by gentle swirling or vortexing. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.[1]
-
Clearly label all solutions with the peptide name, concentration, and date.[1]
3. General Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal is crucial for laboratory safety and environmental protection. This compound should be treated as chemical waste and not disposed of down the drain or in regular trash.[1]
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[3] If necessary, consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical advice.[3]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
